(R)-Acalabrutinib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDENQIQQYWYTPO-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1952316-43-6 | |
| Record name | Acalabrutinib, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acalabrutinib, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-Acalabrutinib's Mechanism of Action on Bruton's Tyrosine Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-Acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK). Acalabrutinib (B560132) is a potent and highly selective covalent inhibitor that has demonstrated significant clinical efficacy in the treatment of B-cell malignancies. This document details its molecular interactions with BTK, its impact on downstream signaling pathways, and the key experimental methodologies used to elucidate its mechanism.
Core Mechanism: Covalent Inhibition of BTK
This compound, also known as acalabrutinib, is an irreversible inhibitor of BTK. Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the BTK enzyme.[1][2] This targeted covalent inhibition leads to the sustained inactivation of BTK's kinase activity.
The key molecular interaction involves the reactive butynamide group of acalabrutinib and the thiol group of cysteine 481 (Cys481) in the BTK active site.[3][4] This reaction results in a stable, irreversible bond that effectively blocks the binding of ATP, thereby preventing the autophosphorylation and activation of BTK.[2][5] The irreversible nature of this binding means that the restoration of BTK activity is dependent on the de novo synthesis of the BTK protein.[5][6]
Caption: Covalent binding of this compound to Cys481 of BTK.
Inhibition of the B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the proliferation, survival, trafficking, and adhesion of both normal and malignant B-cells.[1][7] Hyperactivation of the BCR pathway is a hallmark of many B-cell cancers.
By irreversibly inhibiting BTK, acalabrutinib effectively disrupts the BCR signaling cascade.[1] This disruption prevents the activation of downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2) and extracellular signal-regulated kinase (ERK). The inhibition of these pathways ultimately leads to decreased B-cell proliferation and survival, and in malignant B-cells, it can induce apoptosis (programmed cell death).[1][8]
Caption: Acalabrutinib's inhibition of the BCR signaling pathway.
Quantitative Data
Potency and Selectivity
Acalabrutinib is a highly potent inhibitor of BTK with a reported IC50 of 5.1 nM in biochemical assays. A key characteristic of acalabrutinib is its high selectivity for BTK compared to other kinases, including those in the TEC and EGFR families.[9] This selectivity is attributed to the reduced intrinsic reactivity of its butynamide group, which limits off-target covalent binding.[3] This contrasts with the first-generation BTK inhibitor, ibrutinib (B1684441), which inhibits a broader range of kinases.[2][10]
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |
| BTK | 5.1 | 1.5 | [2] |
| BMX | <100 | <10 | [2] |
| ERBB4 | <100 | <10 | [2] |
| TEC | <100 | <10 | [2] |
| ITK | >1000 | <10 | [10] |
| EGFR | >1000 | <10 | [10] |
Pharmacokinetics and Target Occupancy
Acalabrutinib is rapidly absorbed and eliminated, with a median time to peak plasma concentration (Tmax) of approximately 0.75 hours and a terminal elimination half-life of about 0.9 hours.[11] Its active metabolite, ACP-5862, has a longer half-life of around 6.9 hours.[11]
Due to its covalent mechanism, the duration of BTK inhibition is not solely dependent on plasma concentration but on the rate of new BTK protein synthesis.[5] Clinical studies have demonstrated that acalabrutinib achieves high and sustained BTK occupancy in peripheral blood mononuclear cells (PBMCs).[3][12]
| Dosing Regimen | Trough BTK Occupancy (Median) | Peak BTK Occupancy (Median) | Reference |
| 100 mg twice daily | 95.3% - 97% | >96% - 99% | [5][12] |
| 200 mg once daily | 87.6% - 92% | >96% - 99% | [3][5] |
Key Experimental Protocols
BTK Target Occupancy ELISA
This assay quantifies the percentage of BTK enzyme that is bound by acalabrutinib in patient samples.
-
Principle: An ELISA-based method is used to measure the amount of free (unbound) BTK in cell lysates.
-
Methodology:
-
96-well plates are coated with an anti-BTK antibody.
-
Peripheral blood mononuclear cell (PBMC) lysates are added to the wells.
-
A biotinylated probe that binds to the active site of free BTK is added.
-
Streptavidin-HRP and a chemiluminescent substrate are used for detection.
-
The signal is inversely proportional to the amount of BTK occupied by acalabrutinib.
-
A parallel incubation with an excess of acalabrutinib is used to determine the background signal (100% occupancy).[1][5]
-
-
Data Analysis: The percentage of BTK occupancy is calculated by comparing the signal from the patient sample to the signals from the pre-dose (0% occupancy) and the in-vitro saturated (100% occupancy) samples.
Caption: Workflow for an ELISA-based BTK occupancy assay.
Western Blotting for Downstream Signaling
This technique is used to assess the phosphorylation status of proteins downstream of BTK in the BCR signaling pathway.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of target proteins (e.g., pBTK, pPLCγ2, pERK).
-
Methodology:
-
Prepare protein lysates from treated and untreated cells.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated protein of interest.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.[8][13]
-
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and compared between treated and control samples to determine the effect of acalabrutinib on signaling.
Flow Cytometry for B-Cell Activation Markers
This method is used to measure the expression of cell surface markers of B-cell activation, such as CD69.
-
Principle: Following stimulation of the BCR, activated B-cells upregulate the expression of surface markers like CD69. Flow cytometry uses fluorescently labeled antibodies to quantify the percentage of cells expressing these markers.
-
Methodology:
-
Isolate PBMCs from blood samples.
-
Pre-incubate cells with acalabrutinib or a vehicle control.
-
Stimulate B-cells with an anti-IgM antibody to cross-link the BCR.
-
Stain the cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19) and an activation marker (e.g., CD69).
-
-
Data Analysis: The percentage of CD19+ B-cells that are also CD69+ is determined for both acalabrutinib-treated and control samples to assess the inhibitory effect of the drug on BCR-mediated activation.
Conclusion
This compound is a highly selective and potent second-generation BTK inhibitor. Its mechanism of action is characterized by the irreversible covalent binding to Cys481 in the BTK active site, leading to sustained inhibition of the B-cell receptor signaling pathway. This targeted approach results in high efficacy in B-cell malignancies with a favorable safety profile due to minimal off-target effects. The experimental protocols outlined in this guide are fundamental to the ongoing research and development of BTK inhibitors and provide a framework for the continued investigation of their therapeutic potential.
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CD69 gene is differentially regulated in T and B cells by evolutionarily conserved promoter-distal elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ptglab.com [ptglab.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. medrxiv.org [medrxiv.org]
- 15. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (R)-Acalabrutinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Acalabrutinib, marketed as Calquence®, is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] It represents a significant advancement in the treatment of B-cell malignancies, offering improved tolerability compared to the first-in-class BTK inhibitor, ibrutinib (B1684441).[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in the field of drug development and research.
Discovery and Rationale
The development of this compound was driven by the need to improve upon the therapeutic window of ibrutinib. While effective, ibrutinib is associated with off-target effects, leading to adverse events such as bleeding, atrial fibrillation, and diarrhea.[2] These off-target activities are primarily attributed to its inhibition of other kinases, including EGFR, ITK, and TEC.[2][3]
The discovery of this compound focused on designing a more selective BTK inhibitor to minimize these off-target effects.[1] Through structure-activity relationship (SAR) studies, researchers at Acerta Pharma developed a molecule with a distinct chemical scaffold that maintains potent, irreversible inhibition of BTK while demonstrating significantly less activity against other kinases.[4][5]
Mechanism of Action
This compound is a covalent inhibitor of BTK. It selectively forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK.[1][6] This irreversible binding leads to the inhibition of BTK enzymatic activity, which is a crucial component of the B-cell receptor (BCR) signaling pathway.[6][7] By blocking this pathway, this compound inhibits B-cell proliferation, trafficking, chemotaxis, and adhesion, ultimately leading to apoptosis of malignant B-cells.[6]
Quantitative Data
Kinase Selectivity Profile
This compound exhibits a highly selective kinase inhibition profile. The following table summarizes its potency against BTK and its reduced activity against other kinases compared to ibrutinib.
| Kinase Target | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 3 [8] | <10 [2] |
| EGFR | >1000[3] | 0.07 µM (cellular assay)[9] |
| ITK | >1000[3] | <10[2] |
| TEC | 9.7[10] | <10[2] |
| LCK | No IC50 reached at relevant concentrations[2] | <0.2 µM (cellular assay)[2] |
| SRC | No IC50 reached at relevant concentrations[2] | <0.2 µM (cellular assay)[2] |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.
| Parameter | Value |
| Tmax (median) | 0.75 hours |
| Half-life (t1/2) | 0.9 hours (parent drug), 6.9 hours (active metabolite, ACP-5862) |
| Bioavailability | 25% |
| Protein Binding | 97.5% |
| Metabolism | Primarily by CYP3A enzymes |
| Excretion | 84% in feces, 12% in urine |
Data sourced from DrugBank Online and PubChem.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are proprietary. However, the following outlines the general methodologies employed based on publicly available information.
Kinase Inhibition Assays
The potency and selectivity of this compound were determined using various in vitro kinase assays. These assays typically involve the following steps:
-
Reagents : Recombinant human kinase enzymes (e.g., BTK, EGFR, ITK), a suitable substrate (e.g., a peptide or protein that is a known substrate for the kinase), ATP, and the test compound (this compound or other inhibitors).
-
Assay Principle : The assay measures the ability of the test compound to inhibit the phosphorylation of the substrate by the kinase. This can be quantified using various detection methods, such as:
-
Radiometric Assays : Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP), the transfer of the radioactive phosphate (B84403) group to the substrate is measured.[11]
-
Luminescent Assays : Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[12]
-
Fluorescence Resonance Energy Transfer (FRET) : Assays like LanthaScreen™ use a europium-labeled antibody that binds to the kinase and a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase's ATP site. Inhibition is measured by a decrease in the FRET signal.[13]
-
-
Procedure :
-
The kinase enzyme is incubated with varying concentrations of the test compound.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[11]
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is measured.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assays
Cell-based assays were used to evaluate the activity of this compound in a more physiologically relevant context.
-
Cell Lines : Primary chronic lymphocytic leukemia (CLL) cells from patients or B-cell lymphoma cell lines.[2]
-
Assay Principle : These assays measure the effect of the inhibitor on downstream signaling events following B-cell receptor activation or on cell viability.
-
Example: B-cell Activation Assay :
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood are treated with different concentrations of this compound.[8]
-
B-cell activation is stimulated using an anti-IgM antibody.
-
The expression of activation markers, such as CD69, on the surface of B-cells is measured by flow cytometry.
-
The EC50 value, the concentration of the inhibitor that causes a 50% reduction in B-cell activation, is determined.[8]
-
-
Example: Apoptosis Assay :
-
Malignant B-cells are cultured in the presence of varying concentrations of this compound.
-
After a set incubation period, the percentage of apoptotic cells is determined using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Signaling and Synthesis Pathways
BTK Signaling Pathway and the Role of this compound
The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by this compound.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Synthesis Pathway of this compound
Several synthetic routes for this compound have been reported, primarily in the patent literature. The following diagram illustrates a common synthetic strategy.
Caption: A representative synthetic pathway for this compound.
A key intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[14][15] The final step involves the coupling of this intermediate with 2-butynoic acid.[16][17] Various coupling reagents can be used for this amide bond formation, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[16][17]
Conclusion
This compound is a testament to the power of rational drug design in improving therapeutic outcomes. Its high selectivity for BTK translates into a more favorable safety profile compared to its predecessor, ibrutinib, without compromising efficacy. The synthesis of this compound involves a multi-step process culminating in the crucial amide bond formation. This technical guide provides a foundational understanding of the discovery and synthesis of this important therapeutic agent for professionals dedicated to advancing cancer treatment.
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Acalabrutinib In The Treatment Of Mantle Cell Lymphoma: Design, Development, And Place In Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. apicule.com [apicule.com]
- 15. (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | C22H21N7O | CID 71226368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 17. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Covalent Binding of (R)-Acalabrutinib to Cys481
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent interaction between (R)-Acalabrutinib and its target, Bruton's tyrosine kinase (BTK). Acalabrutinib (B560132) is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Its efficacy is rooted in its specific and irreversible binding to Cysteine 481 (Cys481) within the ATP-binding pocket of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway.[2][3] This document details the mechanism of action, experimental protocols for characterization, quantitative binding data, and the critical signaling pathways involved.
Mechanism of Covalent Inactivation
This compound, also known as ACP-196, is a potent inhibitor of BTK.[4] It features a reactive butynamide group that forms a covalent bond with the thiol group of the Cys481 residue in the BTK active site.[5][6][7] This targeted covalent interaction leads to the irreversible inactivation of BTK, as the restoration of enzyme function requires the de novo synthesis of the BTK protein.[3][8] This mechanism of action provides a prolonged pharmacodynamic effect even with rapid plasma clearance of the drug.[6]
The selectivity of acalabrutinib is a key differentiator from the first-generation BTK inhibitor, ibrutinib (B1684441).[1][9] While both drugs target the same cysteine residue, acalabrutinib was rationally designed to be more potent and selective, minimizing off-target effects on other kinases such as ITK, EGFR, and TEC family kinases.[1][3] This enhanced selectivity is attributed to its unique molecular structure and is believed to contribute to its improved safety profile.[1]
BTK Signaling Pathway
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately activating transcription factors like NF-κB, which promote cell survival and proliferation.[10] In B-cell malignancies, this pathway is often constitutively active. By covalently inhibiting BTK, acalabrutinib effectively blocks these downstream signals, leading to apoptosis and inhibition of proliferation in malignant B-cells.[2]
Quantitative Data
The interaction of acalabrutinib with BTK has been extensively quantified through various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Potency and Kinase Selectivity
| Parameter | Acalabrutinib | Ibrutinib | Reference |
| BTK IC₅₀ (nM) | 3 - 5.1 | 0.5 - 1.5 | [3],[11] |
| k_inact/K_I (M⁻¹s⁻¹) | ~30,000 | ~328,000 | [12],[13] |
| Selectivity (BTK vs. other kinases) | Higher | Lower | [3],[14] |
| EGFR Inhibition | No | Yes | [3] |
| ITK Inhibition | No | Yes | [3] |
| TEC Inhibition | Minimal | Yes | [3] |
Table 2: Target Occupancy in Peripheral Blood Mononuclear Cells (PBMCs)
| Dosing Regimen | Peak Occupancy (4h post-dose) | Trough Occupancy | Reference |
| 100 mg twice daily (BID) | >99% | ~97% | [10],[15] |
| 200 mg once daily (QD) | >99% | ~92% | [15] |
| Single 100 mg dose (Healthy Volunteers) | ~99% (at 3h and 12h) | ~90% (at 24h) | [5],[6] |
Table 3: Pharmacokinetics of Acalabrutinib and its Active Metabolite (ACP-5862)
| Parameter | Acalabrutinib | ACP-5862 | Reference |
| Tmax (hours) | ~0.5 | ~0.75 | [10] |
| Terminal elimination half-life (t₁/₂) (hours) | ~1.4 | ~6.4 | [10] |
| Apparent oral clearance (CL/F) (L/hr) | ~71 | ~13 | [10] |
Experimental Protocols
Characterizing the covalent binding of acalabrutinib to BTK involves a multi-faceted approach, combining biochemical, cellular, and structural biology techniques.
Biochemical Assays for Potency and Selectivity
1. Kinase Inhibition Assays (e.g., IMAP, LanthaScreen)
-
Objective: To determine the in vitro potency (IC₅₀) of acalabrutinib against BTK and other kinases.
-
Methodology:
-
Recombinant BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
Serial dilutions of acalabrutinib are added to the reaction.
-
The kinase reaction is allowed to proceed for a defined period.
-
The extent of substrate phosphorylation is measured by detecting the fluorescence signal.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
-
For covalent inhibitors: Time-dependent inhibition assays are performed to determine the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration that gives half the maximal rate).
2. Kinome Scanning
-
Objective: To assess the selectivity of acalabrutinib across a broad panel of kinases.
-
Methodology:
-
Acalabrutinib is tested at a fixed concentration (e.g., 1 µM) against a large number of purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
This provides a comprehensive profile of the inhibitor's selectivity.
-
Cellular Assays for Target Engagement and Functional Effects
1. BTK Target Occupancy Assay
-
Objective: To measure the percentage of BTK enzyme that is covalently bound by acalabrutinib in cells.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from treated subjects.
-
Cell lysates are prepared.
-
The total amount of BTK is captured using an anti-BTK antibody coated on an ELISA plate.
-
A biotin-tagged acalabrutinib analog probe, which can only bind to unoccupied BTK, is added.
-
The amount of bound probe is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
-
The percentage of occupancy is calculated by comparing the amount of free BTK to the total BTK.[16]
-
2. B-Cell Activation Assay (CD69 Expression)
-
Objective: To assess the functional consequence of BTK inhibition by measuring the inhibition of B-cell activation.
-
Methodology:
-
PBMCs are isolated and incubated with acalabrutinib.
-
The B-cells are then stimulated with an anti-IgM antibody to activate the BCR pathway.
-
After incubation, the cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) and the activation marker CD69.
-
The percentage of CD19+CD69+ cells is quantified by flow cytometry.
-
A reduction in CD69 expression indicates inhibition of B-cell activation.[2]
-
Structural and Biophysical Characterization
1. X-ray Crystallography
-
Objective: To determine the three-dimensional structure of acalabrutinib in complex with the BTK kinase domain to visualize the covalent bond and binding interactions.
-
Methodology:
-
Protein Expression and Purification: The BTK kinase domain is expressed, often in insect or bacterial cells, and purified to high homogeneity.
-
Crystallization: The purified BTK kinase domain is incubated with acalabrutinib to allow for covalent bond formation, and then crystallization conditions are screened to obtain protein crystals.
-
Data Collection and Structure Determination: The crystals are exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build the atomic model of the protein-inhibitor complex. The crystal structure of the BTK kinase domain in complex with acalabrutinib has been solved and is available in the Protein Data Bank (PDB ID: 8FD9).
-
2. Mass Spectrometry
-
Objective: To confirm the covalent modification of BTK by acalabrutinib and identify the site of modification.
-
Methodology:
-
Intact Protein Analysis (Top-Down): The mass of the intact BTK protein is measured before and after incubation with acalabrutinib. An increase in mass corresponding to the molecular weight of acalabrutinib confirms covalent binding.
-
Peptide Mapping (Bottom-Up): The BTK-acalabrutinib complex is digested with a protease (e.g., trypsin). The resulting peptides are analyzed by LC-MS/MS. The peptide containing Cys481 will show a mass shift corresponding to the adducted acalabrutinib, confirming the precise site of covalent modification.
-
Conclusion
The covalent binding of this compound to Cys481 in the active site of BTK is a well-characterized interaction that forms the basis of its therapeutic efficacy in B-cell malignancies. Its high selectivity and potent, irreversible inhibition of BTK lead to a durable suppression of the BCR signaling pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of targeted cancer therapy. This in-depth understanding of the molecular interactions and their functional consequences is crucial for the continued development and optimization of covalent inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enzymlogic.com [enzymlogic.com]
- 14. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP-5862, in patients with B-cell malignancies and in healthy subjects using a population pharmacokinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Acalabrutinib's Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of (R)-Acalabrutinib (Calquence®), a second-generation inhibitor of Bruton's tyrosine kinase (BTK). Acalabrutinib (B560132) covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[1][2] Its design as a highly selective inhibitor aims to minimize off-target activities, potentially improving its safety and tolerability profile compared to first-generation BTK inhibitors like ibrutinib (B1684441).[1][3] This document details the quantitative measures of its selectivity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Quantitative Selectivity Profile
Acalabrutinib's selectivity is a key attribute, characterized by its high potency against its intended target, BTK, and significantly lower activity against a wide array of other kinases. This selectivity profile has been established through various in vitro assays, including enzymatic assays and broad kinase panel screenings.
Table 1: In Vitro Inhibitory Activity (IC50) of Acalabrutinib Against BTK and Other Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of acalabrutinib against BTK and a selection of other kinases. A lower IC50 value indicates greater potency.
| Kinase | Acalabrutinib IC50 (nM) | Ibrutinib IC50 (nM) | Reference |
| BTK | 3 - 5.1 | 1.5 | [4][5] |
| BMX | 46 | <10 | [5] |
| TEC | <100 | <10 | [5] |
| ITK | >1000 | <10 | [2] |
| EGFR | >1000 | <10 | [2] |
| ERBB2 | >1000 | >1000 | [2] |
| ERBB4 | <100 | <10 | [5] |
| JAK3 | >1000 | <10 | [6] |
| LCK | >1000 | Not specified | [4] |
| SRC | >1000 | Not specified | [4] |
| BLK | >1000 | <10 | [4] |
| FGR | >1000 | <10 | [4] |
| FYN | >1000 | <10 | [4] |
| HCK | >1000 | <10 | [4] |
| LYN | >1000 | <10 | [4] |
| YES1 | >1000 | <10 | [4] |
Note: IC50 values can vary between different studies and assay conditions.
Table 2: KINOMEscan® Binding Affinity (Kd) of Acalabrutinib
The KINOMEscan® platform is a competition binding assay that quantitatively measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a stronger binding affinity. While a comprehensive list of Kd values for acalabrutinib is proprietary, published data indicates high affinity for BTK with minimal binding to most other kinases at a concentration of 1 µM.[5][7]
| Kinase | Acalabrutinib Kd (nM) | Reference |
| BTK | 2.6 - 21 | [8] |
Key Signaling Pathway: B-Cell Receptor (BCR) Signaling
Acalabrutinib exerts its therapeutic effect primarily by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[1] BTK is a critical enzyme in this pathway.[1]
Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Protocols
The characterization of acalabrutinib's selectivity profile relies on a suite of specialized biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine IC50 values.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Dilute the purified target kinase and its specific substrate in the kinase buffer to the desired concentrations.
-
Prepare a serial dilution of acalabrutinib in DMSO, then dilute further in kinase buffer.
-
Prepare ATP solution. For radiometric assays, this includes [γ-³²P]-ATP.[9]
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.
-
Add the serially diluted acalabrutinib or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Radiometric: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-³²P]-ATP. Measure the incorporated radioactivity using a scintillation counter.[9]
-
Luminescence-based: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based (e.g., TR-FRET): Use a europium-labeled anti-tag antibody to bind the kinase and a fluorescently labeled tracer that competes with the inhibitor for the ATP binding site.[10]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each acalabrutinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the acalabrutinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BTK Phosphorylation Assay (Western Blot)
This protocol details the steps to assess the effect of acalabrutinib on the phosphorylation of BTK and its downstream targets in a cellular context.
Caption: Workflow for Western blot analysis of BTK phosphorylation in response to acalabrutinib treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant B-cell line (e.g., a chronic lymphocytic leukemia cell line) in appropriate media.
-
Treat the cells with varying concentrations of acalabrutinib or DMSO (vehicle control) for a specified duration (e.g., 1-2 hours).
-
-
Cell Stimulation and Lysis:
-
Stimulate the B-cell receptor pathway by adding an agonist such as anti-IgM antibody for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for phosphorylated BTK (e.g., at Tyr223) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BTK.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-BTK band to the total BTK band for each sample to determine the relative level of BTK phosphorylation.
-
Proteomic Analysis of Acalabrutinib-Treated Cells (General Protocol)
This protocol outlines a general workflow for identifying and quantifying changes in the proteome of leukemia cells following treatment with acalabrutinib, often using mass spectrometry.
Methodology:
-
Sample Preparation:
-
Culture leukemia cells and treat them with acalabrutinib or a vehicle control for a defined period.
-
Harvest the cells and lyse them in a buffer suitable for mass spectrometry (e.g., containing urea (B33335) and detergents).[14]
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysates.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using an enzyme such as trypsin.[14]
-
-
Peptide Labeling (for quantitative proteomics, e.g., iTRAQ or TMT):
-
Label the peptides from each condition (e.g., control and acalabrutinib-treated) with different isobaric tags.
-
Combine the labeled peptide samples.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).[14]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides and the proteins they originated from by matching the experimental MS/MS spectra to a protein sequence database.
-
For quantitative proteomics, the relative abundance of each protein in the different samples is determined by comparing the intensities of the reporter ions from the isobaric tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon acalabrutinib treatment.
-
Use bioinformatics tools to perform pathway analysis and identify the biological processes affected by the observed proteomic changes.
-
Summary of Selectivity and Rationale
This compound is a highly selective, second-generation BTK inhibitor. Its selectivity is attributed to its chemical structure, which allows for potent and irreversible binding to Cys481 in BTK while minimizing interactions with other kinases, particularly those in the TEC and EGFR families that are common off-targets for ibrutinib.[2][4] This improved selectivity profile is hypothesized to contribute to a lower incidence of certain adverse events, such as bleeding and atrial fibrillation, which have been associated with the off-target activities of less selective BTK inhibitors.[3] The in-depth characterization of its target engagement and downstream effects through the experimental approaches detailed in this guide provides a strong rationale for its clinical use in B-cell malignancies.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity | CALQUENCE® (acalabrutinib) 100 mg tablets | For HCPs [calquencehcp.com]
- 8. rcsb.org [rcsb.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to the Comparative Off-Target Kinase Activity of (R)-Acalabrutinib and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the off-target kinase activity of the Bruton's tyrosine kinase (BTK) inhibitors (R)-Acalabrutinib and ibrutinib (B1684441). Acalabrutinib (B560132), a second-generation inhibitor, was specifically designed to improve upon the selectivity of the first-in-class inhibitor, ibrutinib, thereby minimizing off-target effects and associated adverse events.[1][2] This document summarizes key quantitative data, outlines experimental protocols for assessing kinase selectivity, and visualizes relevant biological and experimental pathways.
Introduction: The Importance of Kinase Selectivity
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a validated therapeutic target for B-cell malignancies.[3] Ibrutinib, the first-generation BTK inhibitor, demonstrated significant efficacy but also exhibited off-target activity by inhibiting other kinases, such as those in the TEC and EGFR families.[2][4] This lack of specificity is linked to adverse effects including bleeding, diarrhea, rash, and atrial fibrillation.[1][4]
Acalabrutinib was developed to be a more selective BTK inhibitor, aiming to reduce these off-target toxicities while maintaining potent on-target efficacy.[1][3] Understanding the differences in the kinase inhibition profiles of these two drugs is crucial for predicting their clinical safety and for the rational design of future kinase inhibitors.
Comparative Kinase Inhibition Profiles
The selectivity of acalabrutinib and ibrutinib has been evaluated in various biochemical and cellular assays. While both drugs are potent inhibitors of BTK, ibrutinib inhibits a broader range of other kinases, particularly those with a homologous cysteine residue to Cys-481 in BTK, to which these drugs covalently bind.[3][5]
The following tables summarize the comparative inhibitory activity of acalabrutinib and ibrutinib against their primary target, BTK, and key off-target kinases. IC50 (half-maximal inhibitory concentration) values from biochemical assays and EC50 (half-maximal effective concentration) values from cellular assays are presented. Lower values indicate greater potency.
Table 1: Biochemical IC50 Values for On-Target and Key Off-Target Kinases
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Key Function / Family | Potential Off-Target Effect |
| BTK | 1.5 - 5.0 | 3.0 - 5.1 | On-Target (BCR Signaling) | Therapeutic Efficacy |
| ITK | 1.9 - 10.7 | > 1000 | T-cell Signaling | Impaired T-cell function |
| TEC | 2.0 - 78 | 37 - 1000 | Platelet Signaling | Bleeding risk |
| EGFR | 5.0 - 9.7 | > 1000 | Growth Factor Signaling | Rash, diarrhea |
| ERBB2 (HER2) | 9.4 | > 1000 | Growth Factor Signaling | Cardiotoxicity |
| SRC | 20 | > 1000 | Multiple Signaling Pathways | Broad off-target effects |
| LCK | < 20 | > 1000 | T-cell Signaling | Impaired T-cell function |
| BLK | 1.2 | 3.0 | B-cell Signaling | Off-target effect |
| BMX | 0.8 | 1.1 | TEC Family Kinase | Off-target effect |
Note: IC50 values can vary between studies due to different assay conditions.[6] The data presented is a representative range from multiple sources.
Table 2: Cellular EC50 Values for Off-Target Inhibition
| Cellular Assay | Ibrutinib EC50 (µM) | Acalabrutinib EC50 (µM) | Pathway Measured |
| EGFR Phosphorylation (A431 cells) | 0.07 | > 10 | EGFR Pathway Activation |
| T-cell Activation (Jurkat T cells) | < 1.0 | > 10 | TCR Pathway (ITK/TXK) |
As the data illustrates, while both drugs potently inhibit BTK in the low nanomolar range, ibrutinib shows significant inhibition of several other kinases at similar concentrations.[5] In contrast, acalabrutinib demonstrates substantially higher IC50 and EC50 values for these off-target kinases, indicating a much wider therapeutic window and a more selective profile.[6][7] Specifically, ibrutinib's potent inhibition of TEC is linked to an increased bleeding risk, and its activity against EGFR is associated with rash and diarrhea.[4][8] Acalabrutinib's minimal activity against these kinases correlates with a lower incidence of these adverse events in clinical settings.[8][9][10]
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor requires a multi-faceted approach, combining broad screening assays with more focused biochemical and cellular functional assays.
A widely used method for broad kinase profiling is the KINOMEscan™ platform, which is an active site-directed competition binding assay.[11] This method provides a quantitative measure of interactions between a test compound and a large panel of kinases (often over 450).
Methodology:
-
Assay Components: The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test compound (e.g., ibrutinib or acalabrutinib).[11]
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: Compounds that bind to the kinase prevent it from binding to the immobilized ligand. The amount of kinase remaining on the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag.[11]
-
Data Output: The results can be reported as a percentage of control or used to calculate a dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.[11] This ATP-independent method provides a measure of true thermodynamic binding affinity.[11]
References
- 1. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 2. Real-world comparative effectiveness of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Acalabrutinib vs. ibrutinib: How do they compare? [drugs.com]
- 11. chayon.co.kr [chayon.co.kr]
A Technical Guide to the Bioavailability and Metabolism of (R)-Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acalabrutinib (B560132) is a highly selective, second-generation, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) approved for the treatment of various B-cell malignancies.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth analysis of the bioavailability, distribution, metabolism, and excretion (ADME) of (R)-Acalabrutinib, hereafter referred to as acalabrutinib. It details the central role of CYP3A enzymes in its extensive metabolism, the significant contribution of its major active metabolite, ACP-5862, and the methodologies employed in its characterization. Quantitative data are presented in structured tables, and key pathways and experimental workflows are visualized to support drug development and research professionals.
Pharmacokinetics and Bioavailability
Acalabrutinib exhibits rapid absorption and elimination, a profile that, combined with its covalent binding mechanism, allows for sustained BTK occupancy with twice-daily dosing.[3][4]
Absorption
Following oral administration, acalabrutinib is rapidly absorbed, with a median time to peak plasma concentration (Tmax) of approximately 0.75 hours.[5] The geometric mean absolute bioavailability is 25%.[4][5][6] Acalabrutinib is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[7] Its absorption is pH-dependent, as it is a weak base; co-administration with proton-pump inhibitors (PPIs) can decrease its area under the curve (AUC) by 43%.[7][8] However, a newer tablet formulation was developed to mitigate this pH-dependent effect.[9] While food can decrease the maximum concentration (Cmax), the overall exposure (AUC) is not significantly affected, allowing for administration with or without food.[10]
Distribution
Acalabrutinib is well-distributed, with a mean steady-state volume of distribution of approximately 34 L.[5][6] It is highly bound to human plasma proteins, at approximately 97.5%.[5][10] Its major active metabolite, ACP-5862, is also highly protein-bound at 98.6%.[10] In vitro studies show that acalabrutinib binds to human serum albumin and alpha-1-acid glycoprotein.[5] The mean blood-to-plasma ratio is approximately 0.7 to 0.8, indicating that it distributes preferentially in plasma.[5][10]
Metabolism and Excretion
Acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A (CYP3A) enzymes.[5][10][11] Its major active metabolite, ACP-5862, is formed through CYP3A-mediated oxidation and has a geometric mean exposure (AUC) that is approximately 2 to 3 times higher than the parent drug.[5][9][10][11]
The elimination of acalabrutinib is rapid, with a median terminal half-life of about 0.9 to 2.1 hours.[5][12][13] In contrast, its active metabolite, ACP-5862, has a longer half-life of approximately 6.9 hours, contributing to sustained pharmacodynamic activity.[5][12] Following a single radiolabeled dose, the majority of the dose is recovered in the feces (84%) and a smaller portion in the urine (12%).[4][5][12] Metabolic clearance is the primary route of elimination, with less than 2% of the dose excreted as unchanged acalabrutinib.[6][12]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters for acalabrutinib and its active metabolite ACP-5862 are summarized below.
| Parameter | Acalabrutinib | ACP-5862 (Active Metabolite) | Reference |
| Absolute Bioavailability | 25% | - | [4][5][6] |
| Tmax (median) | 0.5 - 1.0 hours | 0.75 hours | [5][10][13] |
| Terminal Half-life (t½) | 0.9 - 2.1 hours | ~6.9 hours | [5][6][12][13] |
| Apparent Oral Clearance (CL/F) | 159 - 169 L/hr | 21.9 L/hr | [5][14] |
| Volume of Distribution (Vss) | ~34 L | 38.5 L (Central) | [5][6][14] |
| Plasma Protein Binding | ~97.5% | ~98.6% | [5][10] |
| Blood-to-Plasma Ratio | 0.7 - 0.8 | 0.7 | [5][10] |
| AUC Ratio (Metabolite/Parent) | - | ~2-3 fold higher | [5][9][10][11] |
Acalabrutinib Metabolism
The biotransformation of acalabrutinib is extensive and critical to its clearance and overall pharmacological profile.
Metabolic Pathways and Key Enzymes
Acalabrutinib is predominantly metabolized by CYP3A enzymes, with minor contributions from glutathione (B108866) conjugation and amide hydrolysis.[4][10] In vitro studies using human hepatocytes indicated that CYP-mediated pathways account for approximately 79% of its metabolism, with CYP3A enzymes being responsible for about 90% of that transformation.[15] The primary metabolic route is the oxidation of the pyrrolidine (B122466) ring, which produces the major active metabolite, ACP-5862.[4][16] While acalabrutinib is a substrate for CYP3A, it is only a weak inhibitor of CYP3A, CYP2C8, and CYP2C9 in vitro.[15] It has shown weak inhibitory effects on UDP-glucuronosyltransferase (UGT) isoforms, suggesting a low risk of clinically significant UGT-mediated drug-drug interactions.[17]
Major Active Metabolite: ACP-5862
ACP-5862 is the most significant circulating metabolite of acalabrutinib.[11] It is also a covalent inhibitor of BTK, though it is approximately 50% less potent than the parent compound.[5][10][11][16] Given its 2- to 3-fold higher plasma exposure and longer half-life, ACP-5862 is considered to contribute significantly to the overall clinical efficacy and safety of acalabrutinib.[9][15] Further metabolism of ACP-5862 is also primarily mediated by CYP3A enzymes.[15]
Drug-Drug Interaction Potential
Given its reliance on CYP3A for clearance, acalabrutinib's exposure is sensitive to co-administration with strong CYP3A modulators.
-
Strong CYP3A Inhibitors (e.g., itraconazole, ketoconazole) can significantly increase acalabrutinib concentrations, necessitating dose reduction or temporary interruption of therapy.[15][18][19]
-
Strong CYP3A Inducers (e.g., rifampicin, carbamazepine) can substantially decrease acalabrutinib concentrations, potentially reducing efficacy and requiring a dose increase.[15][18][19]
-
Moderate CYP3A Inhibitors (e.g., fluconazole) have a lesser effect, and dose adjustments may not be required.[20][21]
Metabolic Profile Summary
| Feature | Description | Reference |
| Primary Metabolic Enzymes | CYP3A4 / CYP3A5 | [5][9][10][11] |
| Minor Metabolic Pathways | Glutathione Conjugation, Amide Hydrolysis | [4][10] |
| Major Active Metabolite | ACP-5862 | [5][10][11][12] |
| Metabolite Formation | CYP3A-mediated oxidation of the pyrrolidine ring | [4][16] |
| Metabolite Potency | ~50% less potent than acalabrutinib for BTK inhibition | [5][10][11][16] |
Mechanism of Action: BTK Signaling Pathway
Acalabrutinib and its active metabolite, ACP-5862, function by irreversibly inhibiting BTK, a critical signaling enzyme in B-cells. They form a covalent bond with a cysteine residue (Cys481) in the BTK active site.[3][11] This action blocks downstream signaling necessary for B-cell proliferation, trafficking, and survival.[5][11] Acalabrutinib is more selective for BTK than the first-generation inhibitor ibrutinib (B1684441), with minimal off-target activity against other kinases like EGFR, TEC, and ITK, which may contribute to its distinct tolerability profile.[1][20][22]
Caption: Acalabrutinib covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.
Key Experimental Methodologies
The characterization of acalabrutinib's bioavailability and metabolism has been supported by several key experimental studies.
In Vivo Human ADME and Bioavailability Study
A pivotal study to define the clinical ADME properties and absolute bioavailability of acalabrutinib involved the administration of a radiolabeled ([14C]) microtracer dose to healthy subjects.[4]
Protocol Summary:
-
Study Design: An open-label, single-dose study in healthy adult subjects.
-
Dosing: Subjects received a single 100 mg oral dose of acalabrutinib containing a [14C] microtracer. For bioavailability assessment, a concomitant intravenous (IV) infusion of [14C]-acalabrutinib was administered.[4]
-
Sample Collection: Serial blood, plasma, urine, and feces samples were collected at predefined intervals post-dose.
-
Analysis:
-
Total radioactivity in all matrices was measured using liquid scintillation counting to determine mass balance and excretion routes.
-
Plasma samples were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of unchanged acalabrutinib and its metabolites.[4]
-
Absolute bioavailability was calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
-
Caption: Workflow for a human [14C] microtracer study to determine ADME properties.
In Vitro Metabolism Studies
To identify the enzymes responsible for acalabrutinib's metabolism, in vitro experiments are conducted using human-derived systems.[15][23]
Protocol Summary:
-
System: Pooled human liver microsomes (HLMs) or recombinant human CYP enzymes.[23]
-
Incubation: Acalabrutinib (at a specified concentration, e.g., 1 µM) is incubated with the enzyme system in a buffer at 37°C.[23]
-
Cofactor: The reaction is initiated by adding a co-factor, typically NADPH, which is required for CYP enzyme activity.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the depletion of the parent drug over time. The rate of depletion is used to calculate parameters like in vitro half-life and intrinsic clearance.[23]
-
Reaction Phenotyping: To identify specific enzymes, the experiment is repeated with selective chemical inhibitors of CYP isoforms or using individual recombinant CYP enzymes.
Bioanalytical Quantification in Plasma
Accurate quantification of acalabrutinib and ACP-5862 in biological matrices is essential for pharmacokinetic analysis. A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard.[16][24]
Protocol Summary:
-
Sample Preparation:
-
An aliquot of human plasma (e.g., 100 µL) is transferred to a clean tube.
-
An internal standard (typically a deuterated version of acalabrutinib and its metabolite) is added to correct for extraction variability.[24]
-
Extraction: Liquid-liquid extraction is performed by adding an immiscible organic solvent (e.g., methyl tertiary butyl ether).[24] The mixture is vortexed and centrifuged to separate the layers.
-
The organic layer containing the analytes is transferred and evaporated to dryness under nitrogen.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18) is used for separation.[24]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[24]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for acalabrutinib, ACP-5862, and their internal standards.[24]
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the unknown samples. The nominal range of quantitation for acalabrutinib is typically 1-1000 ng/mL.[16][25]
-
Caption: General workflow for the bioanalytical quantification of Acalabrutinib by LC-MS/MS.
Conclusion
This compound possesses a pharmacokinetic profile characterized by rapid absorption, extensive CYP3A-mediated metabolism, and fast elimination. Its major active metabolite, ACP-5862, has a significantly higher exposure and longer half-life, contributing substantially to the overall pharmacologic effect. The drug's bioavailability is moderate and can be influenced by gastric pH, a factor addressed by formulation development. A thorough understanding of its metabolic pathways is crucial for managing potential drug-drug interactions with CYP3A modulators. The robust experimental methodologies outlined herein have been fundamental in defining this profile, providing the critical data necessary for its successful clinical development and application.
References
- 1. tandfonline.com [tandfonline.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Assessment of ethnic differences in pharmacokinetics and clinical responses of acalabrutinib between Chinese and White patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the drug-drug interactions potential of ibrutinib and acalabrutinib via inhibition of UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Calquence Interactions: Other Medications, Alcohol, and More [healthline.com]
- 20. drugs.com [drugs.com]
- 21. Acalabrutinib CYP3A-mediated drug-drug interactions: Clinical evaluations and physiologically based pharmacokinetic modelling to inform dose adjustment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
(R)-Acalabrutinib BTK occupancy and pharmacokinetics
An In-depth Technical Guide: (R)-Acalabrutinib BTK Occupancy and Pharmacokinetics
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Acalabrutinib (B560132) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] As a targeted therapy, its efficacy is intrinsically linked to its ability to engage and inhibit its molecular target, BTK. This document provides a detailed technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD), specifically BTK occupancy, of this compound. Understanding these core parameters is critical for optimizing dosing strategies and elucidating the drug's mechanism of action and clinical activity.
Mechanism of Action
Acalabrutinib functions by irreversibly inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] This pathway is essential for the proliferation, survival, and migration of both normal and malignant B-cells.[2][5] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1][6] By blocking BTK, acalabrutinib effectively shuts down downstream signaling cascades, including the NF-κB and PI3K pathways, which ultimately induces apoptosis and inhibits the growth of cancer cells.[1][4][5]
A key feature of acalabrutinib is its high selectivity for BTK. Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits minimal off-target activity against other kinases such as EGFR, ITK, and TEC.[7][8][9] This enhanced selectivity is believed to contribute to its improved tolerability profile.[1][5]
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Acalabrutinib Monograph for Professionals - Drugs.com [drugs.com]
(R)-Acalabrutinib's Molecular Dance with the BTK Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core molecular interactions between (R)-Acalabrutinib and the Bruton's tyrosine kinase (BTK) domain. Acalabrutinib (B560132), a second-generation BTK inhibitor, has demonstrated significant clinical efficacy in the treatment of B-cell malignancies.[1] Its high selectivity and potent, covalent inhibition of BTK are central to its therapeutic success.[1] This document provides a comprehensive overview of the binding kinetics, structural interactions, and the experimental methodologies used to elucidate these critical molecular events.
Mechanism of Action: Covalent and Selective Inhibition
Acalabrutinib is a potent and highly selective covalent inhibitor of BTK.[1] Its mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue, Cys481, located in the ATP-binding pocket of the BTK kinase domain.[2][3] This covalent interaction is mediated by acalabrutinib's reactive butynamide group.[4] By permanently occupying the ATP-binding site, acalabrutinib effectively blocks the kinase activity of BTK, thereby disrupting the B-cell receptor (BCR) signaling pathway that is crucial for the proliferation and survival of malignant B-cells.[5][6]
The selectivity of acalabrutinib is a key differentiator from the first-generation BTK inhibitor, ibrutinib (B1684441).[7] Kinome profiling has shown that acalabrutinib exhibits minimal off-target activity against other kinases, which is thought to contribute to its favorable safety profile.[8][9]
Quantitative Analysis of Acalabrutinib-BTK Interaction
The interaction between acalabrutinib and the BTK kinase domain has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a comparative perspective on its potency and selectivity.
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (BTK) | 5.1 nM | Biochemical assay | [4] |
| IC₅₀ (BTK) | 1.5 nM (Ibrutinib for comparison) | Biochemical assay | [4] |
| kinact/KI (BTK) | 30,000 M⁻¹s⁻¹ | Biochemical potency for BTK inactivation | [10] |
| BTK Occupancy | ≥ 95% | In peripheral blood mononuclear cells with 100 mg twice daily dosing | [11] |
Table 1: Potency and Kinetics of Acalabrutinib against BTK
| Kinase | Acalabrutinib Inhibition (>65% at 1µM) | Ibrutinib Inhibition (>65% at 1µM) | Zanubrutinib (B611923) Inhibition (>65% at 1µM) | Reference |
| BTK | Yes | Yes | Yes | [8][9] |
| TEC | No | Yes | Yes | [8][9] |
| ITK | No | Yes | Yes | [8][9] |
| EGFR | No | Yes | No | [8][9] |
| Other Off-Target Kinases | Minimal | Numerous | Some | [8][9] |
Table 2: Kinase Selectivity Profile of Acalabrutinib Compared to Other BTK Inhibitors
Structural Insights into the Acalabrutinib-BTK Complex
The crystal structure of the BTK kinase domain in complex with acalabrutinib has been determined, providing atomic-level details of their interaction.[12][13][14] These structural studies confirm that acalabrutinib binds within the ATP-binding pocket and forms a covalent bond with Cys481.[2][15] The structure reveals that acalabrutinib stabilizes the kinase domain in an inactive conformation, with the C-helix in an 'out' position.[15]
Key interactions observed in the crystal structure include:
-
Covalent Bond: The butynamide moiety of acalabrutinib forms a covalent linkage with the thiol group of Cys481.[2]
-
Hydrogen Bonds: Acalabrutinib forms several hydrogen bonds with residues in the kinase domain, contributing to its binding affinity.[15]
-
Hydrophobic Interactions: The inhibitor is further stabilized by hydrophobic and aromatic stacking interactions with residues such as Trp30 and Tyr70.[15]
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the study of acalabrutinib's interaction with the BTK kinase domain.
Kinase Inhibition Assay (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) of acalabrutinib against BTK and other kinases is a critical measure of its potency and selectivity. A common method is the LanthaScreen™ Eu Kinase Binding Assay .
-
Reagents:
-
Recombinant BTK kinase domain.
-
Eu-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).
-
Acalabrutinib (serially diluted).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Acalabrutinib is serially diluted in DMSO and then into the assay buffer.
-
The BTK enzyme, Eu-labeled antibody, and acalabrutinib are combined in a 384-well plate and incubated.
-
The Alexa Fluor™ tracer is added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excitation is typically at 340 nm, and emission is monitored at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated.
-
The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor).
-
The IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
BTK Target Occupancy Assay
This assay measures the percentage of BTK enzyme that is bound by acalabrutinib in a cellular context, providing a pharmacodynamic readout of drug activity.[16]
-
Sample Collection and Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[17]
-
The isolated PBMCs are lysed to release cellular proteins.
-
-
ELISA-based Occupancy Assay:
-
An ELISA plate is coated with a capture antibody specific for BTK.
-
The cell lysate is added to the wells.
-
A biotinylated probe that also binds to the BTK active site is added. This probe will only bind to BTK that is not already occupied by acalabrutinib.
-
Streptavidin-HRP is added to detect the bound biotinylated probe.
-
A chemiluminescent substrate is added, and the signal is measured on a plate reader.
-
-
Data Analysis:
-
The signal is inversely proportional to the BTK occupancy by acalabrutinib.
-
The percentage of BTK occupancy is calculated by comparing the signal from treated samples to that of untreated controls.
-
X-ray Crystallography of the Acalabrutinib-BTK Complex
Determining the three-dimensional structure of the acalabrutinib-BTK complex provides invaluable insights into the molecular interactions.
-
Protein Expression and Purification:
-
The BTK kinase domain is expressed in a suitable expression system (e.g., insect cells or E. coli).
-
The protein is purified to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
The purified BTK kinase domain is incubated with an excess of acalabrutinib to ensure complete binding.
-
The acalabrutinib-BTK complex is subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystals are grown, typically through vapor diffusion methods (sitting or hanging drop).
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[14]
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known kinase domain structure as a search model.[13]
-
The model is refined against the experimental data, and the acalabrutinib molecule is built into the electron density map.[14]
-
Detection of Resistance Mutations
Acquired mutations in the BTK gene can lead to resistance to acalabrutinib.[18] Targeted next-generation sequencing (NGS) is a common method for identifying these mutations.[19][20]
-
Sample Collection and DNA Extraction:
-
Library Preparation and Sequencing:
-
The regions of the BTK gene of interest (e.g., the kinase domain) are amplified using PCR.
-
Sequencing adapters are ligated to the amplified DNA fragments to create a sequencing library.
-
The library is sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
The sequencing reads are aligned to the human reference genome.
-
Variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the BTK gene.
-
The identified mutations are annotated to determine their potential impact on acalabrutinib binding and BTK function.
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: A simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Experimental Workflow for Identifying Acalabrutinib Resistance Mutations
Caption: A typical workflow for the identification of BTK resistance mutations to acalabrutinib using next-generation sequencing.
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib | PLOS One [journals.plos.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 8. researchgate.net [researchgate.net]
- 9. calquencehcp.com [calquencehcp.com]
- 10. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib (Journal Article) | OSTI.GOV [osti.gov]
- 14. rcsb.org [rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cllsociety.org [cllsociety.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Validate User [ashpublications.org]
(R)-Acalabrutinib: A Technical Guide to Preclinical Efficacy in Chronic Lymphocytic Leukemia (CLL) Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the preclinical data supporting the efficacy of (R)-Acalabrutinib (hereafter referred to as Acalabrutinib), a second-generation, selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor, in various models of Chronic Lymphocytic Leukemia (CLL). Acalabrutinib (B560132) was specifically designed to improve upon the selectivity of the first-in-class BTK inhibitor, ibrutinib (B1684441), thereby minimizing off-target effects while maintaining potent on-target activity.[1][2][3]
Mechanism of Action: Selective BTK Inhibition
Acalabrutinib's primary mechanism of action is the targeted, irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] This pathway is constitutively active in CLL and is essential for the proliferation, survival, and migration of malignant B-cells.[1][5] Acalabrutinib forms a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK, leading to its irreversible inactivation.[1][3]
By blocking BTK, Acalabrutinib effectively disrupts downstream signaling cascades, including the NF-κB, PI3K/AKT, and MAPK/ERK pathways.[4][5] This disruption inhibits CLL cell proliferation and induces programmed cell death (apoptosis).[1][5] A key feature of Acalabrutinib is its high selectivity for BTK with minimal inhibition of other kinases like ITK, TEC, and EGFR, which are known off-targets of ibrutinib and are associated with certain adverse effects.[4]
In Vitro Preclinical Efficacy
Preclinical in vitro studies have consistently demonstrated Acalabrutinib's potent and on-target activity in primary CLL cells and cell lines.
2.1 Quantitative Data Summary: In Vitro Studies
| Parameter | Model System | Result | Reference |
| BTK Inhibition (IC50) | Purified BTK enzyme assay | 3 nM | [4] |
| B-cell Activation (EC50) | Human whole-blood CD69 assay | 8 nM | [4] |
| B-cell Activation (IC50) | Human whole blood (anti-IgM stimulated CD69) | 0.198 µM | [6] |
| Apoptosis Induction | Primary human CLL cells (≥1 µM) | Significant increase in cleaved PARP | [7] |
| BCR Signaling Inhibition | Primary human CLL cells (1 µM) | Significant reduction in pBTK, pPLCγ2, pERK | [4][8] |
| NK-Cell Degranulation | Whole blood assay (1-10 µM) | Minimal inhibition (~20-35%) | [7] |
2.2 Key Experimental Protocols: In Vitro Assays
2.2.1 BTK Kinase Inhibition Assay
-
Objective: To determine the concentration of Acalabrutinib required to inhibit BTK enzymatic activity by 50% (IC50).
-
Methodology:
-
Purified recombinant BTK enzyme is incubated in a reaction buffer.
-
Acalabrutinib is added at various concentrations.
-
A kinase substrate (e.g., a synthetic peptide) and ATP are added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.[4]
-
2.2.2 B-Cell Activation Assay (CD69 Expression)
-
Objective: To measure the functional inhibition of BCR signaling in whole blood or isolated B-cells.
-
Methodology:
-
Mononuclear cells (MNCs) from CLL patients or healthy donors are isolated via density-gradient centrifugation.[8]
-
Cells are pre-incubated with varying concentrations of Acalabrutinib (e.g., for 1-3 hours).[6][8]
-
BCR signaling is stimulated by adding an anti-IgM antibody.[8]
-
Cells are incubated for an extended period (e.g., 18 hours).[8]
-
The expression of the early activation marker CD69 on the B-cell surface (CD19+) is measured by flow cytometry.
-
The effective concentration that inhibits 50% of the activation (EC50) is determined.
-
In Vivo Preclinical Efficacy
The anti-tumor effects of Acalabrutinib have been validated in multiple murine models of CLL, demonstrating significant therapeutic potential.
3.1 Quantitative Data Summary: In Vivo Studies
| Model System | Treatment | Key Findings | Reference |
| TCL1 Adoptive Transfer | Acalabrutinib vs. Vehicle | Median Survival: Increased to 81 days vs. 59 days (p=0.02). | [4] |
| BCR Signaling: Decreased BTK autophosphorylation and surface CD86/CD69 expression. | [4] | ||
| NSG Xenograft (Human CLL) | Acalabrutinib vs. Vehicle | Tumor Burden: Significant, dose-dependent reduction in spleen. | [4][8] |
| Proliferation: Significant inhibition of CLL cell proliferation (Ki67 expression, p=0.002). | [4] | ||
| Signaling: Reduced phosphorylation of PLCγ2 and ERK (p=0.02). | [4][8] | ||
| Canine B-Cell Lymphoma | Acalabrutinib (2.5-20 mg/kg) | Overall Response Rate (ORR): 25% (5/20 dogs). | [3][9] |
| Clinical Benefit: Observed in 30% (6/20 dogs). | [3][9] |
3.2 Key Experimental Protocols: In Vivo Models
3.2.1 TCL1 Adoptive Transfer Mouse Model
-
Objective: To evaluate Acalabrutinib's effect on survival and disease progression in an aggressive, immunocompetent CLL model.
-
Methodology:
-
Splenocytes from a TCL1 transgenic mouse (which develops a CLL-like disease) are harvested.
-
These cells are intravenously injected into recipient wild-type mice.
-
After a period to allow for disease establishment, mice are randomized into treatment groups.
-
Acalabrutinib or a vehicle control is administered, typically via oral gavage, on a daily schedule.
-
Mice are monitored for disease progression (e.g., leukemia development in peripheral blood) and survival.
-
At the end of the study, tissues like the spleen and lymph nodes are harvested for pharmacodynamic analysis (e.g., western blotting for signaling proteins).[4]
-
3.2.2 Patient-Derived Xenograft (PDX) NSG Mouse Model
-
Objective: To assess the efficacy of Acalabrutinib on primary human CLL cells in an in vivo setting.
-
Methodology:
-
Primary MNCs from CLL patients are injected (often intravenously) into severely immunodeficient mice (e.g., NSG mice).[8]
-
This allows for the engraftment and proliferation of human CLL cells, primarily in the spleen.
-
Once engraftment is confirmed, mice are treated with Acalabrutinib or vehicle.
-
Summary and Conclusion
The preclinical data for Acalabrutinib provides a robust rationale for its clinical use in CLL. In vitro studies confirm its high potency and selectivity for BTK, leading to effective inhibition of the BCR signaling pathway and induction of apoptosis in primary CLL cells.[4][7] In vivo studies using both transgenic and patient-derived xenograft models demonstrate significant anti-tumor activity, resulting in reduced tumor burden and prolonged survival.[4][8] The greater selectivity of Acalabrutinib compared to first-generation inhibitors suggests a mechanism for a more favorable safety profile, which has been a key focus of its clinical development.[1][5] These comprehensive preclinical evaluations have established Acalabrutinib as a highly effective targeted agent for CLL.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib and Its Therapeutic Potential in the Treatment of Chronic Lymphocytic Leukemia: A Short Review on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: (R)-Acalabrutinib In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Acalabrutinib (ACP-196) is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways, making it a validated therapeutic target for B-cell malignancies.[3] this compound forms a covalent bond with the cysteine 481 residue in the active site of BTK, leading to the inhibition of its enzymatic activity.[2][3][4][5] This targeted action blocks downstream signaling pathways involved in B-cell proliferation, trafficking, chemotaxis, and adhesion.[3] Preclinical studies have demonstrated that acalabrutinib (B560132) is more potent and selective than the first-in-class BTK inhibitor, ibrutinib, with minimal off-target activities.[2][6][7] These application notes provide detailed protocols for key in vitro assays to characterize the activity and selectivity of this compound.
Mechanism of Action: BTK Signaling Pathway
The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway and the mechanism of action of this compound. Upon BCR activation, BTK is recruited to the cell membrane and is subsequently phosphorylated, leading to the activation of downstream signaling cascades, including PLCγ2, ERK, and AKT, which promote B-cell survival and proliferation. This compound selectively and irreversibly binds to BTK, thereby inhibiting these downstream signaling events.
Caption: BTK Signaling Pathway and this compound's Mechanism of Action.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against BTK and a selection of other kinases, highlighting its potency and selectivity.
| Target Kinase | Assay Type | This compound IC50 (nM) | Reference |
| BTK | Biochemical | 3 | [4][5][8] |
| BTK | Cellular (CD69) | 8 | [4][5] |
| ITK | Biochemical | >1000 | [4] |
| EGFR | Biochemical | >1000 | [4] |
| ERBB2 | Biochemical | >1000 | [4] |
| ERBB4 | Biochemical | >1000 | [4] |
| JAK3 | Biochemical | >1000 | [4] |
| LCK | Biochemical | >1000 | [4] |
| SRC | Biochemical | >1000 | [4] |
Experimental Protocols
Biochemical BTK Inhibition Assay (HTRF® KinEASE™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
HTRF® KinEASE™-TK substrate (biotinylated peptide)
-
HTRF® KinEASE™-TK antibody (Europium cryptate-labeled)
-
Streptavidin-XL665
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (serial dilutions in DMSO)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of BTK enzyme solution (prepared in kinase reaction buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 2 µL of HTRF® KinEASE™-TK substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (prepared in kinase reaction buffer). The final ATP concentration should be at or near the Km for BTK.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of detection mix containing HTRF® KinEASE™-TK antibody and Streptavidin-XL665 in detection buffer (e.g., 50 mM HEPES pH 7.5, 0.5 M KF, 0.1% BSA).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BTK Autophosphorylation Assay (Phospho-Flow Cytometry)
This protocol details a flow cytometry-based method to assess the inhibition of BTK autophosphorylation at Tyr223 in a B-cell lymphoma cell line (e.g., Ramos cells) upon treatment with this compound.
Materials:
-
Ramos cells (or other suitable B-cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (serial dilutions in DMSO)
-
Anti-human IgM, F(ab')₂ fragment (for stimulation)
-
Fixation Buffer (e.g., 1.6% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-phospho-BTK (Tyr223) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL. Harvest and resuspend the cells in serum-free RPMI medium at a concentration of 2 x 10⁶ cells/mL.
-
Inhibitor Treatment: Add serial dilutions of this compound or DMSO (vehicle control) to the cell suspension. Incubate for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the cells by adding anti-human IgM to a final concentration of 10 µg/mL. Incubate for 10 minutes at 37°C. An unstimulated control should also be included.
-
Fixation: Immediately stop the stimulation by adding an equal volume of Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells (500 x g, 5 minutes), discard the supernatant, and resuspend the cell pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells twice with Staining Buffer.
-
Resuspend the cells in Staining Buffer containing the anti-phospho-BTK (Tyr223) antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells once with Staining Buffer.
-
-
Data Acquisition: Resuspend the cells in Staining Buffer and acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-BTK signal for each treatment condition. Calculate the percent inhibition relative to the stimulated control and plot against the this compound concentration to determine the cellular IC50.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in a chronic lymphocytic leukemia (CLL) cell line or primary CLL cells treated with this compound.
Materials:
-
CLL cells (e.g., MEC-1 cell line or primary patient samples)
-
Appropriate cell culture medium
-
This compound (at various concentrations)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the CLL cells at a density of 0.5-1 x 10⁶ cells/mL in a 24-well plate. Treat the cells with increasing concentrations of this compound or DMSO (vehicle control). Incubate for 24, 48, or 72 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation (300 x g, 5 minutes).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
-
Data Analysis:
-
Gate the cell populations based on forward and side scatter to exclude debris.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Summarize the percentage of apoptotic cells (early + late) for each treatment condition in a table.
-
Experimental Workflow Visualization
The following diagram provides a visual representation of the experimental workflow for the Cellular BTK Autophosphorylation Assay.
Caption: Workflow for Cellular BTK Autophosphorylation Assay.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-Acalabrutinib Cell-Based Assay Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] It forms a covalent bond with the cysteine residue Cys481 in the active site of BTK, leading to its irreversible inhibition.[1][2] This targeted action disrupts the downstream signaling cascade that is essential for the proliferation, survival, and trafficking of B-cells.[2][3][4] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[1][2][5] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: The BTK Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway.[2][4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream targets, including phospholipase C gamma 2 (PLCγ2).[6][7] This leads to the activation of several signaling pathways, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation, survival, and adhesion.[5][8] By irreversibly binding to BTK, this compound blocks this entire cascade, ultimately leading to decreased B-cell activation and survival.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from various cell-based assays.
Table 1: Inhibitory Potency of this compound
| Assay Type | Target | IC50 / EC50 | Cell Line / System | Reference |
| Kinase Assay | BTK | 3 nM (IC50) | Purified BTK enzyme | [7] |
| Cell-Based Activation | BTK | 8 nM (EC50) | Human whole-blood CD69 B cell activation | [7] |
| Kinase Assay | BTK | 5.1 nmol/L (IC50) | Biochemical Assay | [9] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment Duration | Concentration | Median Cell Viability | Reference |
| Primary CLL Cells | 24 hours | 1 µmol/L | 98% | [9] |
| Primary CLL Cells | 48 hours | 1 µmol/L | 96% | [9] |
| Primary CLL Cells | 72 hours | 1 µmol/L | 93% | [9] |
Table 3: Comparison of BTK Occupancy
| Dosing Regimen | Median BTK Occupancy (Trough) | Patient Cohort | Reference |
| 100mg Twice Daily | 95.3% | CLL Patients | [10] |
| 200mg Once Daily | 87.6% | CLL Patients | [10] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the viability of B-cell malignant cell lines.
Materials:
-
B-cell lymphoma/leukemia cell line (e.g., TMD8, MEC1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
BTK Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of BTK.
Materials:
-
B-cell lymphoma/leukemia cell line
-
This compound
-
Anti-IgM antibody (for stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Treatment: Seed cells and starve them in serum-free medium for 2-4 hours. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes to induce BTK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-BTK and total-BTK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-BTK signal to the total-BTK signal.
Downstream Signaling Phosphorylation Assay (Flow Cytometry)
This protocol measures the phosphorylation of downstream signaling molecules like PLCγ2 and ERK in response to this compound treatment.
Materials:
-
Primary CLL cells or a suitable cell line
-
This compound
-
Anti-IgM antibody
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated antibodies: anti-phospho-PLCγ2, anti-phospho-ERK
-
Flow cytometer
Protocol:
-
Cell Treatment and Stimulation: Follow steps 1 and 2 of the BTK Phosphorylation Assay protocol.
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at 37°C.
-
Permeabilization: Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.
-
Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against phospho-PLCγ2 and phospho-ERK for 30-60 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phosphorylated proteins in the different treatment groups.
Conclusion
The provided application notes and protocols offer a robust framework for the in vitro characterization of this compound. These assays are essential for understanding its mechanism of action, determining its potency, and evaluating its effects on key cellular processes in B-cell malignancies. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, facilitating further drug development and research.
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Acalabrutinib working concentration for cell culture
Introduction
(R)-Acalabrutinib (hereafter referred to as Acalabrutinib) is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][4][5] Acalabrutinib (B560132) irreversibly binds to cysteine residue 481 (Cys481) in the active site of BTK, leading to the disruption of downstream signaling pathways, inhibition of B-cell proliferation, and induction of apoptosis.[1][4] Unlike the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits greater selectivity with fewer off-target effects, making it a valuable tool for both therapeutic and research applications.[1][4][6]
These application notes provide a comprehensive guide for utilizing acalabrutinib in cell culture experiments. They include recommended working concentrations for various cell lines, detailed protocols for key assays, and diagrams to illustrate the mechanism of action and experimental workflows.
Mechanism of Action
Acalabrutinib is a potent and selective BTK inhibitor.[4][6] The BCR signaling cascade is crucial for the survival and proliferation of malignant B-cells.[4][5] Upon antigen binding to the BCR, a series of downstream signaling events are initiated, with BTK playing a pivotal role. Acalabrutinib's covalent binding to Cys481 effectively blocks BTK's kinase activity, thereby inhibiting downstream pathways such as PLCγ2, ERK, and AKT.[1][3][6] This disruption ultimately leads to decreased cell proliferation and increased apoptosis in malignant B-cells.[1][4]
References
- 1. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Acalabrutinib in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Acalabrutinib (commercial name Calquence®) is a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It is utilized in the treatment of various B-cell malignancies, including Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL).[1][4][5][6][7][8][9] Acalabrutinib (B560132) functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, thereby blocking its kinase activity.[1][2][10] This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and trafficking of malignant B-cells.[1][11][12] Preclinical studies in xenograft mouse models are essential for evaluating the in vivo efficacy and mechanism of action of this compound. These models provide a valuable platform for assessing anti-tumor activity, pharmacodynamic effects, and potential therapeutic combinations.
Mechanism of Action
Acalabrutinib targets BTK, a key component of the BCR signaling cascade.[1][11][12] In many B-cell cancers, this pathway is constitutively active, promoting uncontrolled cell growth and survival.[1][10] By inhibiting BTK, acalabrutinib effectively downregulates downstream signaling molecules such as PLCγ2, ERK, and S6, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[13][14] Its high selectivity for BTK compared to other kinases like ITK and EGFR is designed to minimize off-target effects, potentially leading to a better safety profile.[1][2]
Caption: BTK Signaling Pathway Inhibition by this compound.
Quantitative Data from Xenograft Studies
The following tables summarize the key quantitative findings from preclinical studies of this compound in xenograft mouse models of Chronic Lymphocytic Leukemia (CLL).
Table 1: Efficacy of Acalabrutinib in the TCL1 Adoptive Transfer Mouse Model
| Parameter | Vehicle Control | Acalabrutinib | p-value | Reference |
| Median Overall Survival | 59 days | 81 days | 0.02 | [2][14] |
| Phosphorylation of BTK | Baseline | Decreased | - | [13][14] |
| Phosphorylation of PLCγ2 | Baseline | Decreased | - | [13][14] |
| Phosphorylation of S6 | Baseline | Decreased | - | [13][14] |
Table 2: Efficacy of Acalabrutinib in the Human NSG Primary CLL Xenograft Model
| Parameter | Vehicle Control | Acalabrutinib | p-value | Reference |
| Spleen Tumor Burden | Baseline | Significantly Decreased | 0.04 | [2][13] |
| Phosphorylation of PLCγ2 | Baseline | Significantly Decreased | 0.02 | [2][14] |
| Phosphorylation of ERK | Baseline | Significantly Decreased | 0.02 | [2][14] |
| CLL Cell Proliferation | Baseline | Significantly Inhibited | 0.02 | [2][13] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in xenograft mouse models are provided below.
Protocol 1: Establishment of a Human Primary CLL Xenograft Model in NSG Mice
This protocol describes the engraftment of primary human CLL cells into NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice.
Materials:
-
Primary CLL cells from patients
-
NSG mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque
-
RPMI-1640 medium
Procedure:
-
CLL Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from CLL patient samples by Ficoll-Paque density gradient centrifugation.
-
Mouse Priming: One day prior to cell injection (Day -1), prime the NSG mice with a single intraperitoneal injection of busulfan (20 mg/kg).
-
Cell Preparation: On the day of injection (Day 0), wash the isolated CLL MNCs with sterile PBS and resuspend in RPMI-1640 medium.
-
Cell Injection: Inject 1 x 10^7 to 5 x 10^7 primary CLL cells intravenously into each NSG mouse.
-
Engraftment Confirmation: Monitor mice for signs of engraftment. Successful engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD19+/CD5+ cells.
Protocol 2: this compound Administration in Drinking Water
This protocol details the formulation and administration of this compound to xenografted mice via their drinking water for continuous exposure.
Materials:
-
This compound (ACP-196) powder
-
Vehicle (e.g., sterile water with a suitable solubilizing agent)
-
Water bottles for mice
Procedure:
-
Drug Formulation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration in the drinking water should be calculated based on the desired dose (mg/kg/day) and the average daily water consumption of the mice (typically 3-5 mL).
-
Administration:
-
For the treatment group, fill the water bottles with the this compound-formulated drinking water.
-
For the vehicle control group, fill the water bottles with the vehicle solution only.
-
-
Treatment Schedule: Provide the medicated or vehicle water to the mice ad libitum. In many studies, treatment is initiated either on the day of or the day before tumor cell inoculation and continues for the duration of the experiment.[13][14]
-
Monitoring: Replace the water bottles with freshly prepared solutions 2-3 times per week to ensure drug stability and continuous dosing.
Protocol 3: Assessment of In Vivo On-Target Effects
This protocol outlines the procedure for measuring the phosphorylation status of key downstream signaling proteins in CLL cells harvested from treated mice.
Materials:
-
Spleens from euthanized mice
-
Reagents for single-cell suspension preparation
-
Fixation and permeabilization buffers
-
Fluorescently-labeled antibodies against phosphorylated proteins (e.g., p-PLCγ2, p-ERK, p-S6)
-
Flow cytometer
Procedure:
-
Spleen Harvesting: At the end of the treatment period, euthanize the mice and aseptically harvest the spleens.
-
Single-Cell Suspension: Prepare a single-cell suspension from the spleens by mechanical dissociation and filtration.
-
Cell Staining:
-
Fix and permeabilize the spleen cells according to the manufacturer's protocol for intracellular staining.
-
Incubate the cells with fluorescently-labeled antibodies specific for the phosphorylated forms of target proteins (e.g., p-PLCγ2, p-ERK, p-S6).
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CLL cell population (e.g., human CD19+) and quantify the mean fluorescence intensity (MFI) of the phosphoprotein staining.
-
Data Analysis: Compare the MFI of the phosphoproteins in cells from acalabrutinib-treated mice to that of vehicle-treated mice to determine the on-target effect of the drug.[14]
Caption: Experimental Workflow for Acalabrutinib in a CLL Xenograft Model.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacr.org [aacr.org]
- 5. The role of acalabrutinib in adults with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on acalabrutinib to treat chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA approves acalabrutinib with bendamustine and rituximab for previously untreated mantle cell lymphoma | FDA [fda.gov]
- 8. Acalabrutinib for adults with mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CALQUENCE® (acalabrutinib) plus chemoimmunotherapy approved in the US for patients with previously untreated mantle cell lymphoma [astrazeneca-us.com]
- 10. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Acalabrutinib Phosphoflow Cytometry for Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2][3] Acalabrutinib (B560132) works by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[4][5] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of malignant B-cells.[6]
Phosphoflow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[7][8] This method is particularly well-suited for studying the pharmacodynamic effects of kinase inhibitors like acalabrutinib. By analyzing the phosphorylation status of key signaling proteins within the BCR pathway, researchers can gain insights into the drug's mechanism of action, assess its on-target effects, and determine its potency in heterogeneous cell populations.[4][9]
These application notes provide a detailed protocol for utilizing phosphoflow cytometry to study the effects of this compound on the BCR signaling pathway in B-cells.
Signaling Pathway and Mechanism of Action
The B-cell receptor (BCR) signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases. BTK is a central molecule in this pathway.[7] Upon activation, BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events, including the activation of extracellular signal-regulated kinase (ERK) and the PI3K/Akt/mTOR pathway, the latter of which can be monitored by the phosphorylation of ribosomal protein S6.[4][7][10] this compound, by inhibiting BTK, effectively dampens this entire downstream signaling cascade.[4][11]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the phosphorylation of key BCR signaling proteins as determined by phosphoflow cytometry and other methods.
Table 1: In Vitro Potency of Acalabrutinib
| Parameter | Value | Cell Type | Reference |
| IC50 (BTK) | 3 nM | Purified BTK | [5] |
| EC50 (CD69) | 8 nM | Human Whole Blood | [5] |
Table 2: Acalabrutinib-Mediated Inhibition of Protein Phosphorylation
| Phospho-Protein | Cell Type/Model | Inhibition | Reference |
| pPLCγ2 | Human CLL Xenograft | -68% (median change) | [4] |
| pERK | Human CLL Xenograft | -79% (median change) | [4] |
| pBTK | TCL1 Adoptive Transfer | -31% (median change) | [4] |
| pPLCγ2 | TCL1 Adoptive Transfer | -22% (median change) | [4] |
| pS6 | TCL1 Adoptive Transfer | Decreased | [4][11] |
| pERK | Primary CLL cells | 50-60% reduction | [12][13] |
| pS6 | Primary CLL cells | ~50% reduction | [12][13] |
Experimental Protocols
This section provides a detailed protocol for a phosphoflow cytometry experiment to assess the effect of this compound on BCR signaling in a B-cell line (e.g., Ramos) or primary B-cells.
Materials and Reagents
-
Cells: Ramos (human Burkitt's lymphoma cell line) or isolated primary B-cells.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS).
-
Stimulant: Anti-IgM antibody (F(ab')2 fragment to prevent cross-linking of Fc receptors).
-
Fixation Buffer: 1.5% - 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: Ice-cold 90% Methanol (B129727).
-
Staining Buffer: PBS with 2% FBS.
-
Phospho-specific Antibodies:
-
Anti-pBTK (e.g., Y223)
-
Anti-pPLCγ2 (e.g., Y759)
-
Anti-pERK1/2 (e.g., T202/Y204)
-
Anti-pS6 (e.g., S235/236)
-
-
Cell Surface Marker Antibodies: (Optional, for identifying B-cell subsets, e.g., CD19, CD20).
-
Flow Cytometer: Equipped with appropriate lasers and filters.
Experimental Workflow
Caption: General experimental workflow for phosphoflow cytometry analysis of this compound effects.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture Ramos cells or isolate primary B-cells and resuspend in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.
-
Rest cells for at least 30 minutes at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI (e.g., from 1 µM to 0.1 nM). Include a DMSO vehicle control.
-
Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.
-
-
BCR Stimulation:
-
Add anti-IgM to the cell suspensions to a final concentration of 10 µg/mL.
-
Incubate for 10-15 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer (final PFA concentration of 1.5-2%).
-
Incubate for 10-15 minutes at 37°C.
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently resuspend the cell pellet and add 1 mL of ice-cold 90% methanol while vortexing gently.
-
Incubate on ice for 30 minutes.
-
Wash the cells twice with 1 mL of Staining Buffer.
-
-
Antibody Staining:
-
Prepare a cocktail of phospho-specific antibodies in Staining Buffer.
-
Resuspend the cell pellet in 100 µL of the antibody cocktail.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells once with 1 mL of Staining Buffer.
-
-
Data Acquisition:
-
Resuspend the cells in 300-500 µL of Staining Buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000-50,000 events per sample.
-
Data Analysis
Caption: Logical flow for gating and analyzing phosphoflow cytometry data.
The analysis involves gating on the cell population of interest and then quantifying the Median Fluorescence Intensity (MFI) of the phospho-specific antibodies. The MFI of the target phospho-proteins is expected to decrease with increasing concentrations of this compound. The results can be used to calculate the percent inhibition relative to the stimulated control and generate a dose-response curve to determine the IC50 value.
Conclusion
Phosphoflow cytometry is an invaluable tool for elucidating the mechanism of action and pharmacodynamic effects of targeted therapies like this compound. The protocol outlined in these application notes provides a robust framework for researchers to investigate the inhibition of the BCR signaling pathway at the single-cell level. This approach can be adapted for various research applications, from basic signaling studies to preclinical drug development and clinical trial monitoring.
References
- 1. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib: MedlinePlus Drug Information [medlineplus.gov]
- 4. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib Monograph for Professionals - Drugs.com [drugs.com]
- 7. Frontiers | Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow, a powerful technique to study signaling at the single cell level [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics and Proteomic Analysis of Acalabrutinib Therapy: Similarity of On-Target Effects to Ibrutinib and Rationale for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow, a powerful technique to study signaling at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 12. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: Development and Validation of a Chiral HPLC Method for (R)-Acalabrutinib
Abstract
This application note details a robust and validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of (R)-Acalabrutinib, the undesired enantiomer in the drug substance Acalabrutinib (B560132). Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, contains a single chiral center, making the control of its enantiomeric purity a critical quality attribute.[1][2] This method utilizes an immobilized amylose-based chiral stationary phase to achieve baseline separation of the (S)- and (R)-enantiomers. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for quantifying the (R)-enantiomer as a chiral impurity.[3][4]
Introduction
Acalabrutinib is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies.[5] The active pharmaceutical ingredient (API) is the (S)-enantiomer, 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide.[6] Due to the stereospecific nature of drug-receptor interactions, it is imperative to control the level of the (R)-enantiomer, which may have different pharmacological or toxicological properties. This necessitates the development of a validated, enantioselective analytical method. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard technique for resolving enantiomers in the pharmaceutical industry.[3][7] This note provides a detailed protocol for the development and validation of such a method for this compound.
Signaling Pathway of Acalabrutinib
References
- 1. A validated chiral chromatographic method for the enantiomeric separation of acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: (R)-Acalabrutinib for Studying BTK-Mediated Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, trafficking, and adhesion of B-cells.[1][3] Hyperactivity in the BCR signaling cascade is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making BTK a key therapeutic target.[1][2]
(R)-Acalabrutinib (hereafter Acalabrutinib) is a highly selective, second-generation BTK inhibitor.[4] It acts by forming a covalent bond with the cysteine residue at position 481 (Cys481) in the ATP-binding site of BTK, leading to its irreversible inhibition.[1][5] Unlike the first-generation inhibitor ibrutinib (B1684441), acalabrutinib (B560132) exhibits minimal off-target activity against other kinases, such as ITK, EGFR, and TEC.[4][6] This high selectivity is expected to reduce the occurrence of certain adverse effects, providing a valuable tool for specifically investigating BTK's role in cellular signaling.[2] This document provides detailed protocols for using acalabrutinib to study BTK-mediated signaling pathways in research settings.
Mechanism of Action and Signaling Pathway
Acalabrutinib's mechanism involves the irreversible inactivation of BTK.[1] Upon activation of the B-cell receptor (BCR), a signaling cascade is initiated that involves the phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, most notably phospholipase Cγ2 (PLCγ2).[4] This leads to the activation of several critical downstream pathways, including NF-κB and ERK, which promote B-cell survival and proliferation.[4][7][8]
By covalently binding to Cys481, acalabrutinib blocks the kinase activity of BTK, effectively shutting down this entire signaling cascade.[1] This disruption inhibits B-cell activation, proliferation, and survival signals.[3][6]
Pharmacological Data
Acalabrutinib is characterized by its high potency and selectivity for BTK compared to other kinases. This profile makes it an ideal tool for specifically probing BTK function.
Table 1: Kinase Inhibitory Activity of Acalabrutinib
| Kinase Target | IC₅₀ (nM) | Selectivity vs. BTK | Reference |
|---|---|---|---|
| BTK | 3 - 5.1 | - | [4][9][10][11] |
| ITK | >1000 | >323-fold | [4][10] |
| TEC | >1000 | >9-fold | [4][10] |
| EGFR | >1000 | >1000-fold | [4][12] |
| SRC Family (SRC, LYN, FYN) | >1000 | High |[4][6] |
Table 2: Cellular Activity of Acalabrutinib
| Assay | Cell Type | EC₅₀ (nM) | Reference |
|---|---|---|---|
| B-cell Activation (CD69 Expression) | Human Whole Blood | 8 - 10 | [4][13] |
| B-cell Activation (CD69 Expression) | Human PBMCs | ~10 | [12] |
| Inhibition of pBTK | Primary CLL Cells | Potent Inhibition at 1µM |[11][14] |
Experimental Protocols
Here we provide protocols for key experiments to investigate the effects of acalabrutinib on BTK signaling.
Protocol 1: Western Blotting for Phospho-BTK Inhibition
This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of BTK auto-phosphorylation (at Tyr223) in B-cell lines (e.g., Ramos, TMD8) or primary B-cells following treatment with acalabrutinib.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lympho... [cancer.fr]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. rcsb.org [rcsb.org]
- 14. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dosing of (R)-Acalabrutinib in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Acalabrutinib, a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a critical agent in the study and treatment of B-cell malignancies. By covalently binding to the Cys481 residue in the BTK active site, acalabrutinib (B560132) effectively and irreversibly inhibits its enzymatic activity. This action disrupts the B-cell receptor (BCR) signaling pathway, which is fundamental for the proliferation, trafficking, and survival of malignant B-cells. These application notes provide detailed protocols and compiled data for the in vivo administration of this compound in various animal models, intended to guide preclinical research and development.
Data Presentation: Summary of In Vivo Dosing Regimens
The following tables summarize quantitative data from key preclinical studies, offering a comparative overview of dosing strategies and their outcomes in different animal models.
Table 1: this compound Dosing in Murine Models of Chronic Lymphocytic Leukemia (CLL)
| Animal Model | Dosing Range (mg/kg) | Administration Route | Frequency | Key Outcomes | Reference(s) |
| C57BL/6 Mice (BCR signaling inhibition) | 0.1 - 30 mg/kg | Oral Gavage | Single dose | Effective dose for BCR signaling inhibition: 1.3 mg/kg.[1] | [1] |
| NSG Mice (CLL Xenograft) | Not specified (administered in drinking water) | Drinking Water | Continuous | Decreased tumor burden in the spleen; reduced phosphorylation of PLCγ2 and ERK.[1] | [1] |
| C57BL/6 Mice (TCL1 Adoptive Transfer) | Not specified (administered in drinking water) | Drinking Water | Continuous | Increased median overall survival (81 days vs. 59 days for vehicle); decreased phosphorylation of BTK, PLCγ2, and S6.[1] | [1] |
Table 2: this compound Dosing in Canine Models of B-Cell Non-Hodgkin Lymphoma
| Animal Model | Dosing Range (mg/kg) | Administration Route | Frequency | Key Outcomes | Reference(s) |
| Companion Dogs with Spontaneous B-cell Lymphoma | 2.5 - 20 mg/kg | Oral | Every 12 or 24 hours | Overall response rate of 25%; median progression-free survival of 22.5 days; generally well-tolerated.[2][3] | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Objective: To prepare a stable and homogenous suspension of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle solution: 0.4% Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% Tween 80 in sterile water.
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of vehicle, weigh 0.4 g of HPMC and 0.2 g of Tween 80.
-
Add the HPMC and Tween 80 to approximately 80 mL of sterile water in a sterile beaker with a stir bar.
-
Heat the solution gently on a stir plate (do not boil) until the HPMC is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL graduated cylinder and add sterile water to bring the final volume to 100 mL. Mix thoroughly.
-
-
Acalabrutinib Suspension Preparation:
-
Determine the required concentration of Acalabrutinib based on the desired dose (mg/kg) and the dosing volume (typically 10 mL/kg for mice). For example, for a 10 mg/kg dose, the concentration would be 1 mg/mL.
-
Weigh the required amount of this compound powder using an analytical balance.
-
Place the powder in a sterile conical tube.
-
Add a small volume of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.
-
Store the suspension at 4°C for up to one week. Before each use, vortex thoroughly to re-suspend the compound.
-
Protocol 2: In Vivo Efficacy Study in a Murine CLL Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human CLL xenograft mouse model.
Materials:
-
NOD-scid IL2Rgammanull (NSG) mice (6-8 weeks old)
-
Primary human CLL cells
-
Prepared this compound suspension (from Protocol 1) or Acalabrutinib formulated in drinking water
-
Vehicle control
-
Gavage needles (for oral administration)
-
Calipers
-
Flow cytometry reagents for immunophenotyping (e.g., anti-human CD45, CD19, CD5)
Procedure:
-
Animal Acclimation and Priming:
-
Acclimate NSG mice for at least one week before the start of the experiment.
-
Prime the mice with busulfan to facilitate engraftment of human cells.
-
-
CLL Cell Engraftment:
-
On day 0, inject primary human CLL cells intravenously into the tail vein of the NSG mice.
-
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Oral Gavage: Administer this compound suspension or vehicle control orally once or twice daily at the desired dosage.
-
Drinking Water: Alternatively, provide Acalabrutinib formulated in the drinking water ad libitum.[1]
-
-
Monitoring and Endpoints:
-
Monitor the mice regularly for signs of toxicity, tumor progression, and changes in body weight.
-
At predetermined time points, collect peripheral blood to monitor the levels of circulating human CLL cells (CD45+/CD19+/CD5+) by flow cytometry.[1]
-
At the end of the study, euthanize the mice and harvest spleens and other relevant tissues.
-
Measure spleen weight and determine the tumor burden by flow cytometry or immunohistochemistry.[1]
-
For pharmacodynamic studies, tissues can be processed to assess the phosphorylation status of BTK and its downstream targets (e.g., PLCγ2, ERK, S6) via Western blot or phospho-flow cytometry.[1]
-
-
Survival Study:
-
In a separate cohort, continue treatment and monitor the mice for survival. Record the date of death or euthanasia due to reaching pre-defined humane endpoints.
-
Mandatory Visualizations
BTK Signaling Pathway and Acalabrutinib's Mechanism of Action
References
Application Notes and Protocols for the Quantitative Estimation of (R)-Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (R)-Acalabrutinib, a selective Bruton's tyrosine kinase (BTK) inhibitor, in bulk drug substance and pharmaceutical dosage forms. The protocols described herein are based on established analytical techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Introduction to this compound and its Mechanism of Action
This compound is a second-generation BTK inhibitor used in the treatment of various B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2][3] BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1][3][4] Acalabrutinib (B560132) and its active metabolite, ACP-5862, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its enzymatic activity.[1][5] This disruption of the BCR signaling pathway ultimately inhibits the growth and survival of malignant B-cells.[1][6] Acalabrutinib was designed to be more selective for BTK than first-generation inhibitors, potentially reducing off-target effects.[1][2][6]
Acalabrutinib Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway inhibited by Acalabrutinib.
Analytical Methods for Quantitative Estimation
Several analytical methods have been developed and validated for the accurate and precise quantification of Acalabrutinib. The choice of method depends on the specific application, such as quality control of bulk drug, analysis of pharmaceutical formulations, or pharmacokinetic studies.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the routine analysis of Acalabrutinib due to its robustness, precision, and accuracy. Stability-indicating methods are particularly valuable as they can separate the active pharmaceutical ingredient (API) from its degradation products.[4][7][8][9]
Protocol 1: Stability-Indicating RP-HPLC Method [4]
-
Instrumentation: Shimadzu HPLC Model no. iSeries 2050C 3D with Lab solutions Software and PDA detector.
-
Column: Shim-pack GIST C18 column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A 50:50 (v/v) mixture of 0.02M Ammonium (B1175870) acetate (B1210297) (pH adjusted to 4.0 with glacial acetic acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 10 µL.
-
Diluent: A 50:50 (v/v) mixture of water and Acetonitrile.
-
Standard Preparation:
-
Accurately weigh 25 mg of Acalabrutinib and transfer to a 25 mL volumetric flask to prepare a stock solution of 1000 µg/mL in HPLC grade Acetonitrile.
-
Sonicate to dissolve and filter the solution.
-
Further dilute the stock solution with the diluent to the desired concentrations for linearity and other validation studies.
-
-
Sample Preparation (Capsule Dosage Form):
-
Accurately weigh the contents of Acalabrutinib capsules.
-
Transfer a quantity of powder equivalent to a specific dose into a volumetric flask.
-
Add the diluent, sonicate to dissolve, and make up to the final volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Protocol 2: RP-HPLC Method for Bulk and Capsule Dosage Form [8][9]
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Zodiasil C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A 60:40 (v/v) mixture of water and methanol.
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm.
-
Standard and Sample Preparation: Follow a similar procedure as described in Protocol 1, using the specified diluent and achieving the desired concentration range.
| Parameter | Method 1[4][10] | Method 2[8][9] | Method 3[5] | Method 4[11] |
| Linearity Range (µg/mL) | 0.2 - 150 (as mg/mL) | 25 - 150 | 12.5 - 75 | 5 - 20 |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 | 0.999 | 0.9997 |
| LOD (µg/mL) | 63.54 | 0.03 | 0.408 | Not Reported |
| LOQ (µg/mL) | 193.2 | 0.08 | 1.236 | Not Reported |
| Accuracy (% Recovery) | Not explicitly stated | 100.36% | 99.81% | Good recovery |
| Precision (% RSD) | < 2.0 | < 2.0 | < 2.0 | Not explicitly stated |
| Retention Time (min) | Not explicitly stated | 2.76 ± 0.1 | 2.585 | 3.51 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for the quantification of Acalabrutinib and its metabolites in biological matrices, such as human plasma, for pharmacokinetic studies.[12][13]
-
Instrumentation: Shimadzu LC-20AD coupled with an AB SCIEX API-4500 mass spectrometer.
-
Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: A 65:35 (v/v) mixture of acetonitrile and 10 mM ammonium formate (B1220265) in 0.1% formic acid buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 15 µL.
-
Internal Standard: Deuterated analogs of Acalabrutinib and its metabolite.
-
Sample Preparation (Human Plasma):
-
Use a liquid-liquid extraction technique with methyl tertiary butyl ether (TBME) to extract the analytes and internal standards from the plasma.
-
-
Mass Spectrometry: Operated in the multiple reaction monitoring (MRM) mode.
| Parameter | Value[12][13] |
| Linearity Range (ng/mL) | 5.000 - 1600 |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% of Nominal) | 90.92 - 101.12 |
| Precision (% CV) | 1.43 - 6.39 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5.045 |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of Acalabrutinib in bulk and pharmaceutical dosage forms.
-
Instrumentation: PG Instrument T60 UV-VIS spectrophotometer with matched quartz cells.
-
Solvent/Diluent: A 70:30 mixture of water and ethanol.
-
Detection Wavelength (λmax): 294 nm.
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL by accurately weighing 10 mg of Acalabrutinib and dissolving it in 10 mL of the diluent.
-
Prepare a working stock solution of 100 µg/mL.
-
From the working stock, prepare a series of dilutions to cover the linearity range.
-
-
Sample Preparation: Prepare the sample solution in a similar manner to the standard preparation to achieve a concentration within the linear range.
| Parameter | Value[14] |
| Linearity Range (µg/mL) | 2.5 - 15 |
| Correlation Coefficient (r²) | 0.9995 |
| LOD (µg/mL) | 0.006 |
| LOQ (µg/mL) | 0.197 |
| Accuracy (% Recovery) | 99.87 - 100.71 |
| Precision (% RSD) | < 2.0 |
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantitative estimation of this compound. The choice of method should be guided by the specific analytical requirements, including the nature of the sample, the required sensitivity, and the available instrumentation. The provided protocols and summarized data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this important therapeutic agent. All methods should be properly validated according to ICH guidelines before implementation for routine analysis.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. JNCCN 360 - CLL/MCL - Acalabrutinib [jnccn360.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. rjptonline.org [rjptonline.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel stability indicating high-performance liquid chromatography method for the separation and simultaneous quantification of acalabrutinib and its impurities in pharmaceutical formulation -Analytical Science and Technology | Korea Science [koreascience.kr]
- 8. ijbpr.net [ijbpr.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. rjptonline.org [rjptonline.org]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ymerdigital.com [ymerdigital.com]
Application Notes and Protocols for Studying (R)-Acalabrutinib Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Acalabrutinib is a second-generation, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway. Its approval has significantly advanced the treatment of chronic lymphocytic leukemia (CLL) and other B-cell malignancies. However, as with other targeted therapies, acquired resistance can emerge, leading to disease progression. Understanding the molecular mechanisms underlying acalabrutinib (B560132) resistance is crucial for developing strategies to overcome it and improve patient outcomes. These application notes provide a comprehensive guide for researchers studying resistance to this compound, detailing common resistance mechanisms, relevant experimental protocols, and data interpretation.
Primary Mechanisms of this compound Resistance
Acquired resistance to this compound in CLL is predominantly driven by mutations in the BTK gene, particularly at the C481 residue where the drug forms a covalent bond. Mutations in phospholipase C gamma 2 (PLCG2), a downstream signaling molecule, have also been identified as a mechanism of resistance.
Table 1: Frequency of Acquired BTK and PLCG2 Mutations in CLL Patients with Progression on Acalabrutinib
| Study Cohort | Number of Patients with Progression | Patients with BTK Mutations (%) | Most Common BTK Mutation | Patients with PLCG2 Mutations (%) | Reference |
| ELEVATE-RR (Acalabrutinib arm) | 47 | 31 (66%) | C481S | 3 (6%) | [1] |
| Phase 2 Clinical Trial (Sun et al.) | 20 | 11 (55%) | C481S | 5 (25%) | [2] |
Investigating Acalabrutinib Resistance in the Laboratory: An Experimental Workflow
A systematic approach is essential for elucidating the mechanisms of acalabrutinib resistance. The following workflow outlines the key steps, from generating resistant cell lines to molecular characterization.
Figure 1: Experimental workflow for studying this compound resistance.
The B-Cell Receptor (BCR) Signaling Pathway and Acalabrutinib Resistance
This compound inhibits BTK, preventing the downstream signaling cascade that promotes B-cell proliferation and survival. Resistance mutations in BTK and PLCG2 can circumvent this inhibition.
Figure 2: BCR signaling pathway and mechanisms of acalabrutinib resistance.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating acalabrutinib-resistant CLL cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
Parental CLL cell line (e.g., MEC-1, TMD8)
-
Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ACP-196)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Centrifuge
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of acalabrutinib for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing acalabrutinib at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells will die. When the surviving cells repopulate the flask, passage them into a new flask with the same concentration of acalabrutinib.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of acalabrutinib in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of acalabrutinib.
-
Characterize Resistant Cells: Periodically, perform cell viability assays to determine the IC50 of the resistant cell population. A significant increase in IC50 compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): To isolate single-cell clones, perform limiting dilution cloning in 96-well plates.
-
Cryopreservation: Once a stable resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on sensitive and resistant cell lines.
Materials:
-
Parental and acalabrutinib-resistant CLL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of acalabrutinib in complete medium. Add 100 µL of the drug dilutions to the appropriate wells. Include wells with vehicle (DMSO) control and medium-only blanks.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the drug concentration and determine the IC50 using non-linear regression analysis.
Protocol 3: Western Blot Analysis of BCR Signaling
This protocol is for assessing the phosphorylation status of key proteins in the BCR pathway in response to acalabrutinib treatment.
Materials:
-
Parental and acalabrutinib-resistant CLL cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pBTK (Y223), anti-BTK, anti-pPLCγ2 (Y1217), anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with acalabrutinib or vehicle for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Sequencing of BTK and PLCG2 Hotspot Mutations
This protocol outlines the steps for identifying resistance mutations in the BTK and PLCG2 genes using Sanger sequencing.
Materials:
-
Genomic DNA (gDNA) isolated from parental and resistant cells
-
PCR primers flanking the mutation hotspots (see Table 2)
-
Taq DNA polymerase and dNTPs
-
PCR thermocycler
-
Agarose (B213101) gel electrophoresis system
-
PCR product purification kit
-
Sanger sequencing service
Table 2: Example Primers for Sequencing BTK and PLCG2 Exons
| Gene | Exon | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| BTK | 15 | (M13F)-TGT AAA ACG ACG GCC AGT-GCA TTT CCT GGT GAG GCT TA | (M13R)-CAG GAA ACA GCT ATG ACC-TCA TGG TCC TCC TGA GCA AA | [3] |
| PLCG2 | 19, 20, 24 | AGCGACTCCTATGCCATCACCT | AACTGACGAGCTCCACCAGACT | [4] |
Note: M13 tags are added for universal sequencing primers. It is recommended to design and validate specific primers for each exon of interest.
Procedure:
-
PCR Amplification: Amplify the target exons from gDNA using the specific primers.
-
Gel Electrophoresis: Run a small amount of the PCR product on an agarose gel to confirm successful amplification.
-
PCR Product Purification: Purify the remaining PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and the corresponding sequencing primers for Sanger sequencing.
-
Sequence Analysis: Analyze the sequencing chromatograms to identify any nucleotide changes compared to the reference sequence.
Conclusion
The study of this compound resistance is a dynamic field with significant clinical implications. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the molecular basis of resistance. By employing these methods, scientists can contribute to the development of novel therapeutic strategies to overcome resistance and improve the long-term efficacy of BTK inhibitor therapy.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Acalabrutinib Concentration for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-Acalabrutinib in kinase assays. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in kinase assays.
Q1: What is the mechanism of action of this compound?
This compound is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[1][2] This, in turn, blocks downstream signaling pathways essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3]
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF). For in vitro assays, it is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution can be prepared. It is sparingly soluble in aqueous buffers. To prepare a working solution in an aqueous buffer, first dissolve Acalabrutinib (B560132) in DMSO and then dilute with the aqueous buffer of choice. It is not recommended to store the aqueous solution for more than one day.
Q3: My kinase assay results with this compound are inconsistent. What could be the cause?
Inconsistent results can stem from several factors, especially given the covalent nature of Acalabrutinib.
-
Pre-incubation Time: As a covalent inhibitor, the IC50 value of Acalabrutinib is highly dependent on the pre-incubation time with the kinase. Ensure a consistent and adequate pre-incubation time is used across all experiments for comparable results.
-
Solubility Issues: Acalabrutinib has low aqueous solubility. Precipitation of the compound upon dilution into aqueous assay buffers can lead to variability. Ensure the final DMSO concentration is kept low (typically <1%) and that the Acalabrutinib concentration does not exceed its solubility limit in the final assay buffer.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors can be affected by the ATP concentration in the assay. Use an ATP concentration that is at or near the Km for the specific kinase to obtain physiologically relevant IC50 values.
Q4: I am observing a cellular phenotype that doesn't seem to be related to BTK inhibition. Could this be an off-target effect?
While Acalabrutinib is highly selective for BTK, off-target effects are a possibility, especially at high concentrations.
-
Review Kinase Selectivity Profile: Compare your observed phenotype with the known kinase selectivity profile of Acalabrutinib (see Table 1). This can help identify potential off-target kinases.
-
Use a Structurally Different BTK Inhibitor: Comparing the effects of Acalabrutinib with another BTK inhibitor that has a different off-target profile can help to distinguish between on-target and off-target effects.
-
Rescue Experiment: If a specific off-target kinase is suspected, attempt to rescue the phenotype by activating its downstream signaling pathway.
Q5: How can I confirm that this compound is covalently binding to my target kinase?
Mass spectrometry is the most direct method to confirm covalent bond formation. An increase in the protein's mass corresponding to the molecular weight of Acalabrutinib after incubation confirms covalent adduction.
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, highlighting its selectivity for BTK.
| Kinase | IC50 (nM) | Kinase Family |
| BTK | 3 - 5.1 [3][4] | Tec Family |
| BMX | <100[4] | Tec Family |
| TEC | <100[4] | Tec Family |
| ITK | >1000 | Tec Family |
| EGFR | >1000 | EGFR Family |
| ERBB2 | >1000 | EGFR Family |
| ERBB4 | <100[4] | EGFR Family |
| JAK3 | >1000 | JAK Family |
| SRC | >1000 | Src Family |
| LCK | >1000 | Src Family |
| FYN | >1000 | Src Family |
| YES1 | >1000 | Src Family |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Biochemical BTK Kinase Assay (e.g., LanthaScreen™)
This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the biochemical potency of Acalabrutinib against BTK.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Tb-anti-pY Antibody
-
Fluorescein-labeled substrate peptide (e.g., Poly-GT)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well assay plates
Procedure:
-
Prepare Acalabrutinib Dilutions: Prepare a serial dilution of Acalabrutinib in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Prepare Kinase Solution: Dilute the recombinant BTK enzyme to the desired concentration in the kinase reaction buffer.
-
Kinase/Inhibitor Pre-incubation: Add the diluted Acalabrutinib solutions and the kinase solution to the assay plate. Allow for a pre-incubation period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate Kinase Reaction: Add a mixture of the fluorescently labeled substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction and Detection: Add the Tb-labeled antibody in a buffer containing EDTA to stop the reaction and allow for antibody binding to the phosphorylated substrate.
-
Read Plate: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 520 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the Acalabrutinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cellular BTK Occupancy Assay
This protocol describes a method to measure the extent to which Acalabrutinib is bound to BTK within a cellular context.
Materials:
-
Cells expressing BTK (e.g., peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Cell lysis buffer
-
Biotinylated BTK probe (binds to the same site as Acalabrutinib)
-
Streptavidin-HRP
-
ELISA plate coated with an anti-BTK antibody
-
Chemiluminescent substrate
-
Plate reader with luminescence detection
Procedure:
-
Cell Treatment: Treat the cells with various concentrations of Acalabrutinib for a specified time. Include an untreated control.
-
Cell Lysis: Wash and lyse the cells to release the cellular proteins.
-
Incubation with BTK Probe: Add the cell lysates to the anti-BTK antibody-coated ELISA plate. Add the biotinylated BTK probe to the wells. The probe will only bind to BTK that is not already occupied by Acalabrutinib.
-
Detection: Wash the plate to remove unbound probe. Add Streptavidin-HRP, which will bind to the biotinylated probe.
-
Signal Generation: Add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Analysis: A lower signal indicates higher BTK occupancy by Acalabrutinib. The percentage of BTK occupancy can be calculated relative to the untreated control.
Visualizations
Caption: this compound inhibits BTK within the BCR signaling pathway.
Caption: Workflow for a typical biochemical kinase assay with this compound.
Caption: A logical approach to troubleshooting inconsistent kinase assay results.
References
- 1. Validate User [ashpublications.org]
- 2. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
preventing (R)-Acalabrutinib degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (R)-Acalabrutinib in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low concentration of this compound in my analytical sample. | Degradation due to improper pH of the solution. This compound is a weak base and is susceptible to degradation in both acidic and basic conditions.[1][2] | - Prepare solutions in a neutral pH buffer (pH 6.0-7.4) where it is more stable. - If the experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize exposure time. - For long-term storage, dissolve this compound in an anhydrous aprotic solvent like DMSO and store at low temperatures. |
| Appearance of unknown peaks in my chromatogram during HPLC analysis. | Formation of degradation products due to oxidative stress.[3][4] | - Degas all solvents used for solution preparation and mobile phases to remove dissolved oxygen. - Avoid sources of peroxide contamination in your reagents. - Consider adding an antioxidant to your solution if compatible with your experimental design, though this should be validated. - Prepare solutions fresh and protect them from air exposure by using sealed vials or an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation of this compound from my aqueous solution. | Poor solubility at neutral to alkaline pH. This compound is freely soluble in water at pH values below 3 but is practically insoluble at pH values above 6.[5] | - For experiments in aqueous buffers at near-neutral pH, consider using a co-solvent such as DMSO or ethanol (B145695) to maintain solubility. However, be mindful of the final solvent concentration's potential impact on your experiment. - The use of amorphous solid dispersions (ASDs) with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) has been shown to improve solubility and stability at higher pH values.[6] |
| Inconsistent results between experimental replicates. | Inconsistent storage and handling of this compound stock solutions. | - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. - Store stock solutions in a tightly sealed container at -20°C for up to 6 months. - Before use, allow the solution to equilibrate to room temperature slowly and vortex gently to ensure homogeneity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathways for this compound in solution are hydrolysis and oxidation.[4][6] It is particularly unstable in acidic, basic, and oxidative environments.[2][3] Hydrolysis can occur at the amide and alkyne groups of the molecule.[6]
Q2: What are the optimal pH and temperature conditions for storing this compound solutions?
A2: For short-term storage, aqueous solutions should be prepared in a neutral pH buffer (pH 6.0-7.4). For long-term storage, it is recommended to store this compound in an anhydrous solvent like DMSO at -20°C. While some studies have shown it to be relatively stable to thermal degradation at elevated temperatures for short periods, long-term storage at room temperature in solution is not recommended.
Q3: How can I minimize the oxidation of this compound in my experiments?
A3: To minimize oxidation, it is crucial to use deoxygenated solvents for preparing your solutions and mobile phases. This can be achieved by sparging with an inert gas like nitrogen or argon, or by using a sonication-vacuum method. Additionally, preparing solutions fresh and storing them under an inert atmosphere can prevent oxidative degradation.
Q4: Is this compound sensitive to light?
A4: Based on forced degradation studies, this compound is considered to be stable under photolytic conditions, meaning it is not significantly degraded by exposure to UV light.[1][5] However, as a general good laboratory practice, it is always advisable to store solutions in amber vials or protect them from direct light exposure.
Q5: What solvents are recommended for dissolving and storing this compound?
A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). For long-term storage, DMSO is a suitable solvent. For experimental use, the choice of solvent will depend on the specific requirements of the assay and the desired final concentration.
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature. It is important to note that specific degradation kinetics (rate constants and half-lives) for this compound in solution are not extensively published. The data presented here is from forced degradation studies, which employ harsh conditions to accelerate degradation and identify potential degradation products.
| Stress Condition | Reagent/Temperature | Exposure Time | % Degradation | Reference |
| Acidic Hydrolysis | 2N HCl | 30 min at 60°C | Significant | [5] |
| Alkaline Hydrolysis | 2N NaOH | 30 min at 60°C | Significant | [5] |
| Oxidative Degradation | 20% H₂O₂ | 30 min | Significant | [5] |
| Thermal Degradation | 105°C | 6 hours | Not Significant | [5] |
| Photolytic Degradation | UV light (200 Watt hours/m²) | 7 days | Not Significant | [5] |
| Neutral Hydrolysis | Water | 6 hours at 60°C | Not Significant | [5] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
1. Materials:
-
This compound reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column and PDA detector
2. Preparation of Stock Solution:
-
Accurately weigh 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Dissolve the compound in methanol and make up the volume to the mark to obtain a 1000 µg/mL stock solution.
3. Forced Degradation Procedures:
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes.[5] Cool the solution and neutralize it with 2N NaOH. Dilute to a final concentration of 100 µg/mL with a 50:50 mixture of water and methanol.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes.[5] Cool the solution and neutralize it with 2N HCl. Dilute to a final concentration of 100 µg/mL with a 50:50 mixture of water and methanol.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂. Keep the solution at room temperature for 30 minutes.[5] Dilute to a final concentration of 100 µg/mL with a 50:50 mixture of water and methanol.
-
Thermal Degradation: Place the stock solution in an oven at 105°C for 6 hours.[5] After cooling, dilute to a final concentration of 100 µg/mL with a 50:50 mixture of water and methanol.
-
Photolytic Degradation: Expose the stock solution to UV light (200 Watt hours/m²) in a photostability chamber for 7 days.[5] Dilute to a final concentration of 100 µg/mL with a 50:50 mixture of water and methanol.
-
Neutral Degradation: Reflux 1 mL of the stock solution with 1 mL of water at 60°C for 6 hours.[5] After cooling, dilute to a final concentration of 100 µg/mL with a 50:50 mixture of water and methanol.
4. HPLC Analysis:
-
Analyze all the prepared samples using a validated stability-indicating RP-HPLC method.
-
A suitable starting point for the chromatographic conditions would be a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of water and methanol (60:40 v/v) at a flow rate of 0.8 mL/min, with detection at 230 nm.[5]
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Visualizations
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits BTK, blocking downstream signaling and B-cell proliferation.
References
- 1. Isolation and characterization of pseudo degradation products of acalabrutinib using ESI-HRMS/MS and NMR: Formation of possible geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. ijper.org [ijper.org]
- 4. Structural characterization of novel hydrolytic and oxidative degradation products of acalabrutinib by LC-Q-TOF-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpr.net [ijbpr.net]
- 6. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
minimizing (R)-Acalabrutinib off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize (R)-Acalabrutinib off-target effects in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a selective inhibitor?
This compound is a second-generation, orally available, and highly selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its selectivity stems from its specific design to form a covalent bond with the Cys481 residue within the ATP-binding pocket of BTK, leading to its irreversible inhibition.[3] Acalabrutinib (B560132) was developed to have minimal off-target activity, which differentiates it from the first-generation BTK inhibitor, ibrutinib (B1684441).[4][5][6][7] The reduced intrinsic reactivity of its butynamide group helps to limit the inhibition of other kinases that also possess a cysteine at a similar position.[8][9][10]
Q2: What are the known primary off-target kinases for this compound?
While this compound is highly selective for BTK, it is not entirely devoid of off-target interactions, especially at higher concentrations. Compared to ibrutinib, acalabrutinib demonstrates significantly less inhibition of kinases such as:
-
TEC family kinases [2]
Studies have shown that acalabrutinib has a much lower kinase hit rate in broad kinase screening panels compared to ibrutinib.[11]
Q3: What are the potential consequences of off-target effects in my cell line experiments?
Off-target effects can lead to misinterpretation of experimental results by producing phenotypes that are not solely due to the inhibition of BTK. For instance, inhibition of SRC family kinases can impact platelet activation, and inhibition of ITK can affect T-cell signaling.[2][4] In a research setting, this could confound the understanding of the specific role of BTK in the biological process being investigated.
Q4: How can I minimize off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Dose-Response Experiments: Conduct a thorough dose-response study to determine the lowest effective concentration of this compound that inhibits BTK without significantly affecting known off-target kinases.
-
Use of Appropriate Controls: Include a negative control (vehicle, e.g., DMSO) and potentially a positive control with a less selective BTK inhibitor like ibrutinib to differentiate between on-target and off-target effects.
-
Cell Line Selection: Choose cell lines where the expression and activity of potential off-target kinases are well-characterized.
-
Kinase Profiling: If unexpected phenotypes are observed, consider performing a kinase profiling assay to identify other kinases that may be inhibited at the concentrations used in your experiments.
-
Rescue Experiments: If a specific off-target kinase is suspected, attempt to rescue the phenotype by activating its downstream signaling pathway.[12]
Troubleshooting Guides
Problem 1: I am observing a phenotype in my cells that is not consistent with known BTK signaling pathways.
-
Possible Cause: This could be an off-target effect of this compound.
-
Troubleshooting Steps:
-
Review Literature: Investigate the known off-target profile of acalabrutinib and other BTK inhibitors to identify potential candidate kinases that might be responsible for the observed phenotype.[12]
-
Lower Concentration: Perform a dose-response experiment to see if the phenotype disappears at lower concentrations while BTK inhibition is maintained.
-
Use a More Selective Inhibitor: If available, compare the effects with a structurally different and potentially even more selective BTK inhibitor.[12]
-
Perform a Rescue Experiment: If a specific off-target kinase is suspected, try to rescue the phenotype by activating that kinase's signaling pathway downstream of the kinase itself.[12]
-
Conduct a Kinase Assay: Perform a direct in vitro kinase assay with acalabrutinib against the suspected off-target kinase to confirm inhibition.[12]
-
Problem 2: My in vitro kinase assay results with this compound are inconsistent or show high background.
-
Possible Cause: Several factors can contribute to poor assay performance, including suboptimal concentrations of ATP or substrate, incorrect buffer conditions, or interference from the test compound.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Titrate ATP and substrate concentrations to find the optimal conditions for your specific kinase.
-
Buffer Optimization: Ensure the buffer composition (pH, ionic strength, and necessary cofactors) is optimal for the kinase of interest.
-
Compound Interference: Test for potential interference of this compound with the assay detection system (e.g., fluorescence or luminescence).
-
Enzyme Quality: Use a highly purified and active enzyme preparation.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target BTK and key off-target kinases, with a comparison to ibrutinib where data is available.
| Kinase | This compound IC50/EC50 | Ibrutinib IC50/EC50 | Reference |
| BTK (biochemical) | 3 nM | - | [13] |
| BTK (cellular, CD69) | 8 nM | - | [13] |
| EGFR (cellular) | >10 µM | 0.07 µM | [11] |
| ITK (cellular) | No inhibition up to 10 µM | <1 µM | [11] |
| SRC (cellular, p-SRC Y418) | EC50 not reached at 10 µM | <0.2 µM | [4] |
| LCK (cellular, p-LCK Y505) | EC50 not reached at 10 µM | <0.2 µM | [4] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., chronic lymphocytic leukemia (CLL) cells) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Drug Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 10 µM) and a vehicle control (DMSO). Add the compounds to the respective wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a flow cytometry-based apoptosis assay (e.g., Annexin V/PI staining).[4][14]
Protocol 2: Western Blotting for Phospho-BTK and Downstream Signaling
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle for a specified time (e.g., 2 hours).[4]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-BTK (Y223), total BTK, phospho-ERK, total ERK, phospho-S6, and total S6.[4][15] Use a loading control like GAPDH or β-actin.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Visualizations
Caption: this compound's mechanism of action and selectivity profile.
Caption: Workflow for minimizing off-target effects in cell-based assays.
Caption: Logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Collection - Data from Comparison of Acalabrutinib, A Selective Bruton Tyrosine Kinase Inhibitor, with Ibrutinib in Chronic Lymphocytic Leukemia Cells - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 8. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Validate User [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting (R)-Acalabrutinib variability in experimental results
Welcome to the technical support center for (R)-Acalabrutinib. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems in a question-and-answer format to help you troubleshoot variability in your experimental results.
Question 1: My this compound is not dissolving properly for my in vitro experiments. How can I improve its solubility?
Answer: this compound is a weak base, and its solubility is highly pH-dependent.[1] It exhibits poor water solubility at neutral and higher pH levels, which can lead to precipitation and inconsistent results.[2][3]
-
pH Adjustment: Acalabrutinib (B560132) is more soluble in acidic conditions (pH ~1-3) due to ionization.[1] For cell culture experiments, preparing a concentrated stock solution in an appropriate solvent like DMSO is crucial. Subsequent dilution into acidic aqueous buffers can be attempted, but care must be taken to avoid precipitation when adding to neutral pH cell culture media.
-
Solvent Selection: For stock solutions, DMSO is commonly used.[4] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Amorphous Solid Dispersions (ASDs): For formulation development, ASDs with polymers like hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) have been shown to significantly improve solubility and dissolution rates, especially at higher pH levels.[2][3][5] While primarily used for in vivo applications, understanding this principle can inform formulation strategies for complex in vitro systems.
-
Sonication: Gentle sonication can help dissolve the compound in the initial stock preparation.
Question 2: I'm observing inconsistent inhibition of BTK signaling in my Western Blots. What could be the cause?
Answer: Inconsistent Western Blot results can stem from multiple factors related to sample preparation, drug stability, and the blotting procedure itself.
-
Suboptimal Lysis Conditions: As a covalent inhibitor, this compound's binding is stable, but downstream signaling can be dynamic. It is critical to lyse cells quickly on ice with a potent lysis buffer containing fresh protease and phosphatase inhibitors to preserve the phosphorylation states of signaling proteins like BTK, PLCγ2, and ERK.[6]
-
Inaccurate Protein Quantification: Errors in protein concentration lead to unequal loading. Always use a reliable quantification assay (e.g., BCA) and ensure all samples fall within the linear range of the assay.[6]
-
Antibody Performance: Ensure that the primary antibodies for total BTK and phosphorylated BTK (p-BTK Y223) are validated for Western blotting and are highly specific.[6] It is advisable to run a positive control, such as pervanadate-treated cell lysate, to confirm antibody activity.[7]
-
Drug Degradation: this compound can degrade in highly acidic, basic, or oxidative conditions.[8] Ensure your stock solutions are stored correctly (typically at -80°C) and that the compound is stable in your assay medium for the duration of the experiment.
-
Insufficient Treatment Time/Concentration: The inhibitory effect is both time and dose-dependent. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Below is a troubleshooting workflow to help diagnose the issue.
Question 3: My enzyme kinetics assay is giving variable results. How can I troubleshoot this?
Answer: Variability in enzyme kinetics assays for covalent inhibitors like this compound requires careful consideration of the assay conditions.
-
Time-Dependent Inhibition: As a covalent inhibitor, this compound exhibits time-dependent inhibition. A standard IC50 value from a single time-point measurement may not fully capture its potency. It is more accurate to determine the inactivation kinetics (k_inact/K_I).[9] Ensure your pre-incubation time of the enzyme with the inhibitor is consistent across all experiments.
-
Reagent Stability: Confirm the stability of your enzyme (BTK) and substrates (ATP) under the assay conditions. Repeated freeze-thaw cycles can reduce enzyme activity.
-
Buffer Composition: Ensure the buffer composition, including pH and ionic strength, is optimal and consistent.
-
Data Analysis: For covalent inhibitors, plotting the observed rate constant (k_obs) against the inhibitor concentration can provide a more robust measure of potency. The relationship is often hyperbolic, allowing for the determination of k_inact and K_I.
Question 4: I suspect off-target effects in my cellular assay. How can I confirm this and what are the known off-targets?
Answer: this compound was developed to be highly selective for BTK with minimal off-target activity.[10][11] Compared to the first-generation inhibitor ibrutinib (B1684441), it shows significantly less inhibition of other kinases like ITK, TEC, EGFR, and SRC family kinases.[12][13][14]
-
Confirming Off-Target Effects:
-
Use a Structurally Different BTK Inhibitor: Compare the phenotype observed with this compound to that of another potent and selective, but structurally distinct, BTK inhibitor.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce BTK expression in your cell model. If the phenotype persists after BTK knockdown but is still induced by this compound, it suggests an off-target effect.
-
Rescue Experiment: If possible, express a mutant version of BTK (e.g., C481S) that cannot be covalently modified by this compound. If the drug still elicits the effect in cells expressing the mutant BTK, the effect is likely off-target.
-
-
Known Off-Target Profile: While highly selective, no inhibitor is perfectly specific. At high concentrations, off-target activity can occur. This compound has been shown to be 323-fold more selective for BTK over ITK.[4] It has virtually no inhibitory activity against EGFR, ERBB2, ERBB4, and JAK3.[13][15]
Question 5: How stable is this compound in solution and under what conditions does it degrade?
Answer: The stability of this compound is dependent on the specific conditions.
-
pH and Oxidative Stress: Forced degradation studies have shown that this compound is labile under strongly acidic (e.g., 0.1N HCl), basic (e.g., 0.1M NaOH), and oxidative (e.g., H₂O₂) conditions, especially when heated.[8][16]
-
Thermal and Photolytic Stability: The compound is relatively stable under neutral, thermal (heat), and photolytic (light) stress.[8][17]
-
Storage: For long-term storage, it is recommended to store stock solutions in DMSO at -80°C. For short-term storage, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles.[18]
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 465.51 g/mol | [19] |
| Mechanism of Action | Covalent, irreversible inhibitor of BTK (binds Cys481) | [20][21] |
| pKa | 3.5 and 5.8 (weak base) | [1][3] |
| In Vivo Half-life | ~1 hour | [22] |
| Peak Unbound Plasma Conc. | ~1.3 µM | [22] |
| Metabolism | Primarily by CYP3A enzymes | [15] |
Table 2: In Vitro Potency and Selectivity of this compound
| Target / Assay | IC50 / EC50 | Reference |
| Purified BTK Enzyme | IC50: 3 nM | [4][12] |
| Human Whole-Blood CD69 B-cell Activation | EC50: 8 nM | [4][12] |
| ITK Kinase Activity | >1000 nM | [12] |
| EGFR Kinase Activity | >1000 nM | [12] |
| TEC Kinase Activity | Minimally inhibited at 1000 nM | [12] |
Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to illustrate complex processes.
This compound Signaling Pathway
This compound selectively and irreversibly inhibits Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. This action blocks downstream signaling required for B-cell proliferation and survival.[15][21]
Protocol 1: Western Blotting for BTK Pathway Inhibition
This protocol details the steps to assess the inhibition of BTK and its downstream targets.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., chronic lymphocytic leukemia cells) at an appropriate density.
-
Allow cells to adhere or stabilize overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, immediately place plates on ice. Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same concentration with lysis buffer and add 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-PLCγ2, anti-GAPDH) overnight at 4°C on a shaker.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.
-
General Experimental Workflow
Protocol 2: Cellular BTK Occupancy Assay (Flow Cytometry Based)
This protocol provides a method to measure the percentage of BTK engaged by this compound in a cellular context. This is adapted from principles described in pharmacodynamic studies.[23][24]
-
Cell Treatment:
-
Treat cells (e.g., PBMCs or a relevant cell line) with this compound at various concentrations and for different durations as required. Include a vehicle control.
-
-
Cell Lysis (Optional, for Intracellular Staining):
-
For some protocols, a gentle permeabilization is needed. Alternatively, a fluorescent probe that binds to the active site of unoccupied BTK can be used on live cells if available. For this protocol, we assume an intracellular staining method.
-
-
Fixation and Permeabilization:
-
After treatment, wash cells with PBS.
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash cells, then permeabilize with a permeabilization buffer (e.g., ice-cold 90% methanol (B129727) or a commercial saponin-based buffer).
-
-
Staining:
-
Wash the permeabilized cells.
-
Incubate cells with a fluorescently-labeled probe that specifically binds to the active site of unoccupied BTK.
-
In parallel, stain for a cell surface marker (e.g., CD19 for B-cells) and a total BTK antibody (conjugated to a different fluorophore) to normalize for BTK expression levels.
-
-
Flow Cytometry Acquisition:
-
Wash cells to remove unbound antibodies/probes.
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer, ensuring proper compensation is set.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD19+ B-cells).
-
Measure the Mean Fluorescence Intensity (MFI) of the unoccupied-BTK probe.
-
Calculate BTK occupancy as follows:
-
% Occupancy = (1 - (MFI of treated sample / MFI of vehicle control)) * 100
-
-
This calculation assumes that the MFI of the probe is directly proportional to the amount of free (unoccupied) BTK. Normalize to total BTK MFI if significant variations in expression are expected.
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. In Vitro-In Silico Tools for Streamlined Development of Acalabrutinib Amorphous Solid Dispersion Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. ijper.org [ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acalabrutinib - Wikipedia [en.wikipedia.org]
- 14. The role of acalabrutinib in adults with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
- 17. ymerdigital.com [ymerdigital.com]
- 18. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib [mdpi.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: (R)-Acalabrutinib Formulation for Improved Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on (R)-Acalabrutinib formulations to improve oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of crystalline this compound challenging?
A1: this compound, commercially available as Calquence®, is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] Its solubility is highly pH-dependent; it is a weak base that is more soluble in the low pH environment of the stomach but has significantly reduced solubility at higher pH levels, such as in the intestines or when co-administered with acid-reducing agents (ARAs) like proton pump inhibitors (PPIs).[1][2][3][4][5] This pH-dependent solubility can lead to variable and incomplete absorption, reducing its oral bioavailability.[6][7]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: The main strategies focus on overcoming the pH-dependent solubility limitation. These include:
-
Amorphous Solid Dispersions (ASDs): Dispersing Acalabrutinib (B560132) in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has a higher energy state and thus greater solubility than the crystalline form.[1][2][8]
-
Nanoparticle-based Formulations: Encapsulating Acalabrutinib within nanoparticles can improve its dissolution rate and absorption. Common types include:
-
Polymer-Lipid Hybrid Nanoparticles (PLHNs): These combine the structural stability of polymers with the biocompatibility of lipids to enhance drug loading and release.[6][7]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room and body temperature, offering good biocompatibility and controlled release.[9][10]
-
Q3: What is the mechanism by which Amorphous Solid Dispersions (ASDs) improve Acalabrutinib's bioavailability?
A3: ASDs improve bioavailability by presenting Acalabrutinib to the gastrointestinal fluids in a higher energy, amorphous state. This amorphous form has a greater aqueous solubility compared to the stable crystalline form.[1][2] By dispersing the drug in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), the formulation can maintain a supersaturated concentration of the drug in the gut, which enhances the driving force for absorption across the intestinal membrane.[1][11] This strategy has been shown to overcome the negative effect of acid-reducing agents on Acalabrutinib absorption.[1][4][5]
Q4: How do nanoparticle formulations like PLHNs and SLNs enhance the oral absorption of Acalabrutinib?
A4: Nanoparticle formulations enhance oral absorption through several mechanisms:
-
Increased Surface Area: The small particle size of nanoparticles leads to a larger surface area-to-volume ratio, which can increase the dissolution rate.
-
Improved Solubility: Encapsulating the drug within a carrier can improve its apparent solubility.
-
Protection from Degradation: The nanoparticle matrix can protect the drug from the harsh environment of the gastrointestinal tract.
-
Enhanced Permeability: Some nanoparticle formulations can interact with the intestinal mucosa to increase the permeability of the drug. For Acalabrutinib, nanoparticle formulations can also help to bypass P-gp efflux and metabolism by CYP3A4 enzymes in the gut wall.[6]
Troubleshooting Guides
Amorphous Solid Dispersion (ASD) Formulations
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug loading in the ASD | Poor miscibility of Acalabrutinib with the chosen polymer. | Screen different polymers (e.g., various grades of HPMCAS, PVP/VA) to find one with better miscibility. Optimize the drug-to-polymer ratio; a 1:1 ratio has been shown to be effective for Acalabrutinib with HPMCAS-H.[1] |
| Physical instability (crystallization) during storage | The amorphous state is thermodynamically unstable. Moisture absorption can act as a plasticizer, increasing molecular mobility and promoting crystallization. | Store the ASD under dry conditions, preferably with a desiccant.[11] Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility. Ensure the drug is fully dissolved in the polymer matrix during preparation. |
| Inconsistent in vitro dissolution profiles | Variability in the spray drying process leading to differences in particle size or morphology. Incomplete dispersion of the ASD powder in the dissolution medium. | Tightly control spray drying parameters such as inlet temperature, feed rate, and atomization pressure. Use appropriate surfactants or wetting agents in the dissolution medium to ensure proper dispersion of the ASD powder. |
| Poor correlation between in vitro dissolution and in vivo performance | The dissolution method does not accurately mimic the conditions of the gastrointestinal tract. | Utilize biorelevant dissolution media that simulate fasted or fed states. A two-stage dissolution test (gastric to intestinal pH) can be more predictive.[1][11] Consider the impact of surface pH changes during dissolution, as Acalabrutinib is a weak base.[12] |
Nanoparticle Formulations (PLHNs and SLNs)
| Issue | Potential Cause | Troubleshooting Steps |
| Low drug encapsulation efficiency | Poor affinity of Acalabrutinib for the nanoparticle matrix. Drug partitioning into the aqueous phase during formulation. | Optimize the composition of the lipid and polymer components. For PLHNs, the ratio of polymer to lipid is a critical factor.[6] Adjust the type and concentration of the surfactant. |
| Large particle size or high polydispersity index (PDI) | Suboptimal homogenization or sonication parameters. Aggregation of nanoparticles. | Optimize the speed and duration of homogenization or sonication.[6] Screen different stabilizers or surfactants and their concentrations to prevent aggregation. |
| "Burst release" of the drug | A significant portion of the drug is adsorbed on the surface of the nanoparticles rather than being encapsulated within the core. | Modify the formulation process to favor encapsulation over surface adsorption. This can involve adjusting the rate of solvent evaporation or the temperature during formulation. |
| Instability of the nanoparticle suspension (e.g., aggregation, sedimentation) | Insufficient surface charge (zeta potential) leading to particle aggregation. | Select a stabilizer that imparts a sufficient surface charge to the nanoparticles. Optimize the pH of the suspension. For long-term storage, consider lyophilization with a suitable cryoprotectant.[9] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Formulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLHNs | Acalabrutinib, PCL, DPPC, Lecithin (B1663433), Tween 80 | 150.2 ± 10.7 | 0.284 ± 0.06 | 20.79 ± 3.61 | - | [6] |
| SLNs | Acalabrutinib, Glyceryl dibehenate, Stearyl palmitate, Tween 80, Poloxomer 188 | 234.7 - 257.5 | 0.261 - 0.320 | - | 18.70 ± 1.78 | [9][10] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase | Reference |
| Conventional Suspension | Rat | - | - | - | Baseline | [6] |
| PLHN Nanosuspension | Rat | - | - | - | 3.41-fold | [6] |
| Bulk Drug Suspension | Rat | - | - | - | Baseline | [9] |
| SLN Suspension | Rat | - | - | - | 2.29-fold | [9] |
| Calquence® (Crystalline) | Beagle Dog (High Gastric pH) | - | - | - | Baseline | [1][4][5] |
| ASD Tablet | Beagle Dog (High Gastric pH) | - | - | - | 2.4-fold | [1][4][5] |
Experimental Protocols
Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with HPMCAS to enhance its solubility.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS, H grade)
-
Methanol (or other suitable solvent)
Equipment:
-
Laboratory-scale spray dryer
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Solution Preparation:
-
Prepare a spray solution by dissolving this compound and HPMCAS-H in methanol. A common ratio is 1:1 (w/w) for the drug and polymer.[1]
-
The total solids concentration in the solution should be optimized for the specific spray dryer, for example, around 5.4 wt%.[1]
-
Stir the solution until both components are fully dissolved.
-
-
Spray Drying:
-
Set the spray dryer parameters. These will need to be optimized for the specific instrument, but example parameters are:
-
Inlet temperature: ~142-150 °C
-
Drying gas flow rate: ~35 kg/h
-
Atomization gas flow: Adjust to achieve a fine spray
-
Solution feed rate: Adjust to maintain the desired outlet temperature.
-
-
-
Powder Collection and Secondary Drying:
-
Collect the dried powder from the cyclone and/or filter bag of the spray dryer.
-
Perform secondary drying under vacuum at an elevated temperature (e.g., 40-60 °C) for several hours to remove any residual solvent.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using techniques such as powder X-ray diffraction (pXRD) and differential scanning calorimetry (DSC).
-
Determine the drug content and uniformity using a validated analytical method (e.g., HPLC).
-
Preparation of this compound Polymer-Lipid Hybrid Nanoparticles (PLHNs) by Emulsification-Solvent Evaporation
Objective: To formulate this compound into PLHNs to improve its dissolution and oral absorption.
Materials:
-
This compound
-
Polycaprolactone (PCL)
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Lecithin
-
Tween 80 (T80)
-
Milli-Q water
Equipment:
-
High-shear homogenizer
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Syringe pump
Procedure:
-
Organic Phase Preparation:
-
Dissolve 20 mg of this compound, 20 mg of PCL, 5 mg of DPPC, and 5 mg of lecithin in 1 mL of chloroform.[6]
-
-
Aqueous Phase Preparation:
-
Emulsification:
-
Solvent Evaporation:
-
After homogenization, stir the resulting nanoemulsion at room temperature for several hours to allow the chloroform to evaporate, leading to the formation of solid PLHNs.
-
-
Purification and Characterization:
-
The nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterize the PLHNs for particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Visualizations
Signaling Pathway
References
- 1. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro-In Silico Tools for Streamlined Development of Acalabrutinib Amorphous Solid Dispersion Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Improving oral bioavailability of acalabrutinib using polymer–lipid hybrid nanoparticles: design, optimization, and in vivo pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving oral bioavailability of acalabrutinib using polymer–lipid hybrid nanoparticles: design, optimization, and in vivo pharmacokinetic evaluation - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. Rapid Development Of Amorphous Solid Dispersions For Improved Bioavailability [drugdeliveryleader.com]
- 9. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid lipid nanoparticles for increased oral bioavailability of acalabrutinib in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro-In Silico Tools for Streamlined Development of Acalabrutinib Amorphous Solid Dispersion Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bridging in vitro dissolution and in vivo exposure for acalabrutinib. Part II. A mechanistic PBPK model for IR formulation comparison, proton pump inhibitor drug interactions, and administration with acidic juices - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH on (R)-Acalabrutinib stability and activity
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the impact of pH on the stability and activity of (R)-Acalabrutinib.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the solubility of Acalabrutinib (B560132)?
Acalabrutinib is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] Its solubility is highly dependent on pH. Acalabrutinib is a diprotic weak base with pKa values of 3.5 and 5.8.[3] It is freely soluble in aqueous solutions at a pH below 3 and is practically insoluble at a pH above 6.[4][5] The drug is considered highly soluble in acidic environments up to pH 4.[1] This pH-dependent solubility is a critical factor influencing its oral absorption and bioavailability.[3][6][7]
Q2: What is the impact of pH on the chemical stability of Acalabrutinib?
Forced degradation studies have demonstrated that Acalabrutinib is susceptible to degradation under various pH conditions. The drug is labile and degrades under acidic, basic, and neutral hydrolytic stress.[8][9] However, some studies have found it to be stable under neutral (aqueous), thermal, and UV radiation conditions, suggesting that the specific experimental conditions are important.[10][11] Degradation in acidic conditions has been reported to be more significant than in alkaline or oxidative conditions.[5][12] Several degradation products (DPs) have been identified, with some forming specifically under alkaline stress (DP-I, DP-V) and others forming under both acidic and basic conditions (DP-II, DP-III, DP-VI, DP-VII).[11]
Q3: How does a change in gastric pH affect the in vivo activity and bioavailability of Acalabrutinib?
The in vivo activity of Acalabrutinib is directly linked to its bioavailability, which is significantly affected by gastric pH. Since Acalabrutinib's solubility decreases at higher pH levels, co-administration with acid-reducing agents (ARAs) like proton-pump inhibitors (PPIs) or H2 receptor antagonists can lead to reduced oral exposure and absorption.[3][6][7] This interaction can negatively impact the therapeutic efficacy of the drug.[3] To overcome this, alternative formulations, such as amorphous solid dispersions or a maleate (B1232345) salt tablet with pH-independent release, have been developed to mitigate the impact of elevated gastric pH on bioavailability.[2][6]
Q4: What is the mechanism of action of Acalabrutinib, and is it pH-dependent?
Acalabrutinib is a selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[13][14] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK.[13] This action blocks downstream signaling pathways necessary for B-cell proliferation, trafficking, and survival, ultimately leading to apoptosis in malignant B-cells.[4][13] The intrinsic inhibitory activity of Acalabrutinib on the BTK enzyme itself is not described as pH-dependent. However, as detailed previously, the drug's ability to reach its target in vivo after oral administration is highly dependent on the pH of the gastrointestinal tract due to its solubility profile.
Troubleshooting Guide
Issue: Inconsistent results in cell-based activity assays.
-
Possible Cause: The pH of your cell culture medium or buffer system may be suboptimal. While the direct binding to BTK is not known to be pH-dependent, extreme pH values in your assay buffer could potentially alter the conformation of the target protein or the ionization state of the drug, affecting its activity.
-
Recommendation: Ensure that the pH of all solutions and media used in your experiments is carefully controlled and maintained within the physiological range (typically pH 7.2-7.4) for the duration of the assay.
Issue: Low oral bioavailability observed in animal studies.
-
Possible Cause: The gastric pH of the animal model could be high, leading to poor dissolution and absorption of Acalabrutinib.[3] This is a known issue, especially when co-administering medications that alter gastric pH.[2]
-
Recommendation:
-
Measure the gastric pH of the animals if possible.
-
Consider using a formulation designed to overcome pH-dependent solubility, such as an amorphous solid dispersion.[3][6]
-
For preclinical studies, administering the drug in an acidic vehicle could improve absorption, but this may not be clinically translatable.
-
Issue: Appearance of unknown peaks during HPLC analysis of stability samples.
-
Possible Cause: Acalabrutinib has likely degraded due to the pH of the solution it was stored in. The drug is known to be unstable in acidic, basic, and even neutral aqueous solutions over time.[8][9]
-
Recommendation:
-
Review the pH of the solvent used for your stability study.
-
Refer to the provided "Protocol for Forced Degradation Study" to understand the conditions that lead to degradation.
-
Characterize the degradation products using techniques like LC-MS/MS to identify them.[11]
-
For preparing stock solutions for analytical purposes, use a solvent where Acalabrutinib is stable for the duration of the experiment and store at an appropriate temperature.
-
Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH Value | Solubility Description | Reference |
| < 3 | Freely Soluble | [4][5] |
| ≤ 4 | Highly Soluble | [1] |
| > 6 | Practically Insoluble | [4][5] |
Table 2: Summary of Acalabrutinib Stability under Stress Conditions
| Stress Condition | pH | Observation | Degradation Products Formed | References |
| Acidic Hydrolysis | Low | Labile / Degrades | DP-II, DP-III, DP-VI, DP-VII | [8][9][11] |
| Basic Hydrolysis | High | Labile / Degrades | DP-I, DP-V, DP-II, DP-III, DP-VI, DP-VII | [8][9][11] |
| Neutral Hydrolysis | ~7 | Labile / Degrades | Not specified | [8] |
| Aqueous (Neutral) | ~7 | Stable | No significant degradation | [10][11] |
| Oxidative | N/A | Labile / Degrades | DP-IV | [9][11] |
Note: Discrepancies regarding stability in neutral aqueous solutions exist in the literature, which may be due to different experimental durations or conditions.[8][10][11]
Experimental Protocols
Protocol 1: Forced Degradation Study of Acalabrutinib
This protocol outlines a general procedure for investigating the stability of Acalabrutinib under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of Acalabrutinib (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile.[5][15]
-
Acidic Degradation:
-
Take an aliquot of the stock solution and add an equal volume of an acid solution (e.g., 0.1 N to 2 N HCl).[5][9]
-
Incubate the mixture. Conditions can range from room temperature to refluxing at 60°C for 30 minutes to 12 hours.[5][9]
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent concentration and volume of NaOH.
-
-
Alkaline Degradation:
-
Take an aliquot of the stock solution and add an equal volume of a basic solution (e.g., 0.1 N to 2 N NaOH).[5][9]
-
Incubate under similar conditions as the acidic degradation (e.g., 60°C for up to 24 hours).[9]
-
After incubation, cool and neutralize with an equivalent concentration and volume of HCl.
-
-
Oxidative Degradation:
-
Neutral Degradation (Hydrolysis):
-
Take an aliquot of the stock solution and add an equal volume of purified water.
-
Reflux the solution at 60°C for a period such as 72 hours.[9]
-
-
Analysis:
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column) to separate the parent drug from any degradation products.[5][15]
-
Use a photodiode array (PDA) detector to obtain spectral information and quantify the amount of degradation.
-
Protocol 2: In Vitro Dissolution Testing
This method can be used to assess the dissolution profile of Acalabrutinib formulations.
-
Apparatus: USP Apparatus II (Paddle).[1]
-
Medium: 900 mL of 0.1 N HCl to simulate gastric fluid.[1]
-
Temperature: Maintain the medium at 37°C ± 0.5°C.[1]
-
Paddle Speed: Set the rotation speed to 50 rpm.[1]
-
Procedure:
-
Place the Acalabrutinib dosage form (e.g., capsule) into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly using a suitable filter (e.g., 0.45 µm).
-
-
Analysis: Determine the concentration of dissolved Acalabrutinib in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Visualizations
Caption: Acalabrutinib covalently inhibits BTK, blocking downstream signaling and promoting apoptosis.
Caption: Workflow for conducting forced degradation studies on Acalabrutinib.
Caption: Relationship between gastric pH, solubility, and oral bioavailability of Acalabrutinib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ijbpr.net [ijbpr.net]
- 6. Amorphous Solid Dispersion Tablets Overcome Acalabrutinib pH Effect in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Structural characterization of novel hydrolytic and oxidative degradation products of acalabrutinib by LC-Q-TOF-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation and characterization of pseudo degradation products of acalabrutinib using ESI-HRMS/MS and NMR: Formation of possible geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 14. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
addressing lot-to-lot variability of (R)-Acalabrutinib powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Acalabrutinib powder. It specifically addresses potential issues arising from lot-to-lot variability that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dissolution profiles between different lots of this compound powder. What could be the cause?
A1: Inconsistent dissolution profiles for this compound, a BCS Class 2 drug with low solubility, can stem from variations in its physicochemical properties.[1] Key factors to investigate include particle size distribution, crystal polymorphism, and specific surface area. Smaller particles generally have a larger surface area-to-volume ratio, which can enhance the dissolution rate of poorly soluble drugs.[2][3] Different crystalline forms (polymorphs) can also exhibit different solubility and dissolution characteristics.
Q2: How can we analytically confirm the consistency of our this compound powder lots?
A2: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for confirming the purity and concentration of this compound in your powder lots.[4][5][6] Several methods have been developed for this purpose.[4][5][6] Additionally, characterization techniques such as powder X-ray diffraction (PXRD) for polymorphism, laser diffraction for particle size analysis, and gas adsorption for surface area measurement are crucial for ensuring lot-to-lot consistency.
Q3: Our in-vitro experiments show variable potency. Could this be related to the powder?
A3: Yes, variability in the physical properties of the powder can lead to inconsistent results in in-vitro assays. Poor dissolution can lead to lower effective concentrations of the compound in your assay medium. Furthermore, this compound is primarily metabolized by CYP3A enzymes into a major active metabolite, ACP-5862.[7] Inconsistent powder properties could affect not only the dissolution of the parent drug but also the subsequent metabolic conversion, leading to variable overall activity.
Q4: What are the key physicochemical properties of this compound to be aware of?
A4: this compound is a weakly basic compound with pH-dependent solubility. It is freely soluble at pH values below 3 and practically insoluble above pH 6.[7] It is classified as a Biopharmaceutics Classification System (BCS) Class 2 drug, meaning it has low solubility and high permeability.[1] Its absolute bioavailability is approximately 25%.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Rates
Symptoms:
-
Variable results in dissolution assays.
-
Inconsistent drug release profiles in formulation studies.
-
Unexpectedly low bioavailability in pre-clinical studies.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Particle Size Variation | Characterize the particle size distribution of each lot using laser diffraction. Aim for a consistent particle size specification. |
| Polymorphism | Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify and quantify the crystalline form(s) in each lot. |
| Poor Wettability | Evaluate the powder's contact angle with the dissolution medium. Consider the use of wetting agents if necessary. |
| Powder Agglomeration | Visually inspect the powder for clumps. Gentle de-agglomeration techniques may be required before use.[9] |
Issue 2: Poor Powder Flowability
Symptoms:
-
Difficulty in handling and weighing the powder.
-
Inaccurate dosing in automated systems.
-
Segregation of the powder during blending.[10]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Particle Shape and Size | Characterize particle morphology using Scanning Electron Microscopy (SEM). Irregularly shaped particles can lead to poor flow.[2] |
| Hygroscopicity | Store the powder in a desiccator or controlled humidity environment to prevent moisture absorption, which can lead to caking.[10] |
| Electrostatic Charges | Employ anti-static measures during powder handling, such as using static-dissipative tools and maintaining appropriate room humidity. |
Experimental Protocols
Protocol 1: RP-HPLC for Purity and Concentration Determination
This protocol is a representative method based on published literature for the analysis of Acalabrutinib.[4][5][6]
1. Materials and Reagents:
-
This compound reference standard and sample lots
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Orthophosphoric Acid Buffer : Acetonitrile (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm[5][6] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) and make up to volume.[5]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 5-20 µg/mL).[6]
-
Sample Solution: Prepare sample solutions from different lots at a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Determine the purity and concentration of this compound in each lot by comparing the peak areas to the calibration curve.
Protocol 2: Particle Size Distribution Analysis by Laser Diffraction
1. Instrument: Laser Diffraction Particle Size Analyzer
2. Sample Preparation:
-
Disperse a small, representative sample of the this compound powder in a suitable dispersant (e.g., a non-solvent with a surfactant to prevent agglomeration).
-
Ensure the dispersion is homogenous by gentle sonication if necessary.
3. Measurement:
-
Introduce the sample dispersion into the analyzer.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Obtain the particle size distribution, typically reported as D10, D50, and D90 values.
4. Data Comparison:
-
Compare the particle size distributions of different lots to identify any significant variations.
Visualizations
Caption: Workflow for investigating lot-to-lot variability.
Caption: this compound's mechanism of action via BTK inhibition.
Caption: Logical flow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. epicmilling.com [epicmilling.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijbpr.net [ijbpr.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Acalabrutinib CAS#: 1420477-60-6 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. How Powder Properties affect Pharmaceutical manufacturing [webofpharma.com]
(R)-Acalabrutinib interference with common assay reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential for (R)-Acalabrutinib to interfere with common laboratory assay reagents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, mitigate, and interpret potential artifacts in your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of B-cell receptor signaling pathways that are crucial for the proliferation and survival of malignant B-cells.[2][4][5]
Q2: What are the key chemical properties of this compound that might lead to assay interference?
This compound possesses a reactive butynamide group, which is responsible for its covalent binding to BTK.[6] This electrophilic moiety has the potential to react with other nucleophilic components in an assay, such as thiol groups in proteins or assay reagents. Additionally, like many small molecules, it has the potential to aggregate at higher concentrations and exhibits UV absorbance, with a maximum peak at approximately 294 nm.
Q3: Can this compound interfere with cell viability assays like the MTT or XTT assay?
While direct interference by this compound with tetrazolium salts has not been extensively documented, it is a theoretical possibility. The chemical structure of some compounds can directly reduce tetrazolium salts (e.g., MTT, XTT) to formazan, leading to a false-positive signal of increased cell viability.[7][8] Conversely, off-target effects of the inhibitor on cellular metabolism could also lead to an underestimation of cell viability.[7]
Q4: How might this compound affect fluorescence-based assays?
Interference in fluorescence-based assays can occur through two primary mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a high background signal.
-
Quenching: The compound may absorb the excitation or emission light of the fluorophore, resulting in a decreased signal.
It is crucial to test for these effects, especially when working with novel compounds or new assay systems.
Q5: Could the covalent nature of this compound cause issues in biochemical kinase assays?
Yes, the covalent binding mechanism can present unique challenges. The irreversible nature of the inhibition is time-dependent.[1] Therefore, pre-incubation time of the enzyme with this compound can significantly impact the measured IC50 value. Inconsistent pre-incubation times can lead to variability in results.
Q6: Is it possible for this compound to interfere with luciferase-based reporter assays?
Small molecules can directly inhibit the luciferase enzyme, leading to a false-negative or reduced signal. This is a common form of assay interference.[8] It is recommended to perform a counter-screen to assess the direct effect of this compound on luciferase activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
Potential Cause: Time-dependent inhibition due to the covalent binding mechanism of this compound.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot inconsistent IC50 values.
Experimental Protocol: Time-Dependent IC50 Shift Assay
-
Objective: To determine if the inhibitory potency of this compound is time-dependent.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the kinase with each concentration of this compound for different durations (e.g., 15, 30, 60, and 120 minutes).
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Measure the kinase activity using your standard protocol.
-
Calculate the IC50 value for each pre-incubation time point.
-
-
Expected Outcome & Interpretation:
| Pre-incubation Time | IC50 Value | Interpretation |
| 15 min | Higher | Initial reversible binding |
| 120 min | Lower | Time-dependent covalent modification |
A leftward shift in the IC50 curve with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.
Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause: Direct reduction of the tetrazolium salt by this compound or interference with cellular metabolism.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting cell viability assays.
Experimental Protocol: Cell-Free Tetrazolium Reduction Assay
-
Objective: To determine if this compound directly reduces the tetrazolium salt.
-
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium without cells.
-
Add the tetrazolium salt reagent (e.g., MTT, XTT) to each well.
-
Incubate for the same duration as your cell-based assay.
-
Measure the absorbance at the appropriate wavelength.
-
-
Expected Outcome & Interpretation: An increase in absorbance in the absence of cells indicates direct reduction of the tetrazolium salt by this compound.
Issue 3: High Background or Quenched Signal in Fluorescence-Based Assays
Potential Cause: Autofluorescence or quenching properties of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting fluorescence-based assay interference.
Experimental Protocol: Autofluorescence and Quenching Assessment
-
Objective: To measure the intrinsic fluorescence and quenching potential of this compound.
-
Procedure for Autofluorescence:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Measure the fluorescence at the excitation and emission wavelengths of your assay.
-
-
Procedure for Quenching:
-
Prepare a solution of your fluorescent probe at the assay concentration.
-
Add serial dilutions of this compound.
-
Measure the fluorescence intensity.
-
-
Expected Outcome & Interpretation:
-
Autofluorescence: A concentration-dependent increase in fluorescence in the absence of the probe indicates autofluorescence.
-
Quenching: A concentration-dependent decrease in the probe's fluorescence indicates quenching.
-
Issue 4: Suspected Non-Specific Inhibition due to Aggregation
Potential Cause: this compound forming aggregates at higher concentrations, leading to non-specific inhibition of proteins.
Troubleshooting Workflow:
Caption: Workflow to diagnose aggregation-based interference.
Experimental Protocol: Detergent-Based Disruption of Aggregates
-
Objective: To determine if the observed inhibition is due to compound aggregation.
-
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Perform your standard assay with serial dilutions of this compound in both buffers.
-
Compare the dose-response curves.
-
-
Expected Outcome & Interpretation: A significant rightward shift in the IC50 curve or a complete loss of inhibitory activity in the presence of Triton X-100 suggests that the inhibition is mediated by aggregation.
Signaling Pathway
Caption: this compound inhibits the BTK signaling pathway.
This technical support guide is intended to provide a framework for identifying and addressing potential assay interference when working with this compound. It is essential to incorporate appropriate controls in your experiments to ensure the validity of your results.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
optimizing incubation time for (R)-Acalabrutinib in cell culture
Welcome to the technical support center for (R)-Acalabrutinib. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Acalabrutinib (B560132)?
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[1][3] Acalabrutinib forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to potent and sustained inhibition of its kinase activity.[1][3] This targeted inhibition disrupts downstream signaling pathways, including NF-κB, PI3K, and MAPK, ultimately inducing apoptosis (programmed cell death) and preventing the proliferation of malignant B-cells.[3][4] Its high selectivity for BTK minimizes off-target effects on other kinases, potentially leading to a better tolerability profile compared to first-generation BTK inhibitors.[2][3]
Q2: What is the optimal incubation time for Acalabrutinib in cell culture?
The optimal incubation time is highly dependent on the experimental endpoint and the cell line being used.
-
For Target Engagement (BTK Occupancy/Phosphorylation): Short incubation times are often sufficient. Inhibition of BTK phosphorylation can be observed in as little as 1 to 4 hours .[5][6] Since Acalabrutinib is a covalent inhibitor, it achieves rapid and sustained target occupancy.
-
For Downstream Signaling (e.g., pERK, pPLCγ2): Effects on downstream signaling proteins can also be detected within a few hours (e.g., 3-6 hours ) post-treatment.[5][6]
-
For Cellular Effects (Apoptosis, Viability): Longer incubation times are typically required to observe significant effects on cell viability or to induce apoptosis. Measurable apoptosis is often seen between 24 and 72 hours .[7][8][9]
-
For Proliferation Assays: These experiments usually require the longest incubation, often spanning 48 to 72 hours or more, to allow for measurable differences in cell proliferation rates between treated and untreated groups.
It is always recommended to perform a time-course experiment (e.g., 2, 6, 24, 48, 72 hours) for your specific cell line and endpoint to determine the optimal incubation period empirically.
Q3: What are typical IC50 values and working concentrations for Acalabrutinib?
Acalabrutinib is a potent inhibitor with IC50 values in the low nanomolar range for its primary target, BTK. However, the effective concentration in cell-based assays (EC50) will be higher and can vary significantly between cell lines.
| Assay Type | Target/Cell Line | Typical IC50 / EC50 | Incubation Time |
| Enzymatic Assay | Purified BTK | ~3-5 nM[6][10] | N/A |
| BTK Occupancy | Ramos B-cells | ~70-100 nM[11] | 1-2 hours |
| Cell Viability/Apoptosis | Chronic Lymphocytic Leukemia (CLL) cells | ~1 µM[7][8] | 48-72 hours |
| Cell Viability | Mantle Cell Lymphoma (MCL) cells (REC-1) | <2 µM[12] | Not Specified |
| Cell Viability | Diffuse Large B-cell Lymphoma (DLBCL) (TMD8) | <2 µM[12] | Not Specified |
A common starting concentration for cell culture experiments is 1 µM .[7][8] A dose-response curve (e.g., 1 nM to 10 µM) should be generated to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Problem 1: I am not observing a decrease in phosphorylated BTK (pBTK) after treatment.
This is a common issue that can stem from several factors in the experimental workflow.
Possible Causes & Solutions:
-
Suboptimal Incubation Time: While Acalabrutinib acts quickly, extremely short incubation times (<1 hour) may be insufficient.
-
Solution: Ensure an incubation time of at least 1-4 hours to robustly assess direct inhibition of BTK phosphorylation.[13]
-
-
Inadequate Drug Concentration: The IC50 can vary between cell lines. The concentration used may be too low for your specific model.
-
Solution: Perform a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM) to confirm you are using an effective concentration.
-
-
Issues with Cell Lysis: Phosphatase activity after cell lysis can rapidly dephosphorylate pBTK, masking the inhibitor's effect.
-
Solution: Lyse cells immediately after treatment on ice using a lysis buffer freshly supplemented with potent phosphatase and protease inhibitors.[13] Avoid delays between harvesting cells and lysing them.
-
-
Antibody Problems: The primary antibody for pBTK (specifically Tyr223) or total BTK may not be specific or effective.
-
Solution: Use antibodies that are well-validated for Western blotting.[13] Run appropriate controls, such as a positive control cell line with known high pBTK levels.
-
Problem 2: High variability in cell viability assays between replicate wells.
High variability often points to technical inconsistencies during the experimental setup.[14]
Possible Causes & Solutions:
-
Uneven Cell Seeding: A non-homogenous cell suspension leads to different numbers of cells per well.
-
Solution: Ensure the cell suspension is mixed thoroughly before and during plating.[14]
-
-
Edge Effects: Wells on the outer perimeter of a 96-well plate are prone to evaporation, altering media and drug concentrations.
-
Solution: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[14]
-
-
Pipetting Errors: Inaccurate pipetting of cells or drug dilutions is a major source of error.
-
Solution: Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions and change tips between different drug concentrations.[14]
-
-
Inconsistent Incubation Time: Variations in the timing of drug addition or assay termination can affect results, especially in kinetic assays.
-
Solution: Use a multichannel pipette for simultaneous drug addition to replicates. Work efficiently to minimize time differences between plates.
-
Problem 3: My cells are dying in the vehicle control (e.g., DMSO) wells.
Cell death in control wells invalidates the experiment and typically points to issues with the solvent or cell culture conditions.
Possible Causes & Solutions:
-
High DMSO Concentration: Most cell lines are sensitive to DMSO concentrations above 0.5%.
-
Solution: Ensure the final DMSO concentration in all wells is consistent and kept low, typically ≤0.1% .[14] Prepare a serial dilution of Acalabrutinib such that the same volume of each dilution is added to the respective wells, maintaining a constant final DMSO concentration.
-
-
Poor Cell Health: Cells may be stressed from over-confluency, high passage number, or suboptimal culture conditions before the experiment begins.
-
Solution: Use low-passage, healthy cells that are in the logarithmic growth phase. Ensure they are not overgrown before seeding for the experiment.
-
-
Contamination: Mycoplasma or bacterial contamination can stress cells and affect their viability.
-
Solution: Regularly test cell stocks for mycoplasma contamination. Practice sterile techniques to prevent bacterial and fungal contamination.
-
Experimental Protocols
Protocol: Western Blot for pBTK Inhibition
This protocol provides a framework for assessing the inhibition of BTK autophosphorylation at Tyr223.
1. Cell Seeding & Treatment:
-
Seed cells (e.g., CLL or MCL cell lines) in a 6-well plate at a density that will result in 70-80% confluency.
-
Allow cells to adhere and recover overnight.
-
Treat cells with the desired concentrations of Acalabrutinib and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time (e.g., 2 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[13]
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[13]
3. Electrophoresis and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer. Add 4X Laemmli sample buffer and boil for 5-10 minutes.[13]
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE.[15]
-
Transfer proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against p-BTK (Tyr223) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash three times with TBST and visualize bands using an ECL substrate and an imaging system.[13]
-
For normalization, the membrane can be stripped and re-probed for total BTK and a loading control like GAPDH or β-actin.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
(R)-Acalabrutinib stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-Acalabrutinib in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be degrading. What are the most likely causes?
A1: this compound is susceptible to degradation under specific conditions. The most common causes of degradation are exposure to acidic, basic, or oxidative environments.[1][2] If you observe unexpected degradation, first review the pH and composition of your solvent system. Ensure that your solvents are fresh and free of peroxides, especially when using ethers or other susceptible solvents.
Q2: What are the recommended solvents for dissolving and storing this compound?
A2: For short-term storage and in vitro assays, DMSO is a commonly used solvent.[3][4][5][6][7] this compound is also soluble in DMF and ethanol.[5][6][7] For aqueous solutions, the pH is a critical factor; it is freely soluble at pH values below 3 but practically insoluble above pH 6.[8][9] For long-term storage, it is recommended to store this compound as a solid at -20°C.[3][4][6] If stock solutions in organic solvents are prepared, they should be stored at -80°C for up to a year or at -20°C for up to six months.[3][4][7] Aqueous solutions are not recommended for storage for more than one day.[6]
Q3: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
A3: Unexpected peaks are likely degradation products. Forced degradation studies have identified several degradation products of this compound under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.[1][2][10][11] Under acidic and basic conditions, hydrolytic degradation products are formed, while oxidative conditions lead to the formation of N-oxides and other oxidation products.[1][2][10][12] To identify these impurities, comparison with reference standards of known degradants or characterization using LC-MS/MS and NMR is necessary.[1][2][10][11]
Q4: How stable is this compound to light and heat?
A4: this compound is reported to be relatively stable under photolytic (light) and thermal (heat) stress conditions.[1][8][10][12] However, prolonged exposure to high temperatures or intense light should still be avoided as a general precaution for any complex organic molecule.
Troubleshooting Workflow for Unexpected Degradation
If you encounter unexpected degradation of your this compound sample, the following workflow can help you identify the root cause.
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Quantitative Stability Data
The following table summarizes the degradation of this compound under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Details | Time (hours) | Temperature (°C) | % Degradation | Reference |
| Acidic Hydrolysis | 2N HCl | 0.5 | 60 | 11.24% | [8] |
| Acidic Hydrolysis | 1.0M HCl | 12 | 60 | Significant | [1] |
| Acidic Hydrolysis | 2N HCl | 3 | 70 | 11.23% | [13] |
| Alkaline Hydrolysis | 2N NaOH | 0.5 | 60 | 9.87% | [8] |
| Alkaline Hydrolysis | Not Specified | 24 | 60 | Significant | [1] |
| Alkaline Hydrolysis | 2N NaOH | 3 | 70 | 14.28% | [13] |
| Oxidative | 20% H₂O₂ | 0.5 | RT | 10.55% | [8] |
| Oxidative | 3% H₂O₂ | 8 | 60 | Significant | [1] |
| Thermal | Solid | 120 | 100 | Stable | [1] |
| Thermal | Solution | 6 | 105 | 1.20% | [8] |
| Photolytic | UV light | 168 | RT | No degradation | [8] |
| Neutral Hydrolysis | Water | 72 | 60 | Stable | [1] |
Solubility Data
The solubility of this compound in various solvent systems is presented below.
| Solvent | Concentration | Remarks | Reference |
| DMSO | 116.67 mg/mL | Ultrasonic may be needed. | [3][4] |
| DMSO | 93 mg/mL | Use fresh DMSO as it is hygroscopic. | [7] |
| DMSO | 25 mg/mL | [5][6] | |
| DMF | 25 mg/mL | [5][6] | |
| Ethanol | 15 mg/mL | [5][6] | |
| Ethanol | 60 mg/mL | [7] | |
| Water | Freely soluble at pH < 3 | [8][9] | |
| Water | Practically insoluble at pH > 6 | [8][9] | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5][6] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N HCl. Reflux the mixture at 60°C for 30 minutes.[8] Cool the solution and neutralize it with an appropriate volume of 2N NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N NaOH. Reflux the mixture at 60°C for 30 minutes.[8] Cool the solution and neutralize it with an appropriate volume of 2N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 30 minutes.[8]
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 6 hours.[8] After cooling, prepare a solution of the stressed sample in the chosen diluent.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration, such as 7 days.[8]
-
Neutral Hydrolysis: Reflux a solution of this compound in water at 60°C for 6 hours.[14]
-
-
Sample Preparation for Analysis:
-
For each stress condition, dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column (e.g., Zodiasil C18, 150 x 4.6 mm, 5 µm) is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02M Ammonium acetate, pH 4.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a suitable ratio (e.g., 50:50 v/v).[13]
-
Detection: UV detection at a wavelength of approximately 230 nm or 285 nm.[1][8][13]
-
-
Data Analysis:
-
Compare the chromatogram of the stressed samples with that of an unstressed standard solution.
-
Calculate the percentage degradation by measuring the decrease in the peak area of the parent drug and the formation of new peaks corresponding to degradation products.
-
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the typical workflow for a forced degradation study of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
References
- 1. ijper.org [ijper.org]
- 2. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ijbpr.net [ijbpr.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Isolation and characterization of pseudo degradation products of acalabrutinib using ESI-HRMS/MS and NMR: Formation of possible geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural characterization of novel hydrolytic and oxidative degradation products of acalabrutinib by LC-Q-TOF-MS, H/D exchange and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. ymerdigital.com [ymerdigital.com]
Technical Support Center: Overcoming (R)-Acalabrutinib Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving (R)-Acalabrutinib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to acalabrutinib (B560132), is now showing resistance. What are the most common mechanisms?
A1: The most frequently observed mechanism of acquired resistance to acalabrutinib, an irreversible Bruton's tyrosine kinase (BTK) inhibitor, is the acquisition of mutations in the BTK gene itself.[1][2][3][4] The most common mutation occurs at the cysteine 481 residue (C481S) in the ATP-binding pocket of BTK, which prevents the covalent binding of acalabrutinib.[1][2] Less frequently, mutations in PLCG2, a downstream signaling molecule, can also confer resistance.[1][3][4]
Q2: How can I confirm if my resistant cell line has a BTK mutation?
A2: The most direct method to identify a BTK mutation is through Sanger sequencing or Next-Generation Sequencing (NGS) of the BTK gene in your resistant cell line compared to the parental, sensitive cell line. Specific primers can be designed to amplify the region containing the C481 codon.
Q3: Are there alternative signaling pathways that could be activated in my resistant cells?
A3: Yes, in the absence of BTK or PLCG2 mutations, resistance can be mediated by the activation of bypass signaling pathways.[2] These can include pathways that promote cell survival and proliferation independently of the B-cell receptor (BCR) signaling that acalabrutinib targets. Investigating the phosphorylation status of key proteins in pathways like PI3K/AKT/mTOR can provide insights.
Q4: My cells show resistance, but I haven't found any mutations in BTK or PLCG2. What should I investigate next?
A4: If sequencing does not reveal mutations in BTK or PLCG2, consider the following possibilities:
-
Activation of bypass signaling pathways: As mentioned in Q3, perform phosphoproteomic analysis or Western blotting for key signaling nodes (e.g., p-AKT, p-ERK) to identify alternative survival pathways.
-
Drug efflux pumps: Increased expression of multidrug resistance proteins could be responsible for pumping acalabrutinib out of the cells. qPCR or Western blotting for proteins like MDR1 (ABCB1) can be performed.
-
Clonal evolution: The resistant population may have arisen from a subclone present in the original population that has a different genetic background.
Troubleshooting Guides
Troubleshooting Cell Viability Assays (e.g., MTT Assay)
Issue: Unexpectedly high cell viability in the presence of acalabrutinib.
This is a common indicator of resistance. Here’s how to troubleshoot and interpret your results:
| Possible Cause | Suggested Solution | Expected Outcome for Resistant Cells |
| Development of Resistance | Confirm resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the parental, sensitive cell line. | The IC50 value for the resistant cell line will be significantly higher than the sensitive cell line. |
| Assay Interference | Ensure that the components of your media or the drug vehicle (e.g., DMSO) are not interfering with the MTT assay. Run appropriate controls. For a detailed guide on interpreting MTT assays and potential pitfalls, refer to established protocols.[5][6][7][8][9] | Controls should show normal metabolic activity. The difference in viability should only be apparent in the presence of acalabrutinib. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. | Consistent results across replicate plates. |
The following table provides an example of expected IC50 values based on data from similar BTK inhibitors like ibrutinib (B1684441).[10] Actual values may vary depending on the cell line and experimental conditions.
| Cell Line Genotype | Acalabrutinib IC50 (nM) |
| BTK Wild-Type (Sensitive) | 3 - 10 |
| BTK C481S Mutant (Resistant) | > 500 |
Troubleshooting Western Blot Analysis
Issue: No change in downstream BTK signaling (e.g., p-BTK, p-PLCG2) after acalabrutinib treatment in resistant cells.
This is expected in resistant cells with BTK mutations.
| Possible Cause | Suggested Solution | Expected Outcome | | :--- | :--- | | BTK C481S Mutation | Sequence the BTK gene to confirm the mutation. | Sequencing will reveal the C481S mutation. | | PLCG2 Activating Mutation | Sequence the PLCG2 gene. | Sequencing may reveal an activating mutation. | | Antibody Issues | Use validated antibodies for p-BTK, BTK, p-PLCG2, and PLCG2. Include positive and negative controls. For general western blot troubleshooting, refer to established guides.[11][12][13][14][15] | Controls will validate the antibody performance. |
| Protein Target | Sensitive Cells (after Acalabrutinib) | Resistant Cells (BTK C481S) (after Acalabrutinib) |
| p-BTK (Y223) | Decreased | No significant change |
| Total BTK | No significant change | No significant change |
| p-PLCG2 (Y759) | Decreased | No significant change or increased |
| Total PLCG2 | No significant change | No significant change |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted from standard procedures to assess cell viability in response to acalabrutinib.[5][6][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of acalabrutinib (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Protocol for BTK and PLCG2
This protocol provides a framework for analyzing the phosphorylation status of BTK and PLCG2.
-
Cell Lysis: Treat sensitive and resistant cells with acalabrutinib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK, BTK, p-PLCG2, and PLCG2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
CRISPR/Cas9-Mediated Gene Knockout Protocol to Validate Resistance Genes
This protocol outlines the general steps to create a knockout of a candidate resistance gene identified through screening.[16][17][18][19]
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting the early exons of the gene of interest using online design tools.
-
Vector Cloning: Clone the designed gRNAs into a Cas9-expressing lentiviral or plasmid vector.
-
Cell Transfection/Transduction: Deliver the Cas9/gRNA vector into the acalabrutinib-sensitive cancer cell line.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
-
Clone Expansion and Validation: Expand the single-cell clones and validate the gene knockout by sequencing and Western blotting for the target protein.
-
Functional Validation: Treat the knockout and wild-type control cells with acalabrutinib and perform a cell viability assay to confirm the role of the knocked-out gene in resistance.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and Acalabrutinib Resistance
The following diagram illustrates the canonical BCR signaling pathway and highlights the points of disruption by acalabrutinib and the mechanisms of resistance.
Caption: BCR signaling pathway and mechanisms of acalabrutinib resistance.
Experimental Workflow for Investigating Acalabrutinib Resistance
This diagram outlines a logical workflow for researchers to follow when investigating suspected acalabrutinib resistance.
Caption: A logical workflow for troubleshooting acalabrutinib resistance.
References
- 1. cllsociety.org [cllsociety.org]
- 2. Resisting the Resistance: Navigating BTK Mutations in Chronic Lymphocytic Leukemia (CLL) [mdpi.com]
- 3. B-cell Receptor Pathway Mutations Are Infrequent in Patients with Chronic Lymphocytic Leukemia on Continuous Ibrutinib Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. neobiotechnologies.com [neobiotechnologies.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blotting – Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 17. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Make a KO Cell Line | Ubigene | Ubigene [ubigene.us]
- 19. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Kinase Selectivity of (R)-Acalabrutinib and Zanubrutinib
For Researchers, Scientists, and Drug Development Professionals
(R)-Acalabrutinib (Calquence®) and zanubrutinib (B611923) (Brukinsa®) are second-generation Bruton's tyrosine kinase (BTK) inhibitors that have demonstrated significant efficacy in the treatment of B-cell malignancies. A key differentiator among these targeted therapies is their kinase selectivity profile, which influences their off-target effects and overall safety. This guide provides an objective comparison of the kinase selectivity of this compound and zanubrutinib, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Both this compound and zanubrutinib were designed to have improved selectivity for BTK compared to the first-generation inhibitor, ibrutinib, thereby minimizing off-target activities that can lead to adverse events. Preclinical studies consistently show that this compound has a more focused kinase inhibition profile, exhibiting fewer off-target kinase interactions compared to zanubrutinib. While both are highly potent BTK inhibitors, the broader kinase inhibition profile of zanubrutinib may contribute to different clinical outcomes and adverse event profiles.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative data on the kinase selectivity of this compound and zanubrutinib. Data has been compiled from various biochemical and cellular assays.
Table 1: Comparative Kinase Selectivity at 1 µM
This table presents data from a KINOMEscan™ assay, which measures the percentage of kinases inhibited at a single high concentration of the drug. A lower percentage indicates higher selectivity.
| Inhibitor | Percentage of Kinases Inhibited (>65% at 1 µM) | Data Source |
| This compound | 1.5% | [1] |
| Zanubrutinib | 4.3% | [1] |
Table 2: Comparative IC50 Values for On-Target and Key Off-Target Kinases
This table provides the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%. Lower values indicate greater potency.
| Kinase | This compound IC50 (nM) | Zanubrutinib IC50 (nM) | Rationale for Inclusion | Data Source |
| BTK | 3 | <1 | On-target kinase | [1] |
| TEC | >1000 | 6 | Off-target, associated with bleeding risk | [1] |
| EGFR | >1000 | 31 | Off-target, associated with rash and diarrhea | [1] |
| ITK | >1000 | 11 | Off-target, involved in T-cell signaling | [1] |
| SRC | 46 | 29 | Off-target, member of a large kinase family | [1] |
| FGR | 5 | 1.9 | Off-target, member of the SRC family | [1] |
| LYN | <3 | 1.3 | Off-target, member of the SRC family | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Kinase Selectivity Profiling (KINOMEscan™)
The KINOMEscan™ assay platform (DiscoverX) is a competition-based binding assay used to determine the interaction of a compound with a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound.
-
Methodology:
-
Kinases are tagged with a unique DNA identifier and are expressed.
-
The test compound, the DNA-tagged kinase, and an immobilized ligand are incubated together.
-
After incubation, unbound kinase is washed away.
-
The amount of bound kinase is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Results are typically reported as the percentage of the control (DMSO) signal, with lower percentages indicating stronger binding of the test compound. For IC50 determination, a dose-response curve is generated.
-
Biochemical Kinase Inhibition Assays (LanthaScreen™ and Z'-LYTE™)
These assays are used to determine the IC50 values of inhibitors against purified kinases.
LanthaScreen™ Kinase Assay (Thermo Fisher Scientific)
-
Assay Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the inhibition of kinase-mediated phosphorylation of a substrate.
-
Methodology:
-
The kinase, a fluorescently labeled substrate (e.g., a peptide or protein), and ATP are incubated with the test compound.
-
After the kinase reaction, a terbium-labeled antibody that specifically binds to the phosphorylated substrate is added.
-
When the antibody binds to the phosphorylated substrate, FRET occurs between the terbium donor and the fluorescent acceptor on the substrate.
-
The FRET signal is measured, and a decrease in the signal indicates inhibition of the kinase by the test compound.
-
IC50 values are calculated from the dose-response curve.
-
Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)
-
Assay Principle: This assay is based on the differential sensitivity of a phosphorylated and a non-phosphorylated peptide to proteolytic cleavage.
-
Methodology:
-
The kinase, a FRET-based peptide substrate, and ATP are incubated with the test compound. The peptide is labeled with two different fluorophores.
-
After the kinase reaction, a site-specific protease is added that cleaves the non-phosphorylated peptide, disrupting FRET. The phosphorylated peptide is protected from cleavage.
-
The FRET signal is measured. A higher FRET signal corresponds to a higher level of phosphorylation and thus, greater kinase activity.
-
A decrease in the FRET signal indicates inhibition of the kinase.
-
IC50 values are determined from the dose-response curve.
-
Mandatory Visualization
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway, which is the primary target of this compound and zanubrutinib.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound and zanubrutinib on BTK.
Experimental Workflow for Kinase Inhibitor Profiling
This diagram outlines the general workflow for assessing the selectivity of kinase inhibitors using biochemical assays.
Caption: General workflow for the biochemical profiling of kinase inhibitors to determine their selectivity.
References
Acalabrutinib: Unraveling the Stereochemistry of a Potent BTK Inhibitor
Acalabrutinib (B560132), a highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. As a chiral molecule, acalabrutinib exists in two non-superimposable mirror-image forms, known as enantiomers: (R)-Acalabrutinib and (S)-Acalabrutinib. The approved and clinically utilized form of the drug is the (R)-enantiomer. This guide provides a comprehensive overview of the current scientific understanding of these enantiomers, with a focus on any available comparative data.
The Significance of Chirality in Drug Action
Chirality can have a profound impact on the pharmacological properties of a drug. The three-dimensional arrangement of atoms in a molecule can dictate how it interacts with its biological target, in this case, the BTK enzyme. Even subtle differences in spatial orientation between enantiomers can lead to significant variations in binding affinity, potency, and off-target effects.
This compound: The Clinically Active Enantiomer
This compound, also known as ACP-196, is a potent and irreversible inhibitor of BTK.[1] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[1] This targeted inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[2]
Extensive clinical and preclinical studies have demonstrated the high selectivity of this compound for BTK, with minimal inhibition of other kinases.[3][4] This high selectivity is believed to contribute to its favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[3]
The (S)-Acalabrutinib Enantiomer: An Uncharacterized Entity
Despite the established importance of stereochemistry in drug activity, there is a conspicuous absence of publicly available data on the biological activity of the (S)-Acalabrutinib enantiomer. Scientific literature and patent documents primarily focus on the synthesis, formulation, and clinical evaluation of the (R)-enantiomer.[5][6]
While a method for the chiral separation of the (R) and (S) enantiomers of acalabrutinib has been described, allowing for their individual isolation, subsequent comparative biological evaluations have not been published.[7] This lack of information prevents a direct comparison of the BTK inhibitory potency, kinase selectivity, and potential off-target effects of the two enantiomers. It is plausible that during the drug discovery and development process, the (S)-enantiomer was found to have significantly lower activity, undesirable off-target effects, or an unfavorable pharmacokinetic profile, leading to the discontinuation of its further investigation.
Visualizing the Mechanism of Action
To understand the context of acalabrutinib's function, the following diagrams illustrate the BTK signaling pathway and a general workflow for assessing kinase inhibition.
Caption: The BTK signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
Conclusion
References
- 1. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 4. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 6. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
- 7. A validated chiral chromatographic method for the enantiomeric separation of acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Acalabrutinib's Precision Strike: A Comparative Guide to its Downstream Effects on PLCγ2 and ERK
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-Acalabrutinib's performance against its predecessor, Ibrutinib (B1684441), with a focus on their downstream effects on Phospholipase C gamma 2 (PLCγ2) and Extracellular signal-regulated kinase (ERK).
This compound, a second-generation Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a cornerstone in the treatment of various B-cell malignancies.[1][2] Its mechanism of action centers on the irreversible inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway that is often hyperactive in cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][3] By blocking BTK, Acalabrutinib (B560132) effectively curtails the proliferation and survival of malignant B-cells.[1][4] A key advantage of Acalabrutinib lies in its high selectivity for BTK, minimizing off-target effects commonly associated with the first-generation inhibitor, Ibrutinib.[1][5][6] This enhanced precision is believed to contribute to its improved tolerability and safety profile.[5][7]
This guide delves into the specific downstream consequences of Acalabrutinib's targeted BTK inhibition, with a particular focus on two pivotal signaling molecules: PLCγ2 and ERK. Experimental data demonstrates that Acalabrutinib treatment leads to a significant reduction in the phosphorylation of both PLCγ2 and ERK, key events in the propagation of the BCR signal.[3][8]
Comparative Efficacy: Acalabrutinib vs. Ibrutinib
Clinical and preclinical studies have consistently highlighted the superior selectivity of Acalabrutinib compared to Ibrutinib. This translates to a more focused inhibition of the BTK pathway with potentially fewer off-target-related adverse events.
| Feature | This compound | Ibrutinib | References |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) | [1][3] |
| Binding | Covalent, irreversible to Cys481 | Covalent, irreversible to Cys481 | [1][9] |
| Selectivity | Highly selective for BTK | Less selective, inhibits other kinases (e.g., TEC, ITK, EGFR, SRC family) | [1][5][6][10] |
| Off-Target Effects | Minimized | More pronounced, associated with side effects like rash, diarrhea, and bleeding | [5][11] |
| Clinical Efficacy | Non-inferior to Ibrutinib in progression-free survival for previously treated CLL | Established efficacy in various B-cell malignancies | [12][13][14] |
| Adverse Events | Lower incidence of atrial fibrillation, hypertension, and arthralgia | Higher incidence of cardiovascular events and other side effects | [5][7][12][13][15] |
Downstream Signaling: Impact on PLCγ2 and ERK Phosphorylation
The inhibition of BTK by Acalabrutinib directly impacts the phosphorylation and activation of downstream signaling molecules. Studies have shown that Acalabrutinib effectively reduces the phosphorylation of both PLCγ2 and ERK.[3][8]
| Parameter | This compound | Ibrutinib | References |
| p-PLCγ2 (Y759) Inhibition | Significant reduction in phosphorylation.[3][9][16] | Efficiently blocks phosphorylation.[9][16] | [3][8][9][16][17] |
| p-ERK (T202/Y204) Inhibition | Significant reduction in phosphorylation.[3][8] | Similar inhibitory effect on ERK phosphorylation.[18] | [3][8][18][19] |
| Off-Target Kinase Inhibition | Minimal off-target activity.[2] | Inhibits SRC-family kinases.[18] | [2][18] |
Experimental Protocols
To provide a practical framework for researchers, a detailed methodology for assessing the downstream effects of Acalabrutinib on PLCγ2 and ERK phosphorylation via Western Blotting is outlined below.
Western Blotting Protocol for Assessing PLCγ2 and ERK Phosphorylation
1. Cell Culture and Treatment:
-
Culture B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly-10) in appropriate media.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4 or 24 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
4. Antibody Incubation:
-
Incubate the membrane with primary antibodies against p-PLCγ2 (Tyr759), total PLCγ2, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing the Molecular Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: BTK signaling pathway and Acalabrutinib's point of inhibition.
Caption: Experimental workflow for assessing downstream signaling.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acalabrutinib vs. ibrutinib: How do they compare? [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences and similarities in the effects of ibrutinib and acalabrutinib on platelet functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 14. Acalabrutinib Versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia: Results of the First Randomized Phase III Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ajmc.com [ajmc.com]
- 16. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Acalabrutinib and Ibrutinib Safety Profiles
A comprehensive analysis for researchers and drug development professionals.
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for several B-cell malignancies. Ibrutinib (B1684441), the first-in-class BTK inhibitor, demonstrated remarkable efficacy but also a distinct pattern of adverse events, largely attributed to its off-target activities. Acalabrutinib (B560132), a next-generation BTK inhibitor, was designed for greater selectivity to minimize these off-target effects. This guide provides a detailed comparison of the safety profiles of acalabrutinib and ibrutinib, supported by data from pivotal clinical trials and real-world evidence.
Comparative Safety Data
The following table summarizes the incidence of key adverse events (AEs) from the head-to-head ELEVATE-RR clinical trial and a large real-world study, offering a quantitative comparison of the safety profiles of acalabrutinib and ibrutinib in patients with chronic lymphocytic leukemia (CLL).
| Adverse Event | ELEVATE-RR Trial (Any Grade)[1][2][3] | Real-World Study (3-Year Follow-up)[4] |
| Acalabrutinib (n=266) | Ibrutinib (n=263) | |
| Cardiovascular Events | ||
| Atrial Fibrillation/Flutter | 9.4% | 16.0% |
| Hypertension | 9.0% | 23.2% |
| Ventricular Arrhythmias | 0% | 1.1% |
| Heart Failure | Not Reported | 6.6% vs 10.4% |
| Ischemic Stroke | Not Reported | 2.5% vs 2.7% |
| Acute Coronary Syndrome | Not Reported | 4.1% vs 4.1% |
| Hemorrhagic Events | ||
| Any Bleeding Event | 39.1% | 51.3% |
| Major Hemorrhage | 3.8% | 5.7% |
| Infections | ||
| Any Grade Infection | 70.7% | 72.2% |
| Grade ≥3 Infection | 29.7% | 30.8% |
| Sepsis | Not Reported | 6.5% vs 11.3% |
| Other Common Adverse Events | ||
| Headache | 34.6% | 20.2% |
| Diarrhea | 34.6% | 46.0% |
| Arthralgia | 15.8% | 22.8% |
| Cough | 28.9% | 21.3% |
| Fatigue | 13.5% | 17.1% |
| Treatment Discontinuation due to AEs | 14.7% | 21.3% |
Signaling Pathway Inhibition
The differing safety profiles of acalabrutinib and ibrutinib can be attributed to their distinct kinase inhibition profiles. While both effectively inhibit BTK, ibrutinib exhibits more off-target activity, leading to a broader range of side effects.
Experimental Protocols
The data presented in this guide are primarily derived from two key clinical trials: ELEVATE-RR and ASCEND.
ELEVATE-RR (NCT02477696)
This was a Phase 3, randomized, multicenter, open-label, head-to-head trial comparing the efficacy and safety of acalabrutinib versus ibrutinib in previously treated patients with high-risk CLL.[5]
-
Patient Population: Adults with a diagnosis of CLL who had relapsed after or been refractory to at least one prior therapy and had a del(17p) or del(11q).
-
Treatment Arms:
-
Acalabrutinib: 100 mg orally twice daily.
-
Ibrutinib: 420 mg orally once daily.
-
-
Primary Endpoint: Non-inferiority in progression-free survival (PFS).
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03. Events of clinical interest, including cardiac events, hemorrhage, and infections, were specifically adjudicated.
ASCEND (NCT02970318)
This was a Phase 3, randomized, multicenter, open-label trial comparing the efficacy and safety of acalabrutinib to investigator's choice of either idelalisib (B1684644) in combination with rituximab (B1143277) or bendamustine (B91647) in combination with rituximab in patients with relapsed or refractory CLL.[2][4]
-
Patient Population: Adults with a diagnosis of CLL who had relapsed after or been refractory to at least one prior therapy.
-
Treatment Arms:
-
Acalabrutinib: 100 mg orally twice daily.
-
Investigator's Choice:
-
Idelalisib (150 mg orally twice daily) + Rituximab.
-
Bendamustine (70 mg/m² intravenously on days 1 and 2 of each 28-day cycle for up to 6 cycles) + Rituximab.
-
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
-
Safety Assessment: Safety and tolerability were assessed by monitoring adverse events, laboratory parameters, and vital signs throughout the study. AEs were graded using NCI-CTCAE version 4.03.
Conclusion
The available evidence from both head-to-head clinical trials and real-world studies indicates that while acalabrutinib and ibrutinib have comparable efficacy in treating CLL, acalabrutinib demonstrates a more favorable safety profile.[6] The lower incidence of cardiovascular events, particularly atrial fibrillation and hypertension, as well as a reduced rate of treatment discontinuation due to adverse events, suggests that acalabrutinib's greater selectivity for BTK translates into improved tolerability for patients.[1][6] This improved safety profile is a critical consideration for clinicians when selecting a BTK inhibitor, especially for patients with pre-existing cardiovascular comorbidities or those who may require long-term therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. ashpublications.org [ashpublications.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCEND: A Study of Cardiovascular Events iN Diabetes: Characteristics of a randomized trial of aspirin and of omega-3 fatty acid supplementation in 15,480 people with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of (R)-Acalabrutinib-Induced Apoptosis in B-Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-Acalabrutinib with other Bruton's tyrosine kinase (BTK) inhibitors, focusing on the experimental validation of its primary mechanism of action in B-cell malignancies: the induction of apoptosis.
Introduction to this compound
This compound is a highly selective, second-generation BTK inhibitor used in the treatment of various B-cell cancers, including Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and migration of both normal and malignant B-cells.[1][3] In many B-cell cancers, this pathway is hyperactive, promoting uncontrolled cell growth.[1] Acalabrutinib (B560132) works by forming an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, effectively shutting down its activity.[1][4] This disruption of BCR signaling ultimately inhibits cell proliferation and triggers programmed cell death, or apoptosis.[1][3]
A key advantage of Acalabrutinib over the first-generation BTK inhibitor, Ibrutinib, is its increased selectivity.[1][2][5] It exhibits minimal off-target activity on other kinases, which is expected to reduce the incidence of certain adverse events.[1][2][6][7]
Comparative Analysis of BTK Inhibitors on B-Cell Apoptosis
Acalabrutinib is often compared with the first-generation inhibitor, Ibrutinib, and another second-generation inhibitor, Zanubrutinib. While all three effectively inhibit BTK to induce apoptosis, differences in selectivity and potency can influence their biological and clinical profiles.[6][7] Studies show that both Acalabrutinib and Ibrutinib induce apoptosis in primary CLL cells in a time- and dose-dependent manner.[5][8][9] However, Zanubrutinib has demonstrated superior progression-free survival compared to Ibrutinib in some studies, with a different safety profile.[10][11] The choice between these agents often depends on balancing efficacy with patient tolerability and specific side-effect profiles.[12]
Experimental Validation of Apoptosis
The induction of apoptosis by Acalabrutinib can be rigorously validated and quantified using several key laboratory techniques. This section provides detailed protocols and comparative data for the most common assays.
Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14]
Comparative Data: Studies comparing Acalabrutinib and Ibrutinib show both drugs induce apoptosis in CLL primary lymphocytes at concentrations of 1 µM and higher.[9] The percentage of apoptotic cells (Annexin V positive) increases with both treatment duration and drug concentration.
| Drug | Concentration (µM) | Treatment Time (h) | Cell Type | % Apoptotic Cells (Annexin V+) | Reference |
| Control (DMSO) | - | 48 | Primary CLL Cells | ~15% | [9] |
| This compound | 1 | 48 | Primary CLL Cells | ~30-40% | [9] |
| Ibrutinib | 1 | 48 | Primary CLL Cells | ~30-40% | [9] |
| This compound | 3 | 72 | Primary CLL Cells | ~50-60% | [9] |
| Ibrutinib | 3 | 72 | Primary CLL Cells | ~50-60% | [9] |
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment: Plate B-cells (e.g., primary CLL cells) at a density of 1-5 x 10⁵ cells per well. Treat cells with varying concentrations of this compound, a comparator drug (e.g., Ibrutinib), and a vehicle control (DMSO) for the desired time (e.g., 24, 48, 72 hours).[15]
-
Cell Harvesting: Collect cells, including any floating cells, by centrifugation at approximately 300-400 x g for 10 minutes.[16]
-
Washing: Wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS).[15]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[13][15]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 1-2 µL of a 100 µg/mL PI working solution to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][15]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[13][15] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be positive for both stains.[15]
Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are "executioner" caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay uses a substrate, typically the tetrapeptide sequence DEVD, linked to a reporter molecule (fluorophore or luminogenic substrate). When active caspase-3 or -7 cleaves the substrate, the reporter is released, generating a measurable signal that is proportional to caspase activity.[17]
Comparative Data: Treatment of CLL cells with both Acalabrutinib and Ibrutinib leads to the cleavage (activation) of caspase-3.[9] This activation is a direct downstream consequence of BTK inhibition and a key step in the apoptotic cascade.
| Drug | Concentration (µM) | Treatment Time (h) | Cell Type | Relative Caspase-3/7 Activity | Reference |
| Control (DMSO) | - | 48 | Primary CLL Cells | Baseline | [9] |
| This compound | 1 | 48 | Primary CLL Cells | Increased | [9] |
| Ibrutinib | 1 | 48 | Primary CLL Cells | Increased | [9] |
Experimental Protocol: Luminescent Caspase-3/7 Assay
-
Cell Culture: Plate cells in a white-walled 96-well plate suitable for luminescence readings. Treat with compounds as described previously.[17]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[17]
-
Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[17]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[17]
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[18]
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.[17]
Western Blotting for Apoptosis Markers
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. In the context of apoptosis, it is used to detect the cleavage of key proteins. For instance, Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear protein that is cleaved by active caspases-3 and -7 into an 89 kDa fragment during apoptosis. Detecting this cleaved fragment is a hallmark of apoptosis.[19][20] Additionally, the expression levels of pro- and anti-apoptotic proteins from the Bcl-2 family (e.g., Mcl-1, Bcl-2) can be assessed.[5][19] BTK inhibition has been shown to lead to the downregulation of Mcl-1.[5]
Comparative Data: Both Acalabrutinib and Ibrutinib induce the cleavage of PARP in CLL cells, confirming the activation of the caspase cascade.
| Drug | Concentration (µM) | Cell Type | Marker Detected | Result | Reference |
| Control (DMSO) | - | Primary CLL Cells | Cleaved PARP (89 kDa) | Not detected / low | [9] |
| This compound | 1 | Primary CLL Cells | Cleaved PARP (89 kDa) | Increased detection | [9] |
| Ibrutinib | 1 | Primary CLL Cells | Cleaved PARP (89 kDa) | Increased detection | [9] |
| This compound | 1 | Primary CLL Cells | Cleaved Caspase-3 | Increased detection | [9] |
| Ibrutinib | 1 | Primary CLL Cells | Cleaved Caspase-3 | Increased detection | [9] |
Experimental Protocol: Western Blotting
-
Cell Lysis: After treatment, harvest cells and wash with cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PARP, anti-cleaved caspase-3, anti-Mcl-1) overnight at 4°C.[22]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[21]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film. The presence of the 89 kDa PARP fragment indicates apoptosis. An antibody against a housekeeping protein like actin or tubulin should be used as a loading control.[22]
Acalabrutinib-Induced Apoptosis Pathway
Acalabrutinib's induction of apoptosis is a direct result of its targeted inhibition of BTK within the B-cell receptor signaling pathway.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clausiuspress.com [clausiuspress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The specific Bruton tyrosine kinase inhibitor acalabrutinib (ACP-196) shows favorable in vitro activity against chronic lymphocytic leukemia B cells with CD20 antibodies | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. youtube.com [youtube.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 16. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. tandfonline.com [tandfonline.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. youtube.com [youtube.com]
- 21. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Acalabrutinib Cross-Reactivity with TEC Family Kinases
(R)-Acalabrutinib (Calquence®) is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor. As a member of the Tec kinase family, BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell proliferation and survival. The development of second-generation BTK inhibitors like acalabrutinib (B560132) aimed to improve upon the selectivity of the first-in-class inhibitor, ibrutinib (B1684441), thereby minimizing off-target effects. This guide provides a comparative analysis of acalabrutinib's cross-reactivity with other members of the TEC kinase family, supported by experimental data and protocols.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of acalabrutinib against TEC family kinases, with ibrutinib included for comparison. The data is presented as IC50 (half-maximal inhibitory concentration) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate greater potency.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib Selectivity (BTK/TEC Family Member) | Reference |
| BTK | 3 - 5.1 | 1.5 | 1x | [1][2] |
| TEC | 9.7 | ~1.0 (implied) | ~3x - 9x | [1][2] |
| ITK | >1000 | Low nM range | ~323x | [2] |
| BMX | <100 | Low nM range | ~19x | [2][3] |
| TXK | >1000 | Low nM range | ~94x | [2] |
Note: IC50 values can vary between different assay conditions. The selectivity is calculated as the ratio of the IC50 for the off-target kinase to the IC50 for BTK.
Biochemical IC50 values for kinase inhibition have demonstrated a selectivity of 4.2-fold for acalabrutinib and 1.0-fold for ibrutinib when comparing BTK to TEC.[1] Acalabrutinib was also found to be highly potent for TEC with an IC50 of 9.7±2.6 nM.[1] In terms of kinetic efficiency (k_inact/K_i), acalabrutinib and ibrutinib showed nearly equivalent selectivity ratios of 3 and 1.5, respectively.[1] While acalabrutinib has been shown to be highly selective for BTK, inhibition of BMX and TEC was observed at concentrations below 100nM in biochemical kinase assays, though to a much lesser extent than with ibrutinib.[3] One study highlighted that acalabrutinib has improved target specificity over ibrutinib with 323-, 94-, 19-, and 9-fold selectivity over the other TEC kinase family members ITK, TXK, BMX, and TEC, respectively.[2]
Experimental Protocols
The determination of kinase inhibitor selectivity is commonly performed using in vitro biochemical kinase assays. These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol outlines a common method for assessing kinase inhibition by measuring the phosphorylation of a substrate.
1. Materials:
-
Purified recombinant TEC family kinases (BTK, TEC, ITK, BMX, TXK)
-
Specific peptide substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
Microplates (e.g., 384-well)
-
Microfluidic mobility shift assay instrument
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Inhibitor Binding: Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the kinase.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should ideally be at the K_m for each kinase for accurate IC50 determination.[4]
-
Reaction Incubation: Incubate the reaction for a set time (e.g., 60 minutes) at room temperature.[5]
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Analysis: Analyze the reaction mixture using a microfluidic mobility shift assay instrument. This instrument separates the phosphorylated and unphosphorylated substrate based on their charge and size, allowing for the quantification of kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.[4]
Mandatory Visualizations
References
- 1. Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors: Comparable BTK vs TEC Selectivity Profile for Ibrutinib and Acalabrutinib | Blood | American Society of Hematology [ashpublications.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. worldwide.promega.com [worldwide.promega.com]
Illuminating the Specificity of (R)-Acalabrutinib: A Comparative Guide to BTK Inhibitor Kinase Panel Screening
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment of B-cell malignancies, with Bruton's tyrosine kinase (BTK) inhibitors at the forefront. (R)-Acalabrutinib, a second-generation BTK inhibitor, was developed to improve upon the first-in-class inhibitor, ibrutinib (B1684441), by offering enhanced selectivity and minimizing off-target effects.[1][2] This guide provides a comprehensive comparison of the kinase specificity of this compound with other commercially available BTK inhibitors, ibrutinib and zanubrutinib (B611923), supported by experimental data from kinase panel screenings.
Kinase Specificity Profile of this compound
Kinase panel screening is a critical tool for assessing the selectivity of kinase inhibitors. The KINOMEscan™ platform, a widely used competition binding assay, measures the ability of a compound to displace a ligand from the active site of a large panel of kinases. Results are often reported as the percentage of the kinome inhibited at a specific concentration, providing a broad overview of a compound's specificity.
This compound demonstrates a highly specific binding profile. In a KINOMEscan™ assay performed at a 1 µM concentration, this compound inhibited only 1.5% of the human wild-type kinases tested by more than 65%.[3][4] This high degree of selectivity is a key differentiator from other BTK inhibitors.
Comparison with Other BTK Inhibitors
A comparative analysis of kinase inhibition profiles reveals significant differences in the selectivity of this compound, ibrutinib, and zanubrutinib. While all three are potent BTK inhibitors, their off-target activities vary considerably.
Overall Kinase Selectivity
The following table summarizes the overall kinase selectivity of the three inhibitors based on the percentage of kinases inhibited by more than 65% in a KINOMEscan™ assay at a concentration of 1 µM. A lower percentage indicates higher selectivity.
| Inhibitor | Class | % of Kinome Inhibited (>65% at 1 µM) |
| This compound | Second-Generation (Covalent) | 1.5% [3][4] |
| Zanubrutinib | Second-Generation (Covalent) | 4.3%[4] |
| Ibrutinib | First-Generation (Covalent) | 9.4%[4] |
Inhibition of Key Off-Target Kinase Families
Off-target inhibition of certain kinase families, such as TEC and EGFR, has been associated with adverse effects observed with some BTK inhibitors.[5][6] The table below presents a detailed comparison of the inhibitory activity of this compound, ibrutinib, and zanubrutinib against key off-target kinases, with data presented as "percent of control" (POC), where a lower number indicates stronger binding.
| Kinase | This compound POC | Ibrutinib POC | Zanubrutinib POC |
| TEC Family | |||
| BMX | 14 | 0 | 8.7 |
| ITK | 52 | 5.9 | 10 |
| TEC | 47 | 3.6 | 2.2 |
| TXK | 52 | 6.4 | 10 |
| HER2+-associated | |||
| BLK | 14 | 0 | 8.7 |
| EGFR | >50 | 5.9 | >50 |
| ERBB2 | >50 | 0.5 | >50 |
| ERBB4 | 47 | 0 | >50 |
| JAK3 | >50 | 0 | >50 |
| LCK | >50 | 0 | >50 |
| FGR | >50 | 0 | >50 |
| HCK | >50 | 0 | >50 |
| LYN | >50 | 0 | >50 |
| SRC | >50 | 0 | >50 |
| YES | >50 | 0 | >50 |
| Data from a KINOMEscan™ assay with inhibitors at 1 µM.[7] |
Potency Against Cysteine-Containing Kinases
Ibrutinib and other covalent BTK inhibitors form a covalent bond with a cysteine residue (Cys481) in the active site of BTK. However, other kinases possess a homologous cysteine, and inhibition of these kinases can lead to off-target effects. The following table compares the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) of this compound and ibrutinib against a panel of such kinases.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | 3 | 0.5 |
| BLK | 35 | 0.8 |
| BMX | 19 | 1.1 |
| EGFR | >1000 | 5.6 |
| ERBB2 | >1000 | 9.4 |
| ERBB4 | 54 | 0.5 |
| ITK | >1000 | 2.1 |
| JAK3 | >1000 | 16 |
| TEC | 9 | 78 |
| Data derived from in vitro enzymatic assays.[8] |
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a high-throughput method used to determine the interaction of a test compound with a large panel of kinases.
Principle: The assay is based on a competitive binding format. A test compound is incubated with DNA-tagged recombinant kinases and an immobilized, broad-spectrum kinase inhibitor (the "bait"). If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
Methodology:
-
A library of DNA-tagged kinases is prepared.
-
The kinases are incubated with the immobilized bait ligand in the presence of the test compound (e.g., this compound at 1 µM) or a vehicle control (DMSO).
-
The mixture is allowed to reach equilibrium.
-
Unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
The results are expressed as a percentage of the kinase bound in the presence of the test compound compared to the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.
Visualizing the Biological Context and Experimental Workflow
To provide a clearer understanding of the biological relevance and the experimental process, the following diagrams illustrate the BTK signaling pathway and the kinase panel screening workflow.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for KINOMEscan™ panel screening.
Conclusion
The data from kinase panel screenings unequivocally demonstrate the high specificity of this compound for its intended target, BTK. Compared to ibrutinib and zanubrutinib, this compound exhibits a significantly lower rate of off-target kinase inhibition.[3][4] This enhanced selectivity, particularly the minimal interaction with kinases in the TEC and EGFR families, is a key molecular feature that may contribute to its distinct clinical profile.[5][6] For researchers and drug development professionals, understanding the nuanced differences in the kinase inhibition profiles of various BTK inhibitors is paramount for advancing the next generation of targeted therapies.
References
- 1. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. journals.plos.org [journals.plos.org]
A Structural Showdown: (R)-Acalabrutinib vs. Tirabrutinib in Complex with BTK
A detailed comparative analysis of the structural interactions and binding kinetics of two prominent second-generation Bruton's tyrosine kinase (BTK) inhibitors, (R)-Acalabrutinib and Tirabrutinib (B611380), with their target protein. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by structural data, binding affinity metrics, and detailed experimental methodologies.
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell receptor signaling pathways.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][2] Following the first-in-class covalent inhibitor ibrutinib, second-generation inhibitors like this compound and tirabrutinib were developed to offer improved selectivity and reduce off-target effects.[1][2] Both molecules are irreversible covalent inhibitors that target the Cys481 residue in the BTK active site, leading to sustained inhibition of its kinase activity.[1][3] This guide delves into a detailed structural and functional comparison of their interaction with the BTK kinase domain.
Comparative Structural and Binding Affinity Data
The binding affinities and structural interaction details of this compound and Tirabrutinib with the BTK kinase domain are summarized below. These data are compiled from crystallographic studies and kinase inhibition assays.
| Parameter | This compound | Tirabrutinib | Reference |
| Binding Type | Covalent, Irreversible | Covalent, Irreversible | [1][3] |
| Target Residue | Cysteine 481 | Cysteine 481 | [1][3] |
| BTK Kinase Domain Conformation | Inactive, "C-helix out" | Inactive | [1] |
| Key Hydrogen Bonds | Ser538, Asp539, Glu475, Met447 | Not explicitly detailed in the same comparative study | [4] |
| IC50 (BTK) | ~3 nM | ~2.2 nM | [5] (Note: Values from different studies may vary) |
| Selectivity over EGFR | >10-fold lower affinity than ibrutinib | 440-fold selective for BTK over EGFR | [5] |
Structural Insights into Inhibitor Binding
Crystal structures of the BTK kinase domain in complex with both this compound and tirabrutinib reveal distinct and shared features of their binding modes.[2][6][7] Both inhibitors occupy the ATP-binding pocket and form a covalent bond with the thiol group of Cys481.[1][7] The overall structure of the BTK kinase domain bound to either inhibitor adopts an inactive conformation, characterized by the "C-helix out" position.[1][8]
A superposition of the acalabrutinib- and tirabrutinib-bound BTK structures shows a high degree of similarity in the overall fold.[4] However, subtle differences in the orientation and interactions of the inhibitor moieties can influence their selectivity profiles. For instance, this compound's butynamide 'warhead' is reported to have lower electrophilicity compared to the acrylamide (B121943) group in other inhibitors, which, combined with the local protein environment, contributes to its high selectivity.[1]
Hydrogen bonding plays a crucial role in stabilizing the inhibitors within the active site. In the BTK-(R)-acalabrutinib complex, key hydrogen bonds are observed with residues such as Ser538, Asp539, Glu475, and Met447.[4]
BTK Signaling Pathway and Inhibition
The diagram below illustrates the simplified B-cell receptor signaling cascade and the point of intervention by BTK inhibitors like this compound and Tirabrutinib.
References
- 1. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib | PLOS One [journals.plos.org]
- 5. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Acalabrutinib Demonstrates Superior Efficacy and Favorable Safety in Relapsed/Refractory Chronic Lymphocytic Leukemia Compared to Standard Regimens
A pivotal phase III study, the ASCEND trial, has shown that (R)-Acalabrutinib, a next-generation Bruton's tyrosine kinase (BTK) inhibitor, significantly improves progression-free survival in patients with relapsed/refractory chronic lymphocytic leukemia (R/R CLL) when compared to the investigator's choice of standard chemoimmunotherapy or a PI3K inhibitor regimen.[1][2][3][4][5] This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the experimental data, protocols, and underlying signaling pathways.
Acalabrutinib (B560132) monotherapy presented a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to treatment with either idelalisib (B1684644) plus rituximab (B1143277) (IdR) or bendamustine (B91647) plus rituximab (BR).[1][6][7] The final analysis of the ASCEND trial, with a median follow-up of approximately 4 years, confirmed the sustained benefit of acalabrutinib.[2][3][4]
Efficacy and Safety Data at a Glance
The following tables summarize the key efficacy and safety findings from the ASCEND trial, providing a clear comparison between acalabrutinib and the investigator's choice of therapy.
Table 1: Progression-Free Survival (PFS) and Overall Survival (OS)
| Endpoint | This compound (n=155) | Investigator's Choice (IdR, n=119; BR, n=36) | Hazard Ratio (95% CI) | P-value |
| Median PFS (Investigator Assessed) | Not Reached | 16.8 months | 0.27 | < 0.0001[8][9] |
| 12-Month PFS Rate | 88% | 68% | 0.31 (0.20-0.49) | < 0.0001[1][5] |
| 18-Month PFS Rate | 82% | 48% | Not Reported | Not Reported[9] |
| 42-Month PFS Rate | 62% | 19% | Not Reported | < 0.001[2][4] |
| Median OS | Not Reached | Not Reached | Not Reported | Not Significant[2][3][4] |
| 42-Month OS Rate | 78% | 65% | Not Reported | Not Reported[2][3][4] |
Table 2: Overall Response Rate (ORR)
| Response | This compound (n=155) | Investigator's Choice (IdR/BR) (n=155) |
| ORR | 80-83% | 84%[8][9][10][11] |
| ORR including partial response with lymphocytosis | 92% | 88%[8][9][11] |
Table 3: Key Safety and Tolerability Data (All Grades)
| Adverse Event | This compound | Investigator's Choice (IdR/BR) |
| Atrial Fibrillation/Flutter | 8% | 3%[2][3][4] |
| Hypertension | 8% | 5%[2][3][4] |
| Major Hemorrhage | 3% | 3%[2][3][4] |
| Grade ≥3 Infections | 29% | 29%[2][3][4] |
| Second Primary Malignancies (excluding non-melanoma skin cancer) | 7% | 2%[2][3][4] |
| Treatment Discontinuation due to Adverse Events | 23% | 67% (IdR), 17% (BR)[2][3][4] |
Understanding the Mechanism: The BTK Signaling Pathway
Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[12][13] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of both normal and malignant B-cells.[12][13][14] In CLL, this pathway is often hyperactive. Acalabrutinib works by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[14] This action blocks the downstream signaling cascade, ultimately inducing apoptosis (programmed cell death) and inhibiting the proliferation of malignant B-cells.[14][15]
Figure 1. Acalabrutinib's inhibition of the BTK signaling pathway.
Experimental Protocol: The ASCEND Trial
The ASCEND (ACE-CL-309) trial was a global, randomized, multicenter, open-label, phase III study designed to evaluate the efficacy and safety of acalabrutinib monotherapy versus investigator's choice of therapy in patients with R/R CLL.[1][6][7][16][17]
Patient Population: Eligible participants were adults (≥18 years) with a diagnosis of CLL that had relapsed after or was refractory to at least one prior systemic therapy.[1][18][19]
Randomization and Treatment Arms: A total of 310 patients were randomized in a 1:1 ratio to receive either:
-
This compound: 100 mg administered orally twice daily until disease progression or unacceptable toxicity.[2][4][8]
-
Investigator's Choice:
Stratification Factors: Patients were stratified by del(17p) status, ECOG performance status, and the number of prior lines of therapy.[1]
Primary and Secondary Endpoints:
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee (IRC).[1][6][16]
-
Key Secondary Endpoints: Investigator-assessed PFS, overall response rate (ORR), duration of response, and overall survival (OS).[1][6]
Figure 2. High-level workflow of the ASCEND clinical trial.
References
- 1. ascopubs.org [ascopubs.org]
- 2. astrazenecaconnect.net [astrazenecaconnect.net]
- 3. researchgate.net [researchgate.net]
- 4. Acalabrutinib Versus Investigator's Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calquence reduced the risk of disease progression or death by 71% vs. standard of care combinations at three years in the ASCEND Phase III trial [astrazeneca.com]
- 7. Calquence Phase III ASCEND trial met primary endpoint at interim analysis in relapsed or refractory chronic lymphocytic leukaemia and will stop early [astrazeneca.com]
- 8. Acalabrutinib vs Idelalisib plus Rituximab (IdR) or Bendamustine plus Rituximab (BR) in Relapsed/Refractory (R/R) Chronic Lymphocytic Leukemia (CLL): ASCEND Final Results - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. ascopubs.org [ascopubs.org]
- 10. cllsociety.org [cllsociety.org]
- 11. ascopubs.org [ascopubs.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chloniak.org [chloniak.org]
- 17. Acalabrutinib vs Rituximab plus Idelalisib or Bendamustine by Investigator Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Phase 3 ASCEND Study - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 18. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of (R)-Acalabrutinib: A Guide for Laboratory Professionals
The proper disposal of (R)-Acalabrutinib, a potent tyrosine kinase inhibitor, is a critical component of laboratory safety, regulatory compliance, and environmental protection.[1] As a hazardous drug, it necessitates stringent handling and disposal protocols to mitigate risks to personnel and the environment.[2][3] This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and associated contaminated materials in a research setting.
Hazard and Safety Overview
This compound is classified as a hazardous substance.[2][4] Understanding its primary hazards is fundamental to safe handling during the disposal process. All waste, including even small quantities and empty containers with residue, should be treated as hazardous.[2]
Key Chemical and Safety Data
| Property | Information | Citation |
| Chemical Name | 4-{8-amino-3-[(2S)-1-(but-2-ynoyl)pyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide | [5] |
| CAS Number | 1420477-60-6 | [2][4] |
| Hazard Statements | H373: May cause damage to organs (Kidney, Liver, lymphatic system) through prolonged or repeated exposure if swallowed. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3][4] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][4] |
| Environmental Note | Prevent entry into drains, sewers, or watercourses. Discharge into the environment must be avoided. | [2][3] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.[6][7]
Step 1: Personal Protective Equipment (PPE)
Before handling any this compound waste, ensure you are wearing appropriate PPE to prevent exposure.
-
Gloves : Use double-layered, chemical-resistant gloves.[1]
-
Eye Protection : Wear safety goggles with side shields or a face shield.[4][8]
-
Lab Coat : A dedicated, disposable lab coat is recommended.[1][4]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, use an appropriate NIOSH-approved respirator.[2][4]
Step 2: Waste Segregation and Containment
Proper segregation is crucial to ensure compliant disposal and prevent accidental exposure.
-
Designate a Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all this compound waste.[9] The container must be compatible with the waste form (solid or liquid).
-
Segregate Waste Streams : Do not mix this compound waste with other non-hazardous or different chemical waste streams.[9]
-
Types of Waste :
-
Unused or Expired Compound : Treat any excess or expired this compound as hazardous chemical waste.[1][8]
-
Contaminated Labware : This includes items such as pipette tips, tubes, vials, flasks, and any other disposable materials that have come into direct contact with this compound.[9]
-
Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated protective gear in the designated hazardous waste container.[10]
-
Contaminated Packaging : Empty containers and packaging will retain residue and must be disposed of as hazardous waste.[2][8] Do not rinse containers into the drain.
-
Step 3: Labeling and Storage
Proper labeling and temporary storage are regulated and essential for safety.
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department and local regulations.
-
Storage : Keep the waste container sealed when not in use.[3] Store it in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.[7]
Step 4: Arranging for Final Disposal
Final disposal must be handled by certified professionals in accordance with federal, state, and local regulations.[8][10]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Professional Disposal : The waste will be collected by a licensed hazardous material disposal company.[8][11]
-
Disposal Method : The standard and required method for disposing of hazardous pharmaceutical waste like this compound is high-temperature incineration by an approved and licensed facility.[1][2][8]
Crucially, never dispose of this compound or its contaminated materials down the drain, in regular trash, or through any other non-compliant method. [1][2][12]
Experimental Protocols for Chemical Degradation
No specific, validated experimental protocols for the chemical degradation or deactivation of this compound for disposal purposes were identified in the reviewed literature. While studies exist on the chemical degradation of other antineoplastic agents using methods like oxidation with sodium hypochlorite (B82951) or Fenton reagent, the efficacy, safety, and byproducts of such methods for this compound are unknown.[13] Therefore, attempting to chemically deactivate this compound in the laboratory is not recommended. The only approved and safe method of destruction is incineration by a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. obaid.info [obaid.info]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Acalabrutinib | C26H23N7O2 | CID 71226662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. odu.edu [odu.edu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. [PDF] Chemical degradation of wastes of antineoplastic agents amsacrine, azathioprine, asparaginase and thiotepa. | Semantic Scholar [semanticscholar.org]
Personal protective equipment for handling (R)-Acalabrutinib
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-Acalabrutinib. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
This compound is classified as a substance that may cause damage to organs (kidney, liver, lymphatic system) through prolonged or repeated exposure if swallowed[1]. It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation[2]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A thorough workplace risk assessment is essential to determine the specific personal protective equipment required, considering the amount, concentration, and duration of exposure[1]. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2][3]. | To protect against direct contact with the substance[1]. |
| Hand Protection | Impervious Protective Gloves | Material resistant to the substance and any solvents used. Must satisfy EU Directive 89/686/EEC and EN 374 standard[1][3]. | To protect against direct skin contact[1]. |
| Body Protection | Impervious Clothing | Fire/flame resistant and impervious clothing[3]. | To protect against direct contact with the substance[1]. |
| Respiratory Protection | NIOSH-approved Respirator | Consistent with the workplace risk assessment[1]. A suitable respirator should be used when dust or aerosols may be generated[2]. | To prevent inhalation of dust or aerosols[1][2]. |
Operational and Disposal Plans
Safe Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Procedural flow for safe handling of this compound.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure. The following workflow details the necessary steps.
Caption: Emergency response for spills and personal exposure.
Detailed Protocols
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[2][3]. Ensure that an accessible safety shower and eye wash station are available[2].
-
Safe Handling Practices: Avoid contact with skin and eyes[1][3]. Minimize dust generation and accumulation[1]. Do not eat, drink, or smoke in areas where the chemical is handled[2].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][3]. The recommended storage temperature is between 59 - 86 °F[1].
Disposal Plan:
-
Waste Collection: Collect waste material in a designated, approved container[1].
-
Disposal Method: Dispose of contents and the container at an approved waste disposal plant[1]. Excess and expired materials should be offered to a licensed hazardous material disposal company[3].
-
Regulatory Compliance: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed[3]. Do not allow the product to enter drains or water courses[2].
Emergency Protocols:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing and wash it before reuse. Consult a doctor[2][3].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[2][3].
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[2][3].
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[2][3].
By implementing these safety measures and operational plans, laboratories can ensure a safe environment for all personnel working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
